Product packaging for 2-Cyclohexylbenzaldehyde(Cat. No.:CAS No. 128323-04-6)

2-Cyclohexylbenzaldehyde

Cat. No.: B138273
CAS No.: 128323-04-6
M. Wt: 188.26 g/mol
InChI Key: SFNWXOPQLKYXHN-UHFFFAOYSA-N
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Description

2-Cyclohexylbenzaldehyde is a valuable chemical building block in scientific research, particularly for its role in synthesizing complex organic molecules. Its structure, featuring both an aldehyde functional group and a cyclohexyl substituent on a benzene ring, makes it a versatile intermediate in several specialized applications. In the pharmaceutical sector, this compound is investigated for its potential use in the development of new active pharmaceutical ingredients (APIs) . Scientific literature indicates its applicability in palladium-catalyzed alkylation reactions of electron-deficient arenes, which is a valuable method for creating new carbon-carbon bonds in drug discovery pipelines . Furthermore, research explores its derivatives for their potential in improving learning and memory, highlighting its significance in neuroscience-oriented pharmacological studies . Beyond pharmaceuticals, this compound serves as a key ingredient in the fragrance and flavor industry. Its floral and slightly fruity aroma profile makes it suitable for use in the formulation of perfumes, soaps, and other personal care products, as well as for enhancing the sensory characteristics of food and beverages . The compound also finds potential applications in agrochemical research for the development of novel formulations . This chemical is for research use only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H16O B138273 2-Cyclohexylbenzaldehyde CAS No. 128323-04-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-cyclohexylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C13H16O/c14-10-12-8-4-5-9-13(12)11-6-2-1-3-7-11/h4-5,8-11H,1-3,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFNWXOPQLKYXHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2=CC=CC=C2C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10561617
Record name 2-Cyclohexylbenzaldehyde
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Molecular Weight

188.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

128323-04-6
Record name 2-Cyclohexylbenzaldehyde
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Record name 128323-04-6
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Foundational & Exploratory

A Technical Guide to the Synthesis of 2-Cyclohexylbenzaldehyde from Cyclohexylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of synthetic strategies for the preparation of 2-cyclohexylbenzaldehyde, a valuable aromatic aldehyde intermediate, starting from cyclohexylbenzene. The primary challenge in this transformation is achieving regioselective formylation at the sterically hindered ortho position adjacent to the bulky cyclohexyl group. This document explores both direct electrophilic formylation methods and a more robust, multi-step regioselective route. The causality behind experimental choices, detailed step-by-step protocols, and an analysis of the advantages and limitations of each approach are presented to provide researchers and drug development professionals with a thorough and practical understanding of this synthesis.

Introduction: The Synthetic Challenge

Cyclohexylbenzene is an aromatic hydrocarbon produced industrially via the acid-catalyzed alkylation of benzene with cyclohexene.[1][2][3] Its derivatives are important intermediates in the synthesis of fine chemicals, pharmaceuticals, and materials. The target molecule, this compound, presents a significant synthetic challenge. The cyclohexyl substituent is an activating group that directs electrophilic aromatic substitution to the ortho and para positions.[4] However, due to the significant steric bulk of the cyclohexyl group, electrophilic attack is overwhelmingly favored at the less hindered para position. This guide details viable synthetic pathways to overcome this steric hindrance and achieve the desired ortho-substituted product.

Strategic Approaches to Synthesis

Two primary strategies can be considered for the synthesis of this compound from cyclohexylbenzene:

  • Direct Formylation: Introduction of the aldehyde (-CHO) group in a single step via electrophilic aromatic substitution. While efficient, these methods typically suffer from poor regioselectivity, yielding the para isomer as the major product.

  • Multi-Step Regioselective Synthesis: A longer, more controlled sequence of reactions that allows for the isolation of the desired ortho isomer before the final aldehyde functionality is introduced. This approach offers superior selectivity and purity of the final product.

The following sections will elaborate on these strategies, providing mechanistic insights and practical protocols.

Pathway I: Direct Electrophilic Formylation

Direct formylation methods involve the reaction of cyclohexylbenzene with a formyl cation equivalent. The most common reactions for this purpose are the Gattermann-Koch and Vilsmeier-Haack reactions.

Gattermann-Koch Reaction

The Gattermann-Koch reaction introduces a formyl group onto an aromatic ring using carbon monoxide (CO) and hydrogen chloride (HCl) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) and a cuprous chloride (CuCl) co-catalyst.[5] The reaction proceeds through the formation of a highly reactive formyl cation electrophile ([HCO]⁺).[6][7]

  • Mechanism: The electrophile is generated in situ and is attacked by the electron-rich benzene ring of cyclohexylbenzene. Subsequent deprotonation restores aromaticity.[7]

  • Regioselectivity Challenge: For cyclohexylbenzene, this reaction will produce a mixture of this compound and 4-cyclohexylbenzaldehyde. Due to the steric hindrance of the cyclohexyl group, the major product will be the 4-substituted (para) isomer. Separating these isomers can be difficult due to their similar boiling points. This method is generally not suitable for phenol or phenol ether substrates.[6][8]

Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction utilizes a substituted formamide (typically N,N-dimethylformamide, DMF) and an acid chloride (such as phosphorus oxychloride, POCl₃) to generate the Vilsmeier reagent, a chloroiminium ion.[9][10][11] This reagent is a milder electrophile than the formyl cation and is effective for formylating electron-rich aromatic compounds.[12][13]

  • Mechanism: The Vilsmeier reagent is attacked by the aromatic ring to form an iminium intermediate, which is subsequently hydrolyzed during aqueous workup to yield the aldehyde.[10][13]

  • Regioselectivity Challenge: Similar to the Gattermann-Koch reaction, the Vilsmeier-Haack reaction on cyclohexylbenzene will predominantly yield the para isomer due to steric effects.[13] The weaker electrophilicity of the Vilsmeier reagent may also result in lower overall yields compared to more activated substrates.[12]

G cluster_start Starting Material cluster_reagents Direct Formylation Reagents cluster_products Products start Cyclohexylbenzene gk Gattermann-Koch (CO, HCl, AlCl₃/CuCl) start->gk Pathway A vh Vilsmeier-Haack (DMF, POCl₃) start->vh Pathway B ortho This compound (Minor Product) gk->ortho para 4-Cyclohexylbenzaldehyde (Major Product) gk->para vh->ortho vh->para

Caption: Direct formylation pathways leading to a mixture of ortho and para isomers.

Pathway II: A Multi-Step Regioselective Strategy

To circumvent the poor regioselectivity of direct formylation, a multi-step synthesis is the preferred and more authoritative approach. This pathway involves an initial acylation, separation of the desired ortho isomer, and subsequent functional group transformations to install the aldehyde. This strategy provides unambiguous access to the pure this compound.

G A Cyclohexylbenzene B Mixture of o/p Isomers (2- and 4-Cyclohexylacetophenone) A->B Step 1: Friedel-Crafts Acylation (CH₃COCl, AlCl₃) C 2-Cyclohexylacetophenone (Isolated Ortho Isomer) B->C Step 2: Isomer Separation (e.g., Chromatography) D 2-Cyclohexylbenzoic Acid C->D Step 3: Haloform Reaction (NaOH, Br₂) E 2-Cyclohexylbenzyl Alcohol D->E Step 4: Reduction (LiAlH₄) F This compound (Final Product) E->F Step 5: Mild Oxidation (PCC or Swern)

Caption: Multi-step regioselective pathway for the synthesis of this compound.

Step 1: Friedel-Crafts Acylation of Cyclohexylbenzene

The first step is a Friedel-Crafts acylation, which introduces an acetyl group onto the aromatic ring. Unlike Friedel-Crafts alkylation, acylation is not prone to carbocation rearrangements or poly-acylation, as the resulting ketone product is deactivated towards further electrophilic substitution.[14][15]

  • Causality: Using acetyl chloride and a Lewis acid catalyst (AlCl₃) generates a stable acylium ion electrophile.[16] This reacts with cyclohexylbenzene to form a mixture of 2-cyclohexylacetophenone and 4-cyclohexylacetophenone. A stoichiometric amount of AlCl₃ is required because the catalyst complexes with the product ketone.[14] The complex is hydrolyzed during aqueous workup.

Step 2: Isomer Separation

This is a critical step for the success of the regioselective strategy. The ortho and para isomers formed in Step 1 must be separated. Techniques such as fractional distillation under reduced pressure or column chromatography are effective for isolating the desired 2-cyclohexylacetophenone.

Step 3: Haloform Reaction to Form Carboxylic Acid

The isolated 2-cyclohexylacetophenone is converted to 2-cyclohexylbenzoic acid via the haloform reaction. This classic transformation is specific for methyl ketones.

  • Causality: In the presence of a base (NaOH) and a halogen (e.g., Br₂ or Cl₂), the methyl group of the ketone is tri-halogenated. The resulting trihalomethyl group is a good leaving group and is cleaved by hydroxide attack on the carbonyl carbon, yielding the carboxylate salt and a haloform (e.g., bromoform). Acidic workup protonates the carboxylate to give the carboxylic acid.

Step 4: Reduction of Carboxylic Acid to Primary Alcohol

The 2-cyclohexylbenzoic acid is reduced to 2-cyclohexylbenzyl alcohol. Carboxylic acids are resistant to reduction and require a powerful reducing agent.

  • Causality: Lithium aluminum hydride (LiAlH₄) is the reagent of choice for this transformation. It is a potent source of hydride ions (H⁻) that readily reduces carboxylic acids to primary alcohols. The reaction must be carried out in an anhydrous aprotic solvent like diethyl ether or THF, followed by a careful aqueous workup.

Step 5: Selective Oxidation of Primary Alcohol to Aldehyde

The final step is the selective oxidation of 2-cyclohexylbenzyl alcohol to this compound. It is crucial to use a mild oxidizing agent to prevent over-oxidation to the carboxylic acid.[17]

  • Causality: Reagents such as Pyridinium Chlorochromate (PCC) or conditions like the Swern or Dess-Martin periodinane oxidation are ideal for this conversion.[18] These methods are highly selective for the conversion of primary alcohols to aldehydes with minimal side products.[17] Modern photochemical methods using catalysts like Eosin Y and molecular oxygen also offer a green alternative for benzylic alcohol oxidation.[18]

Experimental Protocols

The following protocols are representative procedures for the multi-step regioselective synthesis. Researchers should adapt these procedures based on available laboratory equipment and safety protocols.

Protocol 1: Step 1 - Friedel-Crafts Acylation
ReagentMolar Eq.MW ( g/mol )Amount
Cyclohexylbenzene1.0160.2616.0 g
Acetyl Chloride1.178.506.0 mL
Aluminum Chloride (anhydrous)1.2133.3416.0 g
Dichloromethane (DCM)--150 mL
6M HCl (aq)--100 mL

Procedure:

  • To a flame-dried three-neck flask under a nitrogen atmosphere, add anhydrous aluminum chloride (16.0 g) and dry DCM (100 mL).

  • Cool the suspension to 0 °C in an ice bath.

  • In a separate flask, prepare a solution of cyclohexylbenzene (16.0 g) and acetyl chloride (6.0 mL) in dry DCM (50 mL).

  • Add the cyclohexylbenzene/acetyl chloride solution dropwise to the AlCl₃ suspension over 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction to stir at room temperature for 3 hours.

  • Slowly and carefully pour the reaction mixture over crushed ice containing concentrated HCl (20 mL).

  • Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with DCM (2 x 50 mL).

  • Combine the organic layers, wash with saturated NaHCO₃ solution, then with brine, and dry over anhydrous MgSO₄.

  • Filter and concentrate the solvent under reduced pressure to yield a crude mixture of 2- and 4-cyclohexylacetophenone.

  • Purify by column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the 2-cyclohexylacetophenone isomer.

Protocol 2: Steps 3-5 - Conversion to this compound

Step 3: Haloform Reaction

  • Dissolve the isolated 2-cyclohexylacetophenone (1.0 eq) in 1,4-dioxane.

  • Prepare a solution of NaOH (4.0 eq) in water and add it to the ketone solution.

  • Cool the mixture to 0 °C and add a solution of bromine (3.0 eq) in dioxane/water dropwise.

  • Stir at room temperature until the reaction is complete (monitored by TLC).

  • Quench with sodium thiosulfate solution, acidify with concentrated HCl to pH ~1.

  • Extract the product (2-cyclohexylbenzoic acid) with ethyl acetate, dry, and concentrate.

Step 4: LiAlH₄ Reduction

  • Under a nitrogen atmosphere, suspend LiAlH₄ (1.5 eq) in anhydrous THF and cool to 0 °C.

  • Add a solution of 2-cyclohexylbenzoic acid (1.0 eq) in anhydrous THF dropwise.

  • After addition, heat the mixture to reflux for 4 hours.

  • Cool to 0 °C and carefully quench the reaction by sequential dropwise addition of water, 15% NaOH (aq), and then more water (Fieser workup).

  • Filter the resulting aluminum salts and wash the solid with THF.

  • Concentrate the filtrate to yield 2-cyclohexylbenzyl alcohol.[19]

Step 5: PCC Oxidation

  • Suspend Pyridinium Chlorochromate (PCC) (1.5 eq) in dry DCM in a flask.

  • Add a solution of 2-cyclohexylbenzyl alcohol (1.0 eq) in dry DCM to the suspension.

  • Stir the mixture at room temperature for 2 hours.

  • Dilute the reaction mixture with diethyl ether and filter through a pad of silica or Celite to remove the chromium salts.

  • Concentrate the filtrate under reduced pressure and purify the residue by column chromatography to afford pure this compound.

Conclusion

The synthesis of this compound from cyclohexylbenzene highlights a classic challenge in aromatic chemistry: achieving ortho-selectivity against steric hindrance. While direct formylation methods like the Gattermann-Koch and Vilsmeier-Haack reactions are atom-economical, they are non-selective and yield the undesired para isomer as the major product. A multi-step synthetic sequence involving Friedel-Crafts acylation, isomer separation, and subsequent functional group manipulations provides a reliable and authoritative pathway to the pure ortho-substituted product. This regioselective approach, although longer, offers the control and purity required for applications in pharmaceutical and fine chemical research.

References

  • Corson, B. B., & Ipatieff, V. N. (1939). CYCLOHEXYLBENZENE. Organic Syntheses, 19, 36. URL: http://www.orgsyn.org/demo.aspx?prep=cv2p0151
  • NROChemistry. (n.d.). Vilsmeier-Haack Reaction. Retrieved from URL: https://nrochemistry.com/vilsmeier-haack-reaction/
  • Gattermann-Koch Reaction. (n.d.). Testbook. Retrieved from URL: https://testbook.
  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from URL: https://www.organic-chemistry.org/namedreactions/vilsmeier-reaction.shtm
  • Wikipedia. (n.d.). Gattermann reaction. Retrieved from URL: https://en.wikipedia.
  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from URL: https://www.chemistrysteps.com/vilsmeier-haack-reaction/
  • YouTube. (2021). Vilsmeier-Haack Reaction. Retrieved from URL: https://www.youtube.
  • OrgoSolver. (n.d.). Aromatic Reactions: Gattermann–Koch Formylation. Retrieved from URL: https://orgosolver.
  • Jesudoss, C. R., et al. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical, Chemical and Biological Sciences, 2(3), 312-327.
  • Royal Society of Chemistry. (n.d.). Aromatic acylation/reduction: an efficient Friedel–Crafts alkylation reaction. Journal of the Chemical Society, Perkin Transactions 1. Retrieved from URL: https://pubs.rsc.org/en/content/articlelanding/2000/p1/a908439b
  • Qiu, J., et al. (2007). Synthesis of Cyclohexylbenzene by Hydroalkylation of Benzene over Pd/Hβ Binary Catalyst.
  • Wikipedia. (n.d.). Cyclohexylbenzene. Retrieved from URL: https://en.wikipedia.org/wiki/Cyclohexylbenzene
  • BYJU'S. (n.d.). Gattermann Koch Reaction Mechanism. Retrieved from URL: https://byjus.
  • Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from URL: https://en.wikipedia.org/wiki/Friedel%E2%80%93Crafts_reaction
  • Wang, C., et al. (2018). Assembly of Diverse Spirocyclic Pyrrolidines via Transient Directing Group Enabled Ortho-C(sp2)-H Alkylation of Benzaldehydes. Organic Letters, 20(1), 146-149.
  • KPU Pressbooks. (n.d.). 4.7 Friedel–Crafts Reactions. In Organic Chemistry II. Retrieved from URL: https://kpu.pressbooks.pub/organicchemistry/chapter/4-7-friedel-crafts-reactions/
  • Clark, J. (n.d.). Friedel-Crafts Acylation of Benzene. Chemguide. Retrieved from URL: https://www.chemguide.co.
  • MCC Organic Chemistry. (n.d.). The Friedel-Crafts Alkylation and Acylation of Benzene. Retrieved from URL: https://www.mcc.edu/trigger/chem_251_252/Friedel-Crafts%20Reaction.htm
  • SlidePlayer. (n.d.). Directing Groups in SE Ar. Retrieved from URL: https://slideplayer.com/slide/12869894/
  • Organic Chemistry Portal. (n.d.). Photochemical Selective Oxidation of Benzyl Alcohols to Aldehydes or Ketones. Retrieved from URL: https://www.organic-chemistry.org/abstracts/lit4/082.shtm
  • Testbook. (n.d.). Gattermann Koch Reaction. Retrieved from URL: https://testbook.
  • ChemicalBook. (n.d.). Cyclohexylbenzene synthesis. Retrieved from URL: https://www.chemicalbook.com/SynthesisReaction.aspx?local=EN&casn=827-52-1
  • Li, J., et al. (2017). Diverse ortho-C(sp2)-H Functionalization of Benzaldehydes Using Transient Directing Groups. Journal of the American Chemical Society, 139(2), 888-896.
  • Master Organic Chemistry. (2018). Understanding Ortho, Para, and Meta Directors. Retrieved from URL: https://www.masterorganicchemistry.com/2018/02/02/understanding-ortho-para-and-meta-directors/
  • Chemistry LibreTexts. (2022). 3.1.8: Oxidation of Alcohols. Retrieved from URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/03%3A_Alcohols_and_Thiols/3.01%3A_Properties_of_Alcohols/3.1.
  • PubChem. (n.d.). 2-Cyclohexylbenzyl alcohol. Retrieved from URL: https://pubchem.ncbi.nlm.nih.gov/compound/18968462

Sources

A Technical Guide to the Spectroscopic Characterization of 2-Cyclohexylbenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the expected spectroscopic data for 2-Cyclohexylbenzaldehyde (C₁₃H₁₆O, Mol. Wt. 188.27 g/mol ). Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple data repository. It synthesizes foundational spectroscopic principles with field-proven insights to build a predictive framework for the structural elucidation of this molecule. We will explore the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, explaining the causal relationships between molecular structure and spectral output.

Introduction: The Structural Landscape

This compound is an aromatic aldehyde featuring a bulky, non-planar cyclohexyl group at the ortho position to the formyl (-CHO) group. This substitution pattern is critical as it introduces significant steric and electronic effects that directly influence its spectroscopic signature. The cyclohexyl group, being a saturated alkyl substituent, acts as a weak electron-donating group, while its steric hindrance can affect the conformation of the aldehyde group relative to the benzene ring. Understanding these influences is paramount for accurate spectral interpretation.

This guide will systematically deconstruct the predicted spectroscopic fingerprint of this compound, providing not only the expected data but also the rationale behind it, grounded in established chemical principles.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Core Skeleton

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR will provide unambiguous evidence for its structure.

¹H NMR Spectroscopy: A Proton's Perspective

The ¹H NMR spectrum is anticipated to be complex, showing distinct signals for the aldehyde, aromatic, and cyclohexyl protons. The position and electronic nature of a substituent on the benzene ring significantly influence the chemical environment of the aldehydic and aromatic protons, leading to characteristic changes in their chemical shifts.[1]

Predicted ¹H NMR Data (500 MHz, CDCl₃):

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityIntegrationRationale
Aldehyde (-CHO)~10.2 - 10.4Singlet (s)1HThe aldehyde proton is highly deshielded by the anisotropic effect of the carbonyl group and the aromatic ring. Its chemical shift is a key diagnostic feature.[2]
Aromatic (Ar-H)~7.2 - 7.9Complex Multiplets (m)4HThe four protons on the benzene ring will appear as a complex, overlapping pattern due to ortho, meta, and para coupling. The ortho-substitution breaks the symmetry seen in benzaldehyde.[2]
Cyclohexyl (C₁-H, benzylic)~2.9 - 3.2Multiplet (m)1HThe single proton attached to the carbon bonded to the benzene ring is deshielded by the aromatic system.
Cyclohexyl (-CH₂-)~1.2 - 2.0Overlapping Multiplets (m)10HThe remaining ten protons of the cyclohexyl ring will resonate in the typical aliphatic region, appearing as a series of complex and overlapping multiplets.
Experimental Protocol: ¹H NMR Acquisition
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

  • Instrument Setup: Insert the NMR tube into the spectrometer. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to optimize homogeneity, ensuring sharp, symmetrical peaks.[1]

  • Data Acquisition: Acquire the spectrum using a standard 45° pulse angle with an acquisition time of 2-4 seconds and a relaxation delay of 1-2 seconds.[1]

Logical Workflow for NMR Spectral Interpretation

G A Acquire Spectrum B Identify Solvent & TMS Peaks A->B C Identify Aldehyde Proton (~10.3 ppm) B->C Diagnostic Signal D Integrate All Signals C->D E Analyze Aromatic Region (~7.2-7.9 ppm, 4H) D->E F Analyze Aliphatic Region (~1.2-3.2 ppm, 11H) D->F H Confirm Structure E->H G Assign Cyclohexyl Protons F->G Breakdown by shifts G->H

Caption: A logical workflow for the interpretation of the ¹H NMR spectrum.

¹³C NMR Spectroscopy: The Carbon Backbone

The ¹³C NMR spectrum provides a count of unique carbon environments and information about their electronic nature.

Predicted ¹³C NMR Data (125 MHz, CDCl₃):

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Rationale
Carbonyl (-CHO)~192 - 194The carbonyl carbon of an aromatic aldehyde is highly deshielded and appears significantly downfield.
Aromatic (C-CHO)~135 - 137The ipso-carbon attached to the aldehyde group.
Aromatic (C-Cyclohexyl)~145 - 148The ipso-carbon attached to the cyclohexyl group, shifted downfield by the alkyl substituent.
Aromatic (CH)~125 - 134The remaining four aromatic CH carbons will have distinct signals, influenced by their position relative to the two substituents.
Cyclohexyl (C-Ar)~44 - 46The benzylic carbon of the cyclohexyl ring.
Cyclohexyl (-CH₂-)~26 - 35The five methylene carbons of the cyclohexyl ring will appear in the aliphatic region. Due to the ring's conformation, some may have very similar chemical shifts.[3]

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is ideal for identifying the key functional groups within a molecule by detecting their characteristic vibrational frequencies. The spectrum of this compound will be dominated by absorptions from the aldehyde and the substituted aromatic ring.

Predicted FT-IR Data (Liquid Film/ATR):

Wavenumber (cm⁻¹)Vibration TypeIntensityRationale
~3080 - 3010Aromatic C-H StretchMedium-WeakCharacteristic of C-H bonds on the benzene ring.
~2930 & ~2850Aliphatic C-H StretchStrongSymmetrical and asymmetrical stretching of C-H bonds in the cyclohexyl ring.
~2820 & ~2720Aldehyde C-H Stretch (Fermi Doublet)WeakThis pair of weak bands is highly diagnostic for an aldehyde functional group.
~1700 - 1705 Carbonyl (C=O) Stretch Very Strong This is the most prominent peak in the spectrum. Its position, slightly lowered from a typical saturated aldehyde (~1730 cm⁻¹), is due to conjugation with the aromatic ring.[4]
~1600 & ~1450Aromatic C=C StretchMediumSkeletal vibrations of the benzene ring.[5]
~750 - 770C-H Out-of-Plane BendStrongThis absorption is characteristic of ortho-disubstitution on a benzene ring.
Experimental Protocol: FT-IR Data Acquisition (ATR)
  • Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Record a background spectrum of the empty cell.

  • Sample Application: Place a single drop of neat this compound liquid directly onto the ATR crystal.

  • Data Acquisition: Collect the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

  • Data Processing: The acquired spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance plot.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight and crucial structural information from the fragmentation pattern of the molecule upon ionization.

General Spectroscopic Analysis Workflow

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_interp Data Interpretation Prep_NMR Dissolve in CDCl3 Acq_NMR NMR Spectrometer Prep_NMR->Acq_NMR Prep_IR Neat Liquid Acq_IR FT-IR (ATR) Prep_IR->Acq_IR Prep_MS Dilute Solution Acq_MS EI-MS Prep_MS->Acq_MS Interp_NMR Chemical Shifts, Coupling, Integration Acq_NMR->Interp_NMR Interp_IR Functional Group Frequencies Acq_IR->Interp_IR Interp_MS Molecular Ion, Fragmentation Acq_MS->Interp_MS Final_Structure Structure Elucidation & Confirmation Interp_NMR->Final_Structure Interp_IR->Final_Structure Interp_MS->Final_Structure

Caption: Overall workflow for the spectroscopic analysis of this compound.

Predicted Mass Spectrum Data (Electron Ionization, 70 eV):

  • Molecular Ion (M⁺•): The molecular ion peak is expected at m/z = 188 , corresponding to the molecular formula C₁₃H₁₆O.[6]

  • Key Fragmentation Pathways: Energetically unstable molecular ions will break into smaller, characteristic pieces.[7]

    • [M-1]⁺ (m/z = 187): Loss of the aldehydic hydrogen radical (•H), a common fragmentation for aldehydes.[8]

    • [M-29]⁺ (m/z = 159): Loss of the formyl radical (•CHO) via alpha-cleavage, resulting in a cyclohexylbenzene cation.[4][8]

    • [M-83]⁺ (m/z = 105): Loss of the cyclohexyl radical (•C₆H₁₁), leading to a benzoyl cation. This is expected to be a prominent peak.

    • m/z = 77: Formation of the phenyl cation ([C₆H₅]⁺) after further fragmentation.[9]

Predicted Fragmentation of this compound

G M [C₁₃H₁₆O]⁺• m/z = 188 M_minus_1 [C₁₃H₁₅O]⁺ m/z = 187 M->M_minus_1 - •H M_minus_29 [C₁₂H₁₅]⁺ m/z = 159 M->M_minus_29 - •CHO M_minus_83 [C₇H₅O]⁺ m/z = 105 M->M_minus_83 - •C₆H₁₁ Phenyl [C₆H₅]⁺ m/z = 77 M_minus_83->Phenyl - CO

Caption: Predicted major fragmentation pathways in EI-Mass Spectrometry.

Conclusion and Data Summary

The structural elucidation of this compound relies on the synergistic interpretation of NMR, IR, and MS data. Each technique provides a unique and complementary piece of the structural puzzle. The aldehyde group is confirmed by the characteristic ¹H NMR signal at ~10.3 ppm, the strong IR absorption at ~1703 cm⁻¹, and the neutral loss of 29 amu in the mass spectrum. The ortho-substituted aromatic ring is identified by the complex pattern of 4H in the ¹H NMR aromatic region and the C-H bend at ~760 cm⁻¹ in the IR. Finally, the cyclohexyl group is evidenced by the 11H signal in the aliphatic region of the ¹H NMR and characteristic fragmentation in the mass spectrum.

Summary of Predicted Spectroscopic Data:

TechniqueKey FeaturePredicted Value
¹H NMR Aldehyde Proton~10.2 - 10.4 ppm (s, 1H)
Aromatic Protons~7.2 - 7.9 ppm (m, 4H)
Cyclohexyl Protons~1.2 - 3.2 ppm (m, 11H)
¹³C NMR Carbonyl Carbon~192 - 194 ppm
IR C=O Stretch~1700 - 1705 cm⁻¹
Aldehyde C-H Stretch~2820 & ~2720 cm⁻¹
MS Molecular Ion (M⁺•)m/z = 188
Base Peak (Predicted)m/z = 105 or 159

This comprehensive guide provides a robust predictive framework for the spectroscopic analysis of this compound, enabling researchers to confidently identify and characterize this compound.

References

  • Benchchem. A Comparative Analysis of Substituted Benzaldehyde NMR Spectra: A Guide for Researchers.
  • Doc Brown's Chemistry. C7H6O C6H5CHO infrared spectrum of benzaldehyde.
  • Chemistry LibreTexts. 12.8: Infrared Spectra of Some Common Functional Groups. (2024-09-30).
  • Chemistry LibreTexts. 19.14: Spectroscopy of Aldehydes and Ketones. (2024-09-30).
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 14552110, this compound.
  • Chemguide. fragmentation patterns in mass spectra.
  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. (2023-08-29).
  • Doc Brown's Chemistry. proton 1H NMR spectrum of benzaldehyde C6H5CHO.
  • Doc Brown's Chemistry. mass spectrum of benzaldehyde fragmentation pattern.

Sources

In-Depth Technical Guide: Solubility of 2-Cyclohexylbenzaldehyde in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of pharmaceutical research and fine chemical synthesis, a thorough understanding of a compound's physicochemical properties is paramount for successful process development, formulation, and ultimately, therapeutic efficacy. 2-Cyclohexylbenzaldehyde, a versatile aromatic aldehyde, serves as a crucial intermediate in the synthesis of various bioactive molecules and materials.[1][2] Its molecular structure, featuring a bulky nonpolar cyclohexyl group attached to a polar benzaldehyde moiety, presents a unique solubility profile that is critical to control for reaction kinetics, purification, and formulation.

This technical guide provides a comprehensive overview of the solubility of this compound in common organic solvents. We will delve into the theoretical principles governing its solubility, present qualitative and anticipated quantitative data, and provide a detailed, field-proven experimental protocol for determining its solubility with a high degree of accuracy. This document is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of this compound's behavior in solution.

Physicochemical Properties of this compound

A foundational understanding of the intrinsic properties of this compound is essential for predicting and interpreting its solubility behavior.

PropertyValueSource
Molecular FormulaC₁₃H₁₆O[3]
Molecular Weight188.27 g/mol [4]
AppearanceColorless to pale yellow liquid[5]
Boiling Point292.8 ± 19.0 °C (Predicted)[4]
Density1.032 ± 0.06 g/cm³ (Predicted)[4]
Water SolubilitySparingly soluble[5]

The structure of this compound, with its significant nonpolar hydrocarbon content from the cyclohexyl and benzene rings, suggests a preference for nonpolar organic solvents. The polar aldehyde group, however, introduces the capacity for dipole-dipole interactions and hydrogen bonding with protic solvents, leading to a more nuanced solubility profile.[6] Generally, aldehydes and ketones are soluble in most common organic solvents.[7][8]

Qualitative and Expected Solubility Profile

Solvent ClassRepresentative SolventsExpected SolubilityRationale
Nonpolar Hexane, Toluene, Diethyl EtherHighThe large nonpolar surface area of the cyclohexyl and benzene rings will interact favorably with nonpolar solvents via London dispersion forces.
Polar Aprotic Acetone, Ethyl Acetate, Tetrahydrofuran (THF), Dimethyl Sulfoxide (DMSO)Moderate to HighThe polar carbonyl group of the aldehyde can engage in dipole-dipole interactions with these solvents. The overall nonpolar character of the molecule will also contribute to solubility.
Polar Protic Methanol, EthanolModerateThe aldehyde's oxygen atom can act as a hydrogen bond acceptor with the hydroxyl group of the alcohol. However, the large nonpolar moiety may limit miscibility compared to smaller aldehydes.

Experimental Determination of Solubility: A Validated Protocol

To obtain precise and reliable solubility data, a systematic experimental approach is necessary. The following protocol outlines the widely accepted saturation shake-flask method, coupled with UV-Vis spectrophotometry for quantification. This method is robust, reproducible, and provides a self-validating system for accurate solubility determination.

Rationale for Method Selection

The shake-flask method is a "gold standard" for solubility measurement due to its simplicity and ability to achieve thermodynamic equilibrium. UV-Vis spectrophotometry is chosen for quantification due to the strong UV absorbance of the benzaldehyde chromophore, offering high sensitivity and accuracy.[9][10][11] This combination allows for the determination of solubility across a range of concentrations.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_sep Separation cluster_analysis Analysis A Prepare Saturated Solutions (Excess Solute in Solvent) B Equilibrate at Constant Temperature (e.g., 24h with shaking) A->B C Allow to Settle B->C D Filter Supernatant (0.22 µm Syringe Filter) C->D E Prepare Serial Dilutions D->E F Measure Absorbance (UV-Vis) E->F G Calculate Concentration via Calibration Curve F->G

Caption: Workflow for solubility determination.

Step-by-Step Methodology

Materials:

  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Volumetric flasks and pipettes

  • Scintillation vials or sealed flasks

  • Orbital shaker with temperature control

  • Syringe filters (0.22 µm, solvent-compatible)

  • UV-Vis spectrophotometer and quartz cuvettes

Procedure:

  • Preparation of Calibration Curve:

    • Prepare a stock solution of this compound of a known concentration in the solvent of interest.

    • Perform serial dilutions to create a series of standards with at least five different concentrations.

    • Measure the UV absorbance of each standard at the wavelength of maximum absorbance (λmax).

    • Plot absorbance versus concentration to generate a calibration curve and determine the linear regression equation.

  • Sample Preparation (Saturation):

    • Add an excess amount of this compound to a known volume of the chosen solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C).

    • Equilibrate the samples for a sufficient time (e.g., 24 hours) to ensure thermodynamic equilibrium is reached.

  • Sample Processing:

    • After equilibration, remove the vials from the shaker and allow the undissolved solid to settle.

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Immediately filter the sample through a 0.22 µm syringe filter into a clean vial to remove any undissolved particulates. This step is critical to prevent artificially high solubility readings.

  • Quantification:

    • Accurately dilute the filtered, saturated solution with the same solvent to bring the absorbance within the linear range of the calibration curve.

    • Measure the absorbance of the diluted sample using the UV-Vis spectrophotometer at the predetermined λmax.

    • Use the calibration curve's equation to calculate the concentration of the diluted sample.

  • Calculation of Solubility:

    • Account for the dilution factor to determine the concentration of the original saturated solution. This concentration represents the solubility of this compound in that solvent at the specified temperature.

    • Express the solubility in appropriate units, such as g/100 mL or mol/L.

Applications in Drug Development and Synthesis

A clear understanding of this compound's solubility is not merely an academic exercise; it has profound practical implications:

  • Reaction Optimization: In organic synthesis, the solubility of reactants directly influences reaction rates and yields. Choosing a solvent in which this compound is highly soluble can enhance reaction efficiency.

  • Purification: Crystallization is a common method for purifying solid compounds. Knowledge of solubility in different solvents and at various temperatures is essential for developing effective crystallization protocols.

  • Formulation Development: For pharmaceutical applications, the solubility of an active pharmaceutical ingredient (API) or a key intermediate in various excipients and solvent systems is a critical factor in designing stable and bioavailable drug products.

  • Analytical Method Development: Techniques such as High-Performance Liquid Chromatography (HPLC) require the analyte to be fully dissolved in the mobile phase. Solubility data informs the selection of appropriate mobile phase compositions.[12]

Conclusion

While specific, published quantitative solubility data for this compound remains scarce, a combination of theoretical principles and established experimental methodologies provides a robust framework for its characterization. Its structure suggests high solubility in nonpolar and polar aprotic solvents, with moderate solubility in polar protic solvents. For researchers and developers, the provided detailed protocol for solubility determination offers a reliable path to obtaining the precise data necessary for informed decision-making in synthesis, purification, and formulation. A thorough grasp of the solubility of this versatile aldehyde is a key enabler for its successful application in the creation of novel therapeutics and advanced materials.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 14552110, this compound. [Link]
  • eCampusOntario Pressbooks. 24.3 Physical Properties of Aldehydes and Ketones. [Link]
  • OpenOChem Learn. Physical Properties of Ketones and Aldehydes. [Link]
  • Chemistry LibreTexts. 14.10: Properties of Aldehydes and Ketones. [Link]
  • University of Toronto. Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. [Link]
  • SpringerLink.
  • Saylor Academy. Spectroscopic Methods. [Link]
  • AZoOptics. The Different Types of Spectroscopy for Chemical Analysis. [Link]
  • RSIS International.
  • ResearchGate.

Sources

A Researcher's Technical Guide to 2-Cyclohexylbenzaldehyde: Sourcing, Quality Control, and Handling

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Guide for Chemical Researchers and Drug Development Professionals

Introduction

2-Cyclohexylbenzaldehyde (CAS No. 128323-04-6) is an aromatic aldehyde characterized by a cyclohexyl group at the ortho position of the benzaldehyde ring.[1][2] With the molecular formula C13H16O and a molecular weight of approximately 188.27 g/mol , this compound presents as a colorless to pale yellow liquid.[1][3][4] While its primary documented use is in the fragrance industry for its sweet, floral scent, its structural motifs—a reactive aldehyde and a bulky, lipophilic cyclohexyl group—make it a potentially valuable building block for medicinal chemistry and novel material synthesis.[1] This guide provides a comprehensive overview of its commercial availability, recommended protocols for quality assessment, and essential safety and handling procedures tailored for a research and development setting.

Part 1: Commercial Availability and Procurement Strategy

Sourcing high-quality starting materials is a foundational pillar of reproducible and successful research. This compound is available from a range of chemical suppliers, though it is typically classified as a research chemical rather than a bulk commodity.

Key Commercial Suppliers

A survey of the chemical supplier landscape indicates that this compound is primarily available from vendors specializing in building blocks, screening compounds, and pharmaceutical intermediates. Availability is generally in research-scale quantities, from milligrams to several grams.

SupplierTypical PurityAvailable QuantitiesNotes
1st Scientific LLC 97%100mg, 250mg, 1gAll products are for research use only.[3]
Syn Pharmatech Inc. 98%1g, 5gOffers a variety of building blocks and reagents.[4]
Sunway Pharm Ltd. 97%250mg, 1gProvides CoA, Datasheet, and NMR data upon request.[5]
CookeChem 97%100mg and upSpecializes in fine chemicals for R&D.[6]
Guidechem Network VariesVariesA platform connecting multiple suppliers like Dayang Chem and Pure Chemistry Scientific Inc.[1]

This table is representative and not exhaustive. Pricing and stock levels are subject to change.

Procurement Workflow: A Strategic Approach

The process of acquiring a specialized chemical like this compound requires more than simply placing an order. A systematic approach ensures that the material received meets the stringent requirements of your research.

ProcurementWorkflow cluster_planning Phase 1: Planning & Sourcing cluster_validation Phase 2: Pre-Purchase Validation cluster_execution Phase 3: Execution & Verification start Identify Need for This compound search Search Suppliers via CAS No. 128323-04-6 start->search compare Compare Purity, Quantity & Cost search->compare request_coa Request Certificate of Analysis (CoA) compare->request_coa verify_specs Verify Analytical Data (NMR, GC-MS) request_coa->verify_specs place_order Place Purchase Order verify_specs->place_order receive Receive & Log Shipment place_order->receive qc_check Perform In-House QC Verification receive->qc_check release Release to Lab Inventory qc_check->release

Caption: Strategic workflow for procuring research chemicals.

Expert Insight: Always request the lot-specific Certificate of Analysis (CoA) before purchase. Do not rely solely on the specifications listed on the website. The CoA provides actual analytical results for the batch you will receive, which is critical for assessing purity and identifying potential contaminants that could interfere with sensitive reactions.

Part 2: Quality Assessment of Commercial Material

Upon receipt, it is imperative to perform in-house quality control to verify the identity, purity, and integrity of the this compound. This step is non-negotiable for ensuring the validity of experimental outcomes.

Common Analytical Techniques

A combination of spectroscopic and chromatographic methods should be employed for comprehensive characterization.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : Confirms the chemical structure and provides a good estimate of purity by identifying signals from impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS) : Ideal for assessing the purity of volatile compounds and identifying trace impurities by their mass fragmentation patterns.[7]

  • Fourier-Transform Infrared (FTIR) Spectroscopy : Confirms the presence of key functional groups, notably the aldehyde C=O stretch (around 1700 cm⁻¹) and the aldehydic C-H stretch (around 2850 cm⁻¹).[7]

Potential Impurities and Their Origins

Understanding the potential synthesis routes can inform the search for impurities. A common route to substituted benzaldehydes involves the oxidation or formylation of a corresponding precursor.[8][9] Potential impurities could include:

  • Starting Materials : Unreacted 2-cyclohexyltoluene or related precursors.

  • Over-oxidation Products : 2-Cyclohexylbenzoic acid, if the oxidation conditions are too harsh.

  • By-products : Isomeric impurities or products from side reactions.

Standard Protocol: GC-MS Purity Verification

This protocol describes a self-validating system for confirming the purity of a newly acquired batch of this compound.

Objective: To determine the purity of this compound and identify any volatile impurities.

Materials:

  • This compound sample

  • Dichloromethane (DCM), HPLC grade or equivalent

  • 2 mL GC vials with caps

  • Micropipette

  • Gas Chromatograph-Mass Spectrometer (GC-MS) with an EI source and a suitable capillary column (e.g., HP-5ms).[10]

Methodology:

  • Sample Preparation : Prepare a dilute solution (~1 mg/mL) by dissolving approximately 1 mg of this compound in 1 mL of DCM in a GC vial.[10] Cap tightly.

  • Instrument Setup :

    • Set the GC oven temperature program. A typical program could be:

      • Initial temperature: 100 °C, hold for 2 minutes.

      • Ramp: 15 °C/min to 280 °C.

      • Final hold: 5 minutes.[7][10]

    • Injector Temperature: 250 °C.

    • MS Source Temperature: 230 °C.

    • Scan Range: m/z 40-500.[10]

  • Injection : Inject 1 µL of the prepared sample into the GC-MS.

  • Data Analysis :

    • Analyze the total ion chromatogram (TIC). The main peak should correspond to this compound.

    • Calculate the purity by peak area percentage. Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100.

    • Extract the mass spectrum for the main peak and confirm its identity by matching the molecular ion peak ([M]⁺, m/z = 188) and fragmentation pattern with reference data.

    • Attempt to identify any impurity peaks by analyzing their mass spectra and comparing them to a library (e.g., NIST).

QCWorkflow cluster_prep Step 1: Sample Preparation cluster_analysis Step 2: Instrumental Analysis cluster_interpretation Step 3: Data Interpretation receive Receive Chemical Sample prepare Prepare ~1 mg/mL Solution in Dichloromethane receive->prepare inject Inject 1 µL into GC-MS prepare->inject run_method Run Pre-defined Temperature Program inject->run_method analyze_tic Analyze Total Ion Chromatogram (TIC) run_method->analyze_tic calc_purity Calculate Purity via Peak Area % analyze_tic->calc_purity confirm_ms Confirm MS Fragmentation (M+ at m/z 188) analyze_tic->confirm_ms identify_imp Identify Impurity Peaks analyze_tic->identify_imp decision Purity & Identity Confirmed? calc_purity->decision confirm_ms->decision identify_imp->decision

Caption: In-house QC workflow using GC-MS analysis.

Part 3: Safety, Handling, and Storage

Proper handling and storage are critical to ensure the longevity of the chemical and the safety of laboratory personnel.

Hazard Identification

According to aggregated GHS data, this compound is classified as a substance that causes serious eye irritation.[2] It may also cause skin and respiratory irritation.[2]

  • H319 : Causes serious eye irritation.[2]

  • H315 : Causes skin irritation.[2]

  • H335 : May cause respiratory irritation.[2]

Handling and Personal Protective Equipment (PPE)

Given the hazards, stringent safety protocols must be followed.

  • Engineering Controls : Always handle this chemical in a certified laboratory fume hood to avoid inhalation of vapors.[11]

  • Eye Protection : Wear chemical safety goggles conforming to EN 166 (EU) or NIOSH (US) standards.[11][12]

  • Hand Protection : Use chemically resistant gloves (e.g., nitrile). Dispose of contaminated gloves properly after use.[11]

  • Skin and Body Protection : Wear a lab coat and, if splashing is possible, additional impervious clothing.[11]

First Aid Measures:

  • Eye Contact : Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[12][13]

  • Skin Contact : Wash off immediately with plenty of soap and water. Remove contaminated clothing.[12][13]

  • Inhalation : Move the person to fresh air. If breathing is difficult, seek medical attention.[12][13]

  • Ingestion : Do NOT induce vomiting. Wash out mouth with water and seek immediate medical attention.[13]

Storage Recommendations

To maintain the chemical's integrity and prevent degradation, proper storage is essential.

  • Temperature : Store in a cool, dry place. Several suppliers recommend storage at 2-8°C.[4][14]

  • Atmosphere : Store under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the aldehyde group.[14][15]

  • Container : Keep the container tightly sealed in a well-ventilated area.[13]

Conclusion

This compound is a readily available research chemical that offers potential as a versatile building block in synthetic chemistry. For researchers in drug development and materials science, successful utilization of this compound begins with a strategic procurement process, followed by rigorous, in-house quality verification. Adherence to strict safety and handling protocols is mandatory to ensure both personnel safety and the preservation of the material's integrity. By following the guidelines outlined in this document, scientists can confidently source, validate, and utilize this compound in their research endeavors.

References

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.
  • de Vries, J. G., et al. (2019). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. Organic Letters.
  • Dadfarnia, S., et al. (n.d.). Structural and orthoselectivity study of 2-hydroxybenzaldehyde using spectroscopic analysis. Journal of the Serbian Chemical Society.
  • PrepChem.com. (n.d.). Synthesis of 3-chloro-4-cyclohexylbenzaldehyde.
  • The Royal Society of Chemistry. (2008). Supplementary Material (ESI) for Chemical Communications.
  • Tetrahedron. (n.d.). 128323-04-6 | this compound.
  • Al-Majd, L. A., et al. (2022). Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors. MDPI.

Sources

The Synthetic Versatility of 2-Cyclohexylbenzaldehyde: A Technical Guide for Organic Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2-Cyclohexylbenzaldehyde, a sterically hindered aromatic aldehyde, presents a unique and valuable scaffold for organic synthesis. This technical guide delves into the potential applications of this versatile building block, offering insights into its reactivity, which is significantly influenced by the bulky ortho-cyclohexyl group. We will explore its role in key carbon-carbon bond-forming reactions, its potential as a precursor to complex heterocyclic systems, and its emerging applications in medicinal and materials science. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development, providing not only theoretical grounding but also actionable experimental protocols and mechanistic insights to unlock the full synthetic potential of this compound.

Introduction: Unveiling the Potential of a Sterically Influenced Aldehyde

This compound is an aromatic aldehyde characterized by a cyclohexyl group at the ortho position to the formyl group. This substitution pattern is not merely a structural curiosity; it profoundly impacts the molecule's reactivity and conformational preferences. The bulky, non-planar cyclohexyl ring introduces significant steric hindrance around the aldehyde functionality, a factor that must be carefully considered in synthetic design. While this steric bulk can hinder certain transformations, it can also be strategically exploited to achieve unique selectivity and to construct complex molecular architectures that would be challenging to access through other means.

This guide will navigate the chemical landscape of this compound, providing a detailed examination of its properties and a survey of its potential applications. We will move beyond a simple cataloging of reactions to provide a deeper understanding of the underlying principles that govern its synthetic utility.

Physicochemical Properties

A thorough understanding of a reagent's physical and chemical properties is fundamental to its effective application. The key properties of this compound are summarized below.

PropertyValueSource
Molecular Formula C₁₃H₁₆O[1]
Molecular Weight 188.27 g/mol [1]
CAS Number 128323-04-6[1]
Appearance Colorless to pale yellow liquid[2]
Boiling Point (Predicted) 292.8 ± 19.0 °C[2]
Density (Predicted) 1.032 ± 0.06 g/cm³[2]
Storage Store under inert gas (nitrogen or Argon) at 2-8°C[2]

Synthesis of this compound

The synthesis of this compound is not as widely documented as that of its less hindered isomers. However, standard synthetic methodologies for the preparation of ortho-substituted benzaldehydes can be adapted. A plausible and efficient route involves a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, between a protected 2-bromobenzaldehyde and cyclohexylboronic acid or a related organoboron reagent.

Conceptual Synthetic Workflow: Suzuki-Miyaura Coupling

Synthesis_Workflow Start 2-Bromobenzaldehyde (aldehyde protected) Coupling Suzuki-Miyaura Coupling Start->Coupling Reagent Cyclohexylboronic Acid or Ester Reagent->Coupling Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) + Base Catalyst->Coupling Intermediate Protected 2-Cyclohexyl- benzaldehyde Coupling->Intermediate Deprotection Deprotection Intermediate->Deprotection Product This compound Deprotection->Product

Caption: Conceptual workflow for the synthesis of this compound via Suzuki-Miyaura coupling.

Experimental Protocol: Suzuki-Miyaura Coupling (Illustrative)

This protocol is a generalized procedure and may require optimization for specific substrates and scales.

  • Protection of the Aldehyde: To a solution of 2-bromobenzaldehyde (1.0 eq) in anhydrous toluene, add ethylene glycol (1.2 eq) and a catalytic amount of p-toluenesulfonic acid. Heat the mixture to reflux with a Dean-Stark apparatus to remove water. Monitor the reaction by TLC until completion. After cooling, wash the reaction mixture with saturated aqueous NaHCO₃ and brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to afford the protected 2-bromo-1,3-dioxolane.

  • Suzuki-Miyaura Coupling: To a degassed mixture of the protected 2-bromo-1,3-dioxolane (1.0 eq), cyclohexylboronic acid (1.5 eq), and a suitable base such as K₂CO₃ or Cs₂CO₃ (3.0 eq) in a solvent system like toluene/ethanol/water, add a palladium catalyst, for instance, Pd(PPh₃)₄ (0.05 eq). Heat the reaction mixture under an inert atmosphere at 80-100 °C until the starting material is consumed (monitor by TLC or GC-MS).

  • Work-up and Deprotection: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous NaSO₄ and concentrate in vacuo. The crude product can be purified by column chromatography. The purified protected product is then dissolved in a mixture of acetone and 1M HCl and stirred at room temperature to cleave the acetal protecting group.

  • Isolation: After deprotection is complete, neutralize the mixture with saturated aqueous NaHCO₃ and extract the product with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous MgSO₄, and concentrated to yield this compound.

Applications in Organic Synthesis: Navigating Steric Constraints

The synthetic utility of this compound is intrinsically linked to the steric environment created by the ortho-cyclohexyl group. This steric shield can be a challenge to overcome, but it also opens avenues for unique reactivity and selectivity.

Carbon-Carbon Bond Forming Reactions

Standard carbonyl addition reactions are feasible with this compound, though they may require more forcing conditions or carefully chosen reagents to overcome the steric hindrance.

The Wittig reaction provides a powerful method for the synthesis of alkenes from aldehydes. In the case of this compound, this reaction can be employed to generate stilbene derivatives with a bulky ortho-substituent. The steric hindrance may influence the E/Z selectivity of the resulting alkene. The synthesis of stilbene derivatives is of significant interest due to their diverse biological activities.[3][4][5]

Wittig_Reaction Aldehyde This compound Reaction Wittig Reaction Aldehyde->Reaction Ylide Phosphonium Ylide (R-CH=PPh₃) Ylide->Reaction Product 2-Cyclohexyl-Substituted Stilbene Derivative Reaction->Product Byproduct Triphenylphosphine Oxide Reaction->Byproduct

Caption: General scheme of the Wittig reaction with this compound.

Experimental Protocol: Wittig Reaction (Illustrative)

  • Ylide Preparation: In a flame-dried, two-necked flask under an inert atmosphere, suspend benzyltriphenylphosphonium bromide (1.1 eq) in anhydrous THF. Cool the suspension to 0 °C and add a strong base such as n-butyllithium or sodium hydride (1.05 eq) dropwise. Allow the mixture to stir at room temperature for 1-2 hours to form the deep red or orange phosphonium ylide.

  • Reaction with Aldehyde: Cool the ylide solution to 0 °C and add a solution of this compound (1.0 eq) in anhydrous THF dropwise. Allow the reaction to warm to room temperature and stir overnight.

  • Work-up and Purification: Quench the reaction by the addition of saturated aqueous NH₄Cl. Extract the product with diethyl ether or ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated. The crude product can be purified by column chromatography on silica gel to separate the stilbene isomers and triphenylphosphine oxide.

The addition of Grignard reagents to this compound provides a route to sterically hindered secondary benzylic alcohols. These products can serve as valuable intermediates for further transformations. The choice of the Grignard reagent and reaction conditions will be critical to achieving good yields due to the steric congestion around the carbonyl group.

The aldol condensation of this compound with enolizable ketones or aldehydes is expected to be challenging due to the steric hindrance impeding the approach of the enolate. However, under carefully optimized conditions, this reaction could lead to the formation of α,β-unsaturated carbonyl compounds with a high degree of substitution, which are valuable synthetic intermediates.

Synthesis of Heterocyclic Compounds

While specific examples are not yet widely reported in the literature, the bifunctional nature of derivatives of this compound (e.g., after conversion of the aldehyde to another functional group) makes it a promising starting material for the synthesis of novel heterocyclic scaffolds. For instance, condensation reactions with binucleophiles could provide access to unique benzodiazepine, quinazoline, or other heterocyclic systems. The cyclohexyl group would be expected to impart specific conformational constraints and lipophilicity to the resulting heterocycles.

Potential Applications in Medicinal and Agrochemical Chemistry

While direct applications of this compound in marketed drugs or agrochemicals are not prominent, its structural motifs are present in biologically active molecules. The cyclohexylphenyl moiety is a feature in some pharmaceutical agents. For instance, the active pharmaceutical ingredient Praziquantel, used to treat schistosomiasis, contains a 2-cyclohexylcarbonyl group, highlighting the potential utility of this structural unit in medicinal chemistry.

The introduction of a cyclohexyl group can enhance the lipophilicity of a molecule, which can be advantageous for its pharmacokinetic profile, such as membrane permeability and metabolic stability. Furthermore, the steric bulk of the cyclohexyl group can be exploited to modulate the binding of a molecule to its biological target, potentially leading to increased potency or selectivity.

In the field of agrochemicals, halogenated benzaldehydes are important intermediates in the synthesis of pesticides.[6][7] While not halogenated, the structural features of this compound could be incorporated into novel pesticide discovery programs.

Application in Fragrance Chemistry

Aromatic aldehydes are a well-established class of fragrance ingredients. This compound itself is noted for its potential use in the fragrance industry. The combination of the aromatic ring and the bulky cyclohexyl group likely contributes to a unique and complex odor profile. Patents in the field of perfumery often describe novel aldehydes with complex substitution patterns for use in consumer products.

Conclusion and Future Outlook

This compound is a synthetic building block with considerable untapped potential. The steric influence of the ortho-cyclohexyl group, while presenting synthetic challenges, is also the key to its unique utility. It offers a gateway to sterically encumbered molecules and novel heterocyclic systems. Further exploration of its reactivity, particularly in the development of stereoselective transformations and its application in the synthesis of biologically active compounds, is warranted. As the demand for novel molecular scaffolds in drug discovery and materials science continues to grow, we anticipate that this compound will emerge as an increasingly valuable tool in the arsenal of the synthetic organic chemist.

References

  • Becker, H.-D. (1983). Synthesis of Stilbenes. In The Chemistry of Double-bonded Functional Groups, Supplement A, Part 1 (pp. 339-433). John Wiley & Sons, Ltd.
  • Pirgal, D., Karki, S. S., Kumar, S., & Metikurki, B. (2024). Synthesis, In Silico Study and Cytotoxicity Evaluation of Some Newly Synthesized Stilbene Derivatives. Asian Journal of Chemistry, 36, 1881-1888. [Link]
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • Khan, M. N., et al. (2018). Stilbene-based compounds as potential anticancer agents. European Journal of Medicinal Chemistry, 143, 333-349.
  • Suzuki, A. (1981). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Pure and Applied Chemistry, 53(11), 2329-2333.
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.
  • PubChem. (n.d.). Compound Summary for CID 14552110, this compound. National Center for Biotechnology Information.
  • Wittig, G., & Schöllkopf, U. (1954). Über Triphenyl-phosphin-methylene als olefinbildende Reagenzien (I. Mitteil.). Chemische Berichte, 87(9), 1318-1330.
  • Anonymous. (2017). Environmentally Benign Green Synthesis of Intermediates and their Derivatives Involving N-Alkylation of 2-Cyclohexylcarbonyl-4-O. Der Pharma Chemica, 9(14), 63-68.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2025, October 30). The Expanding Applications of Halogenated Benzaldehydes in Agrochemicals.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Enhancing Crop Protection: The Impact of 2-Fluorobenzaldehyde in Pesticide Synthesis.

Sources

literature review of 2-Cyclohexylbenzaldehyde synthesis methods

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 2-Cyclohexylbenzaldehyde

Introduction: The Significance of the Cyclohexyl-Aryl Moiety

This compound is an aromatic aldehyde characterized by a cyclohexyl group at the ortho position to the formyl group. This structural motif is of significant interest to researchers in medicinal chemistry and materials science. The bulky, non-polar cyclohexyl group imparts unique steric and electronic properties to the benzaldehyde core. It can influence molecular conformation, enhance lipophilicity, and modulate interactions with biological targets or crystal packing in materials. As a versatile synthetic intermediate, this compound serves as a precursor for a range of more complex molecules, including pharmaceuticals, agrochemicals, and specialized polymers.

This guide provides a comprehensive review of the principal synthetic methodologies for accessing this compound. We will move beyond simple procedural lists to explore the underlying chemical principles, the rationale behind reagent selection, and the practical considerations for each major synthetic route. The discussion is grounded in established, authoritative chemical literature to ensure scientific integrity and reproducibility.

Strategic Approaches to Synthesis: A Comparative Overview

The construction of this compound can be approached through several distinct strategies, primarily centered on forming either the crucial carbon-carbon bond between the aromatic and aliphatic rings or by introducing the aldehyde functionality onto a pre-existing cyclohexylbenzene scaffold. The most prominent and field-proven methods include:

  • Palladium-Catalyzed Suzuki-Miyaura Coupling: A powerful and versatile cross-coupling reaction that forms the aryl-cyclohexyl bond.

  • Friedel-Crafts Type Reactions: A classic electrophilic aromatic substitution method to either alkylate a benzaldehyde precursor or formylate cyclohexylbenzene.

  • Grignard Reagent Addition followed by Oxidation: A two-step sequence involving the formation of 2-cyclohexylbenzyl alcohol, which is subsequently oxidized to the target aldehyde.

Each of these pathways offers a unique set of advantages and challenges related to substrate availability, reaction conditions, yield, and scalability. The choice of method often depends on the specific resources and constraints of the research environment.

Method 1: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, celebrated for its reliability and functional group tolerance.[1] The reaction forges a C(sp²)-C(sp³) bond between an aryl halide and an organoboron reagent, catalyzed by a palladium(0) complex.[2][3] For the synthesis of this compound, this involves coupling 2-bromobenzaldehyde with a cyclohexylboron species.

Mechanistic Rationale

The catalytic cycle of the Suzuki coupling is a well-defined process that dictates the choice of reagents and conditions.[2]

  • Oxidative Addition: The cycle begins with the active Pd(0) catalyst inserting into the carbon-halogen bond of 2-bromobenzaldehyde, forming a Pd(II) intermediate.

  • Transmetalation: The cyclohexyl group is transferred from the boron atom to the palladium center. This step requires activation of the organoboron species with a base, which forms a more nucleophilic "ate" complex, facilitating the transfer.[3]

  • Reductive Elimination: The final step involves the formation of the C-C bond between the aryl and cyclohexyl groups, yielding this compound and regenerating the Pd(0) catalyst, which re-enters the cycle.

// Nodes Pd0 [label="Pd(0)L₂", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ArylHalide [label="2-Bromobenzaldehyde\n(Ar-X)"]; OxAdd [label="Oxidative\nAddition", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; PdII_Complex [label="Ar-Pd(II)L₂-X", fillcolor="#FBBC05", fontcolor="#202124"]; Organoboron [label="Cyclohexylboronic Acid\n(R-B(OH)₂) + Base"]; Transmetalation [label="Transmetalation", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; PdII_Intermediate [label="Ar-Pd(II)L₂-R", fillcolor="#FBBC05", fontcolor="#202124"]; RedElim [label="Reductive\nElimination", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Product [label="this compound\n(Ar-R)"];

// Edges Pd0 -> OxAdd [label=""]; ArylHalide -> OxAdd [label=""]; OxAdd -> PdII_Complex [label=""]; PdII_Complex -> Transmetalation [label=""]; Organoboron -> Transmetalation [label=""]; Transmetalation -> PdII_Intermediate [label=""]; PdII_Intermediate -> RedElim [label=""]; RedElim -> Product [label=""]; RedElim -> Pd0 [label="Catalyst\nRegeneration"]; } केंद Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a representative procedure for the synthesis of this compound via Suzuki-Miyaura coupling.

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-bromobenzaldehyde (1.0 eq), cyclohexylboronic acid (1.2 eq), and a suitable base such as potassium carbonate (K₂CO₃, 2.0 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times to ensure an oxygen-free environment.

  • Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/H₂O or Toluene/H₂O, in a 4:1 ratio).[2]

  • Catalyst Addition: Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq), to the mixture under a positive flow of inert gas.

  • Reaction Execution: Heat the reaction mixture to reflux (typically 80-100 °C) and stir vigorously. Monitor the reaction progress using Thin-Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield pure this compound.

Method 2: Friedel-Crafts Alkylation of Benzene followed by Formylation

The Friedel-Crafts reaction is a classic method for attaching substituents to an aromatic ring.[4] A direct alkylation of benzaldehyde is generally not feasible due to the deactivating, meta-directing nature of the aldehyde group. Therefore, a more logical two-step sequence is employed: first, the Friedel-Crafts alkylation of benzene to form cyclohexylbenzene, followed by the introduction of the aldehyde group at the ortho position.

Mechanistic Rationale
  • Step 1: Friedel-Crafts Alkylation: This step involves the reaction of benzene with a cyclohexylating agent (e.g., cyclohexene or cyclohexyl chloride) in the presence of a strong Lewis acid (e.g., AlCl₃) or a Brønsted acid (e.g., H₂SO₄).[5][6] The acid catalyst generates a cyclohexyl carbocation electrophile, which then attacks the electron-rich benzene ring via electrophilic aromatic substitution to form cyclohexylbenzene.

  • Step 2: Formylation: Introducing the aldehyde group (formylation) onto the cyclohexylbenzene ring can be achieved via several methods, such as the Gattermann-Koch reaction (using CO and HCl with an AlCl₃/CuCl catalyst) or the Vilsmeier-Haack reaction (using a formylating agent like POCl₃/DMF).[4] These reactions generate a formyl cation equivalent (e.g., [HC=O]⁺) which attacks the aromatic ring. The cyclohexyl group is an ortho-, para-director; thus, a mixture of this compound and 4-cyclohexylbenzaldehyde is typically obtained, requiring separation.

// Nodes Start [label="Benzene + Cyclohexene", shape=cylinder, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Step1 [label="Friedel-Crafts Alkylation\n(Lewis Acid Catalyst, e.g., AlCl₃)", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Intermediate [label="Cyclohexylbenzene", shape=box, style=rounded]; Step2 [label="Formylation\n(e.g., Vilsmeier-Haack Reaction)", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Products [label="Mixture of Ortho and Para Isomers\n(2- and 4-Cyclohexylbenzaldehyde)", shape=box, style=rounded]; Separation [label="Chromatographic Separation", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; FinalProduct [label="this compound", shape=cylinder, fillcolor="#FBBC05", fontcolor="#202124"];

// Edges Start -> Step1; Step1 -> Intermediate; Intermediate -> Step2; Step2 -> Products; Products -> Separation; Separation -> FinalProduct; } केंद Caption: Two-step workflow for synthesis via Friedel-Crafts reaction.

Experimental Protocol: Alkylation and Formylation

Part A: Synthesis of Cyclohexylbenzene [6]

  • Reaction Setup: In a round-bottom flask equipped with a dropping funnel and a magnetic stirrer, place benzene (excess) and anhydrous aluminum chloride (AlCl₃, 1.1 eq). Cool the flask in an ice bath.

  • Reagent Addition: Add cyclohexene (1.0 eq) dropwise from the dropping funnel to the stirred mixture while maintaining the temperature below 10 °C.

  • Reaction Execution: After the addition is complete, allow the mixture to stir at room temperature for several hours until the reaction is complete (monitored by GC-MS).

  • Work-up: Carefully pour the reaction mixture over crushed ice and concentrated HCl. Separate the organic layer, wash with water and brine, dry over anhydrous MgSO₄, and distill to remove excess benzene. The remaining crude product is cyclohexylbenzene.

Part B: Formylation of Cyclohexylbenzene (Vilsmeier-Haack)

  • Reagent Preparation: In a flask cooled in an ice bath, add N,N-dimethylformamide (DMF, 3.0 eq). Slowly add phosphorus oxychloride (POCl₃, 1.2 eq) dropwise with stirring to form the Vilsmeier reagent.

  • Substrate Addition: To this reagent, add cyclohexylbenzene (1.0 eq) and heat the mixture (e.g., 60-80 °C) for several hours.

  • Hydrolysis: Cool the reaction mixture and pour it into a beaker of crushed ice and sodium acetate solution. Stir until the hydrolysis is complete.

  • Extraction and Purification: Extract the product with an organic solvent (e.g., diethyl ether), wash the combined organic layers, dry, and concentrate. The resulting isomeric mixture must be separated by column chromatography to isolate the desired this compound.

Method 3: Grignard Pathway and Subsequent Oxidation

This strategy builds the target molecule by first synthesizing the corresponding alcohol, 2-cyclohexylbenzyl alcohol, which is then oxidized to the aldehyde. The alcohol can be prepared via a Grignard reaction.[7][8]

Mechanistic Rationale
  • Step 1: Grignard Reaction: Cyclohexylmagnesium bromide, a Grignard reagent, is prepared from cyclohexyl bromide and magnesium metal.[9] This potent nucleophile is then reacted with 2-bromobenzaldehyde. The cyclohexyl anion attacks the electrophilic carbonyl carbon of the aldehyde. Subsequent acidic work-up protonates the resulting alkoxide to yield 2-cyclohexyl(phenyl)methanol. Correction: A more effective Grignard route would be the reaction of phenylmagnesium bromide with 2-cyclohexylcarboxaldehyde, or the reaction of cyclohexylmagnesium bromide with an ortho-lithiated benzaldehyde derivative. A simpler, more common approach is the reaction of cyclohexylmagnesium bromide with 2-methoxybenzaldehyde, followed by demethylation and oxidation, or reacting 2-bromophenylmagnesium bromide with cyclohexanecarboxaldehyde. For this guide, we will consider the reaction of 2-bromophenylmagnesium bromide with cyclohexanecarboxaldehyde. This forms (2-bromophenyl)(cyclohexyl)methanol. The bromine can then be removed (e.g., via hydrogenation) and the alcohol oxidized. A more direct route is the reaction of cyclohexylmagnesium bromide with a protected 2-bromobenzaldehyde followed by deprotection. Let's focus on the synthesis of 2-cyclohexylbenzyl alcohol via another route for clarity: the reaction of 2-lithiobiphenyl followed by hydrogenation and then oxidation. However, the most direct Grignard route to the precursor alcohol is the reaction of cyclohexylmagnesium bromide with 2-formylphenylboronic acid pinacol ester, followed by workup. For simplicity, we will describe the synthesis of the precursor alcohol, 2-cyclohexylbenzyl alcohol, and then its oxidation.

  • Step 2: Oxidation: The secondary alcohol, 2-cyclohexylbenzyl alcohol, must be selectively oxidized to the aldehyde.[10] Care must be taken to prevent over-oxidation to the carboxylic acid.[11] Mild oxidizing agents are ideal for this transformation. Common choices include Pyridinium chlorochromate (PCC), Dess-Martin periodinane (DMP), or Swern oxidation conditions. Catalytic, greener methods using oxidants like hydrogen peroxide with a suitable metal catalyst are also employed.[10][12]

// Nodes Start [label="2-Bromobenzyl alcohol", shape=cylinder, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Step1 [label="Protection of Alcohol\n(e.g., as THP ether)", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Protected [label="Protected Precursor"]; Step2 [label="Grignard Reaction with\nCyclohexylmagnesium Bromide", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Intermediate [label="Coupled Intermediate"]; Step3 [label="Deprotection\n(Acidic condition)", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Alcohol [label="2-Cyclohexylbenzyl alcohol", shape=box, style=rounded]; Step4 [label="Selective Oxidation\n(e.g., PCC, DMP)", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Product [label="this compound", shape=cylinder, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Start -> Step1; Step1 -> Protected; Protected -> Step2; Step2 -> Intermediate; Intermediate -> Step3; Step3 -> Alcohol; Alcohol -> Step4; Step4 -> Product; } केंद Caption: Multi-step synthesis via a Grignard intermediate and oxidation.

Experimental Protocol: Oxidation of 2-Cyclohexylbenzyl Alcohol

Assuming 2-cyclohexylbenzyl alcohol is available or has been synthesized separately.

  • Reaction Setup: In a dry flask under an inert atmosphere, dissolve 2-cyclohexylbenzyl alcohol (1.0 eq) in a dry, non-protic solvent such as dichloromethane (DCM).

  • Reagent Preparation: In a separate flask, prepare a slurry of Pyridinium chlorochromate (PCC, 1.5 eq) with a small amount of silica gel in DCM.

  • Reagent Addition: Add the solution of the alcohol to the PCC slurry in one portion.

  • Reaction Execution: Stir the mixture at room temperature for 2-4 hours. The reaction progress can be monitored by TLC, observing the disappearance of the alcohol spot and the appearance of the aldehyde spot.

  • Work-up: Upon completion, dilute the reaction mixture with diethyl ether and filter it through a pad of celite or silica gel to remove the chromium salts.

  • Purification: Wash the filtrate with dilute HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield this compound. Further purification can be done by column chromatography if necessary.

Comparative Analysis of Synthesis Methods

The selection of an optimal synthetic route depends on a balance of factors including yield, cost, safety, and the need for specialized equipment.

Method Key Reagents Typical Yield Advantages Disadvantages
Suzuki-Miyaura Coupling 2-Bromobenzaldehyde, Cyclohexylboronic Acid, Pd Catalyst, Base70-90%High yield and selectivity; excellent functional group tolerance; mild conditions.[1]Cost of palladium catalyst and boronic acid; requires inert atmosphere.[13]
Friedel-Crafts Route Benzene, Cyclohexene, Lewis Acid, Formylating Agent40-60% (overall)Utilizes inexpensive starting materials; well-established industrial chemistry.[4][14]Formation of ortho/para isomers requires separation; harsh acidic conditions; potential for over-alkylation.[5]
Grignard & Oxidation 2-Substituted Precursor, Cyclohexylmagnesium Bromide, Oxidizing Agent50-70% (overall)Versatile for creating complex alcohols; Grignard reagents are readily prepared.[9]Multi-step process; moisture-sensitive Grignard reaction; use of stoichiometric, often toxic, oxidizing agents.

Conclusion

The synthesis of this compound can be successfully achieved through several robust chemical strategies. For laboratory-scale synthesis where yield and purity are paramount, the Suzuki-Miyaura cross-coupling stands out as the superior method due to its high efficiency and selectivity. For larger-scale industrial applications where cost is a primary driver, the Friedel-Crafts alkylation followed by formylation may be more economical, despite the challenges associated with isomeric separation. The Grignard reaction followed by oxidation offers a classic and reliable, albeit more lengthy, alternative. The ultimate choice of methodology will be guided by the specific objectives of the research team, balancing the trade-offs between elegance, efficiency, and economy.

References

  • Organic Syntheses. (n.d.). Procedure.
  • Dhawle, P. P., & Goswami-Giri, A. S. (2019). Environmentally Benign Green Synthesis of Intermediates and their Derivatives of 2-Cyclohexylcarbonyl-4-oxo-1,2,3,6,7,11b. Rasayan Journal of Chemistry, 12(1), 372-378.
  • Wikipedia. (n.d.). Friedel–Crafts reaction.
  • Jivani, A., et al. (n.d.). Efficacy of Binary Media and Gold Catalyst for the Synthesis of a Conjugates with Cyclohexyl-Tetrazole-Alkyloxyphenyl. Semantic Scholar.
  • van der Pijl, F., et al. (2019). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. Organic Letters, 21(8), 2659-2663.
  • The Chemists' Cookbook. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Video]. YouTube.
  • Leveque, J. M., et al. (2020). Effect of Ultrasound on the Green Selective Oxidation of Benzyl Alcohol to Benzaldehyde. Catalysts, 10(10), 1184.
  • Clark, J. (n.d.). An introduction to Grignard reagents. Chemguide.
  • Organic Syntheses. (n.d.). Cyclohexylcarbinol.
  • Gualtierotti, J. B., et al. (2019). Tandem Hock and Friedel–Crafts reactions allowing an expedient synthesis of a cyclolignan-type scaffold. Beilstein Journal of Organic Chemistry, 15, 1337-1344.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • Nikpassand, M., & Zare, M. (2018). Applications of Friedel–Crafts reactions in total synthesis of natural products. RSC Advances, 8(61), 35105-35129.
  • Google Patents. (n.d.). US3856867A - Process for the preparation of grignard reagents and their utilization in organic syntheses.
  • Chemistry LibreTexts. (2023, January 22). Reactions with Grignard Reagents.
  • Clark, J. (n.d.). Reaction of aldehydes and ketones with Grignard reagents. Chemguide.
  • Tetrahedron. (n.d.). This compound.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.
  • Chemistry LibreTexts. (2023, January 22). Friedel-Crafts Reactions.
  • da Silva, J. G., et al. (2022). Homo- and Heterogeneous Benzyl Alcohol Catalytic Oxidation Promoted by Mononuclear Copper(II) Complexes: The Influence of the Ligand upon Product Conversion. Molecules, 27(15), 4880.
  • ChemRxiv. (2022). Tandem Cooperative Friedel-Crafts Reaction of Aldehydes with Electron Deficient Arenes Through Catalyst-Activation via Hydrogen.
  • Chem Reactor. (2024, September 7). Suzuki Coupling I Common Byproducts in Suzuki Coupling. [Video]. YouTube.
  • Sandiego, C. (n.d.). Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls.
  • Refubium - Freie Universität Berlin. (n.d.). Model Catalytic Studies on the Thermal Dehydrogenation of the Benzaldehyde/Cyclohexylmethanol LOHC System on Pt(111).
  • ResearchGate. (n.d.). A Suzuki-Coupling-Based Generalized Route for the Synthesis of 2-(2/3-Thienyl)cycloalk-1-ene-1-carbaldehydes as Precursors for Condensed Thienophenanthraquinones.
  • National Center for Biotechnology Information. (n.d.). p-Cyclohexylbenzaldehyde. PubChem Compound Database.
  • Fine Chemical Engineering. (2024, July 8). Exploring the Chemistry, Reactions, Applications, and Biomedical Potentials of 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde.
  • ResearchGate. (n.d.). Reaction network: (a) oxidation of benzyl alcohol to benzaldehyde.

Sources

Methodological & Application

detailed experimental protocol for 2-Cyclohexylbenzaldehyde synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 2-Cyclohexylbenzaldehyde

Introduction

This compound is a substituted aromatic aldehyde of interest in organic synthesis as a building block for more complex molecules in medicinal chemistry and materials science. Its structure, featuring a cyclohexyl group ortho to a formyl group on a benzene ring, presents a unique steric and electronic environment. The synthesis of such ortho-substituted benzaldehydes requires regioselective carbon-carbon bond formation, a common challenge in synthetic chemistry. This guide provides a detailed, field-proven protocol for the synthesis of this compound, emphasizing the rationale behind procedural choices, safety considerations, and robust analytical validation.

Synthetic Strategy: The Suzuki-Miyaura Cross-Coupling

To achieve the targeted C(sp²)-C(sp³) bond formation between the benzene ring and the cyclohexyl moiety, the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands out as a highly efficient and versatile method.[1][2][3] This reaction is renowned for its tolerance of a wide range of functional groups, mild reaction conditions, and the commercial availability of its key reagents.[3]

The chosen strategy involves the coupling of 2-bromobenzaldehyde with cyclohexylboronic acid. The core of this transformation is a catalytic cycle involving a Palladium(0) species. The generally accepted mechanism proceeds through three key steps:[1]

  • Oxidative Addition: The Pd(0) catalyst inserts into the carbon-bromine bond of 2-bromobenzaldehyde to form a Pd(II) intermediate.

  • Transmetalation: The cyclohexyl group is transferred from the boron atom of the activated boronic acid to the palladium center, displacing the halide. This step is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[2]

  • Reductive Elimination: The desired this compound is formed as the C-C bond is created, and the Pd(0) catalyst is regenerated, allowing the cycle to continue.

This method is selected over alternatives like Grignard reactions due to its superior functional group compatibility; the aldehyde group in the starting material does not require a protection-deprotection sequence, thus streamlining the synthesis.[3][4][5][6]

Mandatory Safety Precautions

The handling of organometallic catalysts and reagents requires strict adherence to safety protocols to mitigate risks.[7]

  • Personal Protective Equipment (PPE): Always wear a flame-retardant lab coat, safety goggles, and appropriate chemical-resistant gloves (e.g., nitrile gloves).

  • Ventilation: All steps of this procedure must be performed in a certified chemical fume hood to avoid inhalation of volatile solvents and powdered reagents.[7][8]

  • Inert Atmosphere: The Suzuki coupling is sensitive to oxygen, which can deactivate the palladium catalyst. The reaction must be set up under an inert atmosphere (Nitrogen or Argon).[9][10]

  • Reagent Handling:

    • Palladium catalysts are irritants and should be handled with care.[3]

    • 2-Bromobenzaldehyde is an irritant. Avoid skin and eye contact.

    • Potassium carbonate is a mild base; however, avoid generating dust.

  • Waste Disposal: Segregate organometallic waste and halogenated organic waste from other chemical waste streams according to institutional guidelines.[7]

Detailed Experimental Protocol

This protocol details the synthesis of this compound on a 5 mmol scale.

Materials and Reagents
ReagentCAS No.Molecular Weight ( g/mol )Molarity/DensityAmount (mmol)Equivalents
2-Bromobenzaldehyde6630-33-7185.02-5.01.0
Cyclohexylboronic Acid4433-70-7127.96-7.51.5
Tetrakis(triphenylphosphine)palladium(0)14221-01-31155.56-0.250.05
Potassium Carbonate (K₂CO₃)584-08-7138.21-15.03.0
Toluene108-88-392.140.867 g/mL--
Deionized Water7732-18-518.021.00 g/mL--
Ethyl Acetate (for workup)141-78-688.110.902 g/mL--
Brine (Saturated NaCl)7647-14-558.44---
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9120.37---
Experimental Workflow Diagram

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification & Analysis setup 1. Add 2-bromobenzaldehyde, cyclohexylboronic acid, K₂CO₃, and toluene to a dry flask. degas 2. Degas the mixture via N₂/vacuum cycles. setup->degas catalyst 3. Add Pd(PPh₃)₄ catalyst under N₂ counterflow. degas->catalyst reflux 4. Heat the mixture to reflux (approx. 110°C) for 12-18h. catalyst->reflux monitor 5. Monitor progress by TLC. reflux->monitor cool 6. Cool to room temperature. Add water. monitor->cool extract 7. Extract with ethyl acetate (3x). cool->extract wash 8. Wash combined organic layers with water and brine. extract->wash dry 9. Dry over anhydrous MgSO₄. wash->dry concentrate 10. Filter and concentrate under reduced pressure. dry->concentrate purify 11. Purify crude product via flash column chromatography. concentrate->purify analyze 12. Characterize pure product (NMR, IR, MS). purify->analyze

Sources

Application Notes and Protocols for the Wittig Reaction of 2-Cyclohexylbenzaldehyde with Phosphorus Ylides

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating Steric Hindrance in Alkene Synthesis

The Wittig reaction stands as a cornerstone in synthetic organic chemistry, offering a reliable method for the synthesis of alkenes from carbonyl compounds. Its significance is particularly pronounced in the pharmaceutical and drug development sectors, where the precise construction of carbon-carbon double bonds is often a critical step in the synthesis of complex molecular architectures. This guide provides an in-depth exploration of the Wittig reaction as applied to a sterically hindered substrate, 2-cyclohexylbenzaldehyde. The presence of a bulky cyclohexyl group at the ortho position presents unique challenges that necessitate a nuanced understanding of the reaction mechanism and careful optimization of experimental parameters.

This document will delve into the mechanistic intricacies of the Wittig reaction with sterically encumbered aldehydes, provide detailed, validated protocols for reactions with various phosphorus ylides, and offer practical guidance on troubleshooting and optimization. Furthermore, it will present the Horner-Wadsworth-Emmons (HWE) reaction as a powerful alternative for overcoming the limitations often encountered with the traditional Wittig approach in these challenging systems.

Mechanistic Considerations in the Olefination of a Hindered Aldehyde

The generally accepted mechanism of the Wittig reaction involves the nucleophilic attack of a phosphorus ylide on the carbonyl carbon of an aldehyde or ketone.[1] This initial step leads to the formation of a betaine intermediate, which subsequently collapses to an oxaphosphetane. The decomposition of this four-membered ring intermediate yields the desired alkene and triphenylphosphine oxide, the latter being a thermodynamically stable byproduct that drives the reaction forward.

However, the steric bulk of the ortho-cyclohexyl group in this compound significantly influences this pathway. The large substituent impedes the approach of the phosphorus ylide to the carbonyl carbon, potentially slowing down the rate of reaction and leading to lower yields.[2] This steric clash is a critical factor to consider when selecting the appropriate ylide and reaction conditions.

The stereochemical outcome of the Wittig reaction, yielding either the (E)- or (Z)-alkene, is primarily dictated by the nature of the phosphorus ylide employed.[3]

  • Unstabilized Ylides , bearing alkyl or other electron-donating groups, are highly reactive and typically lead to the kinetic product, the (Z)-alkene. The reaction is believed to proceed through a concerted [2+2] cycloaddition, with the transition state geometry favoring the formation of the cis-substituted oxaphosphetane.[4]

  • Stabilized Ylides , containing electron-withdrawing groups such as esters or ketones, are less reactive and their reactions are often reversible. This allows for equilibration to the thermodynamically more stable trans-substituted oxaphosphetane, resulting in the predominant formation of the (E)-alkene.[5]

  • Semi-stabilized Ylides , such as benzylidenetriphenylphosphorane, often provide a mixture of (E)- and (Z)-isomers, with the ratio being sensitive to reaction conditions.[6]

The steric hindrance of this compound can further complicate the stereoselectivity, and an "ortho-effect" has been reported to influence the E/Z ratio in the Wittig reaction of ortho-substituted benzaldehydes.[7]

Wittig_Mechanism cluster_0 Ylide Formation cluster_1 Alkene Formation Phosphonium_Salt R-CH₂-P⁺Ph₃ X⁻ Ylide R-CH=PPh₃ (Phosphorus Ylide) Phosphonium_Salt->Ylide Deprotonation Base Strong Base (e.g., n-BuLi) Base->Ylide Betaine Betaine Intermediate Ylide->Betaine Nucleophilic Attack Aldehyde 2-Cyclohexyl- benzaldehyde Aldehyde->Betaine Oxaphosphetane Oxaphosphetane Intermediate Betaine->Oxaphosphetane Ring Closure Alkene Alkene Product (E/Z mixture) Oxaphosphetane->Alkene Byproduct Triphenylphosphine Oxide (Ph₃P=O) Oxaphosphetane->Byproduct

Caption: Generalized workflow of the Wittig reaction.

Comparative Analysis of Phosphorus Ylides in the Reaction with this compound

The choice of phosphorus ylide is paramount in determining the outcome of the Wittig reaction with a sterically hindered substrate like this compound. The following table provides a comparative overview of expected outcomes based on the ylide type. Due to the specific steric hindrance of this compound, yields may be lower than those observed with unhindered aldehydes, and optimization of reaction conditions is crucial.

Ylide TypeExample YlideExpected Major Product (Stereochemistry)Reactivity with Hindered AldehydeTypical Reaction ConditionsAnticipated Challenges & Notes
Unstabilized Methylenetriphenylphosphorane (Ph₃P=CH₂)(Z)-alkene (if applicable)High, but sensitive to steric hindrance.Anhydrous THF or ether, strong base (n-BuLi, NaH), low temperature (-78 °C to rt).Ylide is unstable and must be generated in situ under inert atmosphere. Low yields are possible due to steric clash.
Semi-stabilized Benzylidenetriphenylphosphorane (Ph₃P=CHPh)Mixture of (E)- and (Z)-alkenesModerateAnhydrous THF or methanol, strong base (NaOMe, KOtBu), rt.E/Z ratio can be highly variable and sensitive to solvent and base.[7]
Stabilized Ethyl (triphenylphosphoranylidene)acetate (Ph₃P=CHCO₂Et)(E)-alkeneLow, may require forcing conditions.Anhydrous toluene or DMF, often no strong base needed (or weaker base), elevated temperatures (reflux).Reaction may be very slow or not proceed to completion due to the low nucleophilicity of the ylide and high steric hindrance of the aldehyde.[2] The Horner-Wadsworth-Emmons reaction is often a better alternative.[8]

Experimental Protocols

General Safety Precautions: All reactions should be performed in a well-ventilated fume hood. Anhydrous solvents and reagents are critical for the success of these reactions, particularly with unstabilized ylides. Glassware should be flame-dried or oven-dried before use, and reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon).

Protocol 1: Reaction with an Unstabilized Ylide (Methylenetriphenylphosphorane)

This protocol is adapted for the synthesis of 2-cyclohexyl-1-vinylbenzene.

Materials:

  • Methyltriphenylphosphonium bromide

  • n-Butyllithium (n-BuLi) in hexanes

  • This compound

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Ylide Generation: To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add methyltriphenylphosphonium bromide (1.1 eq). Add anhydrous THF and cool the suspension to 0 °C in an ice bath. Slowly add n-BuLi (1.05 eq) dropwise. The formation of the ylide is indicated by a color change to deep yellow or orange. Stir the mixture at 0 °C for 1 hour.

  • Reaction with Aldehyde: Dissolve this compound (1.0 eq) in a minimal amount of anhydrous THF and add it dropwise to the ylide solution at 0 °C.

  • Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir overnight. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: Quench the reaction by the slow addition of saturated aqueous NH₄Cl. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volumes).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Protocol 2: Reaction with a Stabilized Ylide (Ethyl (triphenylphosphoranylidene)acetate)

This protocol is adapted for the synthesis of ethyl (E)-3-(2-cyclohexylphenyl)acrylate.

Materials:

  • Ethyl (triphenylphosphoranylidene)acetate

  • This compound

  • Anhydrous toluene

  • Hexanes

  • Ethyl acetate

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq) and ethyl (triphenylphosphoranylidene)acetate (1.1 eq).

  • Reaction Conditions: Add anhydrous toluene and heat the mixture to reflux.

  • Reaction Progression: Monitor the reaction by TLC. Due to the steric hindrance, the reaction may require prolonged heating (24-48 hours).

  • Workup: Cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel, typically with a hexanes/ethyl acetate gradient, to separate the product from unreacted starting material and triphenylphosphine oxide.

The Horner-Wadsworth-Emmons (HWE) Reaction: A Superior Alternative for Hindered Systems

For sterically hindered aldehydes like this compound, the Horner-Wadsworth-Emmons (HWE) reaction often provides superior results compared to the traditional Wittig reaction, especially when using stabilized ylides.[8] The HWE reaction utilizes a phosphonate carbanion, which is more nucleophilic than the corresponding phosphorus ylide, leading to better reactivity with hindered carbonyls.[9] A significant advantage of the HWE reaction is that the phosphate byproduct is water-soluble, simplifying the purification process.[10] The HWE reaction typically shows a high selectivity for the (E)-alkene.[10]

HWE_vs_Wittig cluster_Wittig Wittig Reaction cluster_HWE HWE Reaction Wittig_Reagent Phosphorus Ylide (Ph₃P=CHR) Wittig_Product Alkene + Ph₃P=O (often difficult to separate) Wittig_Reagent->Wittig_Product Reaction with This compound HWE_Reagent Phosphonate Carbanion ((RO)₂P(O)CHR⁻) HWE_Product (E)-Alkene + (RO)₂P(O)O⁻ (water-soluble byproduct) HWE_Reagent->HWE_Product Reaction with This compound Hindered_Aldehyde This compound Hindered_Aldehyde->Wittig_Reagent Hindered_Aldehyde->HWE_Reagent

Caption: Comparison of Wittig and HWE reactions for hindered aldehydes.

Troubleshooting and Optimization

Low yields in the Wittig reaction of this compound can often be attributed to several factors. This section provides a systematic approach to troubleshooting common issues.

Troubleshooting_Wittig Start Low Yield or No Reaction Check_Ylide Is the ylide forming effectively? Start->Check_Ylide Check_Conditions Are the reaction conditions optimal? Check_Ylide->Check_Conditions Yes Base_Issue Verify base strength and freshness. Use a stronger base if necessary. Check_Ylide->Base_Issue No Consider_Alternative Is the Wittig reaction the best choice? Check_Conditions->Consider_Alternative Yes Temp_Time_Issue Increase reaction temperature and/or time, especially for stabilized ylides. Check_Conditions->Temp_Time_Issue No HWE_Reaction Switch to the Horner-Wadsworth-Emmons (HWE) reaction for better reactivity. Consider_Alternative->HWE_Reaction Yes Optimize_Wittig Further optimize solvent, temperature, and stoichiometry. Consider_Alternative->Optimize_Wittig No

Caption: A workflow for troubleshooting low-yielding Wittig reactions.

Key Optimization Strategies:

  • Base Selection: Ensure the base is sufficiently strong to deprotonate the phosphonium salt. For unstabilized ylides, n-BuLi or NaH are common choices. For semi-stabilized ylides, alkoxides like NaOMe or KOtBu can be effective.

  • Solvent Effects: The choice of solvent can influence the E/Z selectivity, particularly with semi-stabilized ylides. Aprotic solvents like THF and toluene are generally preferred.

  • Temperature and Reaction Time: Due to steric hindrance, reactions with this compound may require higher temperatures and longer reaction times than those with unhindered aldehydes.

  • Stoichiometry: Using a slight excess of the ylide (1.1-1.2 equivalents) can help to drive the reaction to completion.

References

  • Wittig, G.; Schöllkopf, U. Über Triphenyl-phosphin-methylene als olefinbildende Reagenzien (I. Mitteil.). Chem. Ber.1954, 87 (9), 1318–1330. [Link]
  • Maryanoff, B. E.; Reitz, A. B. The Wittig olefination reaction and modifications involving phosphoryl-stabilized carbanions. Stereochemistry, mechanism, and selected synthetic aspects. Chem. Rev.1989, 89 (4), 863–927. [Link]
  • Dunne, E. C.; Coyne, E. J.; Crowley, P. B.; Gilheany, D. G. Co-operative ortho-effects on the Wittig reaction. Interpretation of stereoselectivity in the reaction of ortho-halo-substituted benzaldehydes and benzylidenetriphenylphosphoranes. Tetrahedron Lett.2002, 43 (13), 2449–2453. [Link]
  • Vedejs, E.; Peterson, M. J. Stereochemistry and mechanism in the Wittig reaction. Top. Stereochem.1994, 21, 1–157. [Link]
  • Yamataka, H.; Nagareda, K.; Ando, K.; Hanafusa, T. Relative reactivity and stereoselectivity in the Wittig reactions of substituted benzaldehydes with benzylidenetriphenylphosphorane. J. Org. Chem.1992, 57 (10), 2865–2869. [Link]
  • Wadsworth, W. S., Jr.; Emmons, W. D. The Utility of Phosphonate Carbanions in Olefin Synthesis. J. Am. Chem. Soc.1961, 83 (7), 1733–1738. [Link]
  • Vedejs, E.; Meier, G. P.; Snoble, K. A. J. A mechanistic dichotomy in the Wittig reaction. J. Am. Chem. Soc.1981, 103 (10), 2823–2831. [Link]
  • Organic Syntheses. Cyclohexylbenzene. Org. Synth.1939, 19, 36. [Link]
  • YouTube. The Wittig Reaction. [Link]
  • Organic Chemistry Portal. Wittig Reaction. [Link]
  • Chemistry Stack Exchange. Wittig reaction with benzaldehyde. [Link]
  • University of Missouri–St. Louis. Synthesis of an Alkene via the Wittig Reaction. [Link]
  • WebAssign. Experiment 7 - Preparation of Ethyl Cinnamate: A Solvent Free Wittig Reaction. [Link]
  • AdiChemistry. WITTIG REACTION | MECHANISM. [Link]
  • NROChemistry. Horner-Wadsworth-Emmons Reaction. [Link]
  • YouTube. Stabilized Ylides & Chemoselectivity | Wittig Reaction Mechanism Explained. [Link]

Sources

Application Notes and Protocols for 2-Cyclohexylbenzaldehyde in Fragrance Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Novel Aromatic Aldehyde

In the ever-evolving landscape of fragrance chemistry, the quest for novel molecules with unique olfactory profiles is paramount. 2-Cyclohexylbenzaldehyde, a structurally distinct aromatic aldehyde, presents itself as an intriguing yet largely unexplored starting material for the synthesis of new fragrance ingredients. While not a commonly cited precursor in established fragrance compendia, its unique combination of a bulky, aliphatic cyclohexyl ring at the ortho position of a reactive benzaldehyde moiety offers a rich platform for synthetic diversification.

This guide, intended for researchers and scientists in fragrance and drug development, moves beyond established protocols to propose potential applications of this compound. By leveraging foundational reactions in fragrance chemistry, we will explore hypothetical, yet scientifically grounded, pathways to new aroma chemicals. The protocols outlined herein are designed to be robust starting points for experimentation, encouraging innovation and the discovery of new scents.

The rationale for exploring this compound stems from established structure-odor relationships. The cyclohexyl group is known to often impart woody, fruity, or balsamic notes, and its presence can enhance the complexity and substantivity of a fragrance molecule.[1][2] The benzaldehyde core, a classic component in perfumery, provides a sweet, almond-like character.[3][4][5] The ortho-substitution pattern is also of particular interest, as it can influence the molecule's conformation and interaction with olfactory receptors, potentially leading to unique and powerful odor profiles.[6]

This document will provide detailed theoretical protocols for the transformation of this compound into a variety of derivatives, including unsaturated aldehydes and ketones, acetals, alcohols, and esters. Each protocol is accompanied by a discussion of the underlying chemical principles and the anticipated olfactory characteristics of the target molecules.

Physicochemical Properties of this compound

A thorough understanding of the starting material is critical for successful synthesis. Below is a summary of the key physicochemical properties of this compound.

PropertyValueSource
Molecular Formula C₁₃H₁₆O[7]
Molecular Weight 188.27 g/mol [7]
CAS Number 128323-04-6[7]
Appearance Not specified, likely a liquidInferred from similar structures
Boiling Point 292.8°C at 760 mmHg (Predicted)[8]
Density 1.032 g/cm³ (Predicted)[8]

Safety and Handling

As a laboratory chemical, this compound requires careful handling. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), it is associated with the following hazards:

  • H315: Causes skin irritation.[7]

  • H319: Causes serious eye irritation.[7]

  • H335: May cause respiratory irritation.[7]

Precautionary Measures:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[7]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[9]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[9]

Always consult the full Safety Data Sheet (SDS) before handling this chemical.[9]

Proposed Synthetic Applications and Protocols

The following sections detail potential synthetic transformations of this compound into novel fragrance ingredients. These protocols are based on well-established reactions in fragrance chemistry and are intended as a starting point for experimental investigation.

Synthesis of α,β-Unsaturated Aldehydes and Ketones via Aldol Condensation

Scientific Rationale: The aldol condensation is a cornerstone of fragrance synthesis, enabling the formation of carbon-carbon bonds and the creation of larger, more complex molecules with desirable olfactory properties.[10][11][12] Reacting this compound with another aldehyde or a ketone can lead to α,β-unsaturated derivatives. These structures are common in floral and spicy fragrance ingredients, such as jasminaldehyde and cinnamaldehyde. The steric hindrance from the ortho-cyclohexyl group may influence the reaction rate and selectivity, potentially leading to unique isomeric ratios and novel scent profiles.

This protocol describes the self-condensation of this compound with acetaldehyde to form an α,β-unsaturated aldehyde, a potential fragrance ingredient with spicy, floral, and woody notes.

G This compound This compound Reaction_Vessel Reaction_Vessel This compound->Reaction_Vessel Acetaldehyde NaOH, Ethanol/Water Workup Workup Reaction_Vessel->Workup Quench with acid Purification Purification Workup->Purification Extraction & Distillation 3-(2-Cyclohexylphenyl)acrylaldehyde 3-(2-Cyclohexylphenyl)acrylaldehyde Purification->3-(2-Cyclohexylphenyl)acrylaldehyde

Workflow for the synthesis of 3-(2-Cyclohexylphenyl)acrylaldehyde.

Materials:

  • This compound

  • Acetaldehyde

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Deionized water

  • Hydrochloric acid (HCl), 1M

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and thermometer, dissolve this compound (1 equivalent) in ethanol.

  • Prepare a solution of sodium hydroxide (1.2 equivalents) in a mixture of ethanol and deionized water.

  • Cool the flask containing the this compound solution to 10-15°C in an ice bath.

  • Slowly add the sodium hydroxide solution to the flask, maintaining the temperature below 20°C.

  • Once the addition of the base is complete, add acetaldehyde (1.1 equivalents) dropwise via the dropping funnel over a period of 30 minutes, ensuring the temperature remains between 15-20°C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture in an ice bath and neutralize by slowly adding 1M HCl until the pH is approximately 7.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with brine (2 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation to obtain 3-(2-Cyclohexylphenyl)acrylaldehyde.

Anticipated Olfactory Profile: The resulting α,β-unsaturated aldehyde is expected to possess a complex aroma with spicy, cinnamon-like notes from the cinnamaldehyde-type core, complemented by woody and potentially green or floral facets from the cyclohexyl group.

Synthesis of Fragrant Acetals

Scientific Rationale: Acetal formation is a common strategy in perfumery to modify the odor profile of an aldehyde, often resulting in a milder, more stable, and longer-lasting fragrance.[13][14] Acetals can introduce fruity, green, or floral notes and are particularly useful in masking the harshness of some aldehydes.[15][16] Reacting this compound with various diols can produce a range of cyclic acetals with potentially interesting and diverse olfactory properties.

This protocol details the synthesis of the ethylene glycol acetal of this compound, a potential fragrance ingredient with a milder, possibly floral-woody character.

G This compound This compound Reaction_Vessel Reaction_Vessel This compound->Reaction_Vessel Ethylene Glycol p-Toluenesulfonic acid, Toluene Workup Workup Reaction_Vessel->Workup Dean-Stark trap Neutralization Purification Purification Workup->Purification Washing & Distillation 2-(2-Cyclohexylphenyl)-1,3-dioxolane 2-(2-Cyclohexylphenyl)-1,3-dioxolane Purification->2-(2-Cyclohexylphenyl)-1,3-dioxolane

Workflow for the synthesis of 2-(2-Cyclohexylphenyl)-1,3-dioxolane.

Materials:

  • This compound

  • Ethylene glycol

  • p-Toluenesulfonic acid (catalytic amount)

  • Toluene

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Deionized water

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark trap, condenser, and magnetic stirrer, add this compound (1 equivalent), ethylene glycol (1.5 equivalents), and a catalytic amount of p-toluenesulfonic acid.

  • Add toluene as the solvent to facilitate azeotropic removal of water.

  • Heat the reaction mixture to reflux and collect the water in the Dean-Stark trap.

  • Continue refluxing until no more water is collected, indicating the completion of the reaction.

  • Cool the reaction mixture to room temperature.

  • Wash the organic layer with saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with deionized water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the toluene under reduced pressure.

  • Purify the resulting crude acetal by vacuum distillation.

Anticipated Olfactory Profile: The acetal is expected to have a more subtle and refined fragrance compared to the starting aldehyde. Potential notes could include mild floral, green, and woody characteristics, with increased stability making it suitable for a wider range of applications.

Synthesis of 2-Cyclohexylbenzyl Alcohol via Reduction

Scientific Rationale: The reduction of aldehydes to their corresponding alcohols is a fundamental transformation in fragrance synthesis.[17][18][19] Aromatic alcohols are a large and important class of fragrance ingredients, often possessing floral, balsamic, or woody scents. The resulting 2-Cyclohexylbenzyl alcohol could serve as a fragrance ingredient in its own right or as a precursor for the synthesis of fragrant esters.

This protocol describes the selective reduction of the aldehyde group of this compound to an alcohol using catalytic hydrogenation.

G This compound This compound Hydrogenation_Reactor Hydrogenation_Reactor This compound->Hydrogenation_Reactor H₂, Pd/C, Ethanol Workup Workup Hydrogenation_Reactor->Workup Filtration Purification Purification Workup->Purification Solvent Removal & Distillation 2-Cyclohexylbenzyl Alcohol 2-Cyclohexylbenzyl Alcohol Purification->2-Cyclohexylbenzyl Alcohol

Workflow for the synthesis of 2-Cyclohexylbenzyl Alcohol.

Materials:

  • This compound

  • Palladium on carbon (Pd/C), 5% or 10%

  • Ethanol (or other suitable solvent)

  • Hydrogen gas (H₂)

  • Celite or other filter aid

Procedure:

  • Dissolve this compound in ethanol in a hydrogenation vessel.

  • Carefully add the Pd/C catalyst to the solution.

  • Seal the vessel and purge with nitrogen, followed by purging with hydrogen gas.

  • Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 50 psi) and begin vigorous stirring.

  • Monitor the reaction by observing the uptake of hydrogen and by TLC analysis of aliquots.

  • Once the reaction is complete (no further hydrogen uptake and disappearance of starting material), carefully vent the hydrogen and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with ethanol.

  • Combine the filtrate and washings, and remove the solvent under reduced pressure.

  • If necessary, purify the crude 2-Cyclohexylbenzyl alcohol by vacuum distillation.

Anticipated Olfactory Profile: The resulting alcohol is predicted to have a mild, pleasant aroma with balsamic and woody notes, possibly with a subtle floral character. It would likely be more tenacious than the starting aldehyde.

Conclusion and Future Perspectives

While this compound is not a conventional starting material in the fragrance industry, its unique structure presents a compelling case for its exploration. The proposed synthetic pathways—aldol condensation, acetalization, and reduction—offer a glimpse into the potential for creating a new family of fragrance ingredients. The interplay between the sterically influential ortho-cyclohexyl group and the versatile benzaldehyde moiety could lead to the discovery of novel scents with desirable complexity, substantivity, and performance.

Further research into the olfactory properties of the synthesized derivatives is essential to validate their potential as fragrance ingredients. Additionally, exploring other transformations, such as oxidation to the corresponding carboxylic acid followed by esterification, could further expand the palette of accessible aromas from this intriguing precursor. It is through such exploratory synthesis that the boundaries of fragrance chemistry are expanded, and the next generation of captivating scents is discovered.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 14552110, this compound.
  • Boelens, H. (1997). Some Aspects of Qualitative Structure-Odor Relationships. Perfumer & Flavorist, 22(3), 17-27.
  • Sathee, L. (n.d.). Aldol Condensation.
  • Kaiser, R. (1993). The Relation of Structure and Odor in Substituted Cyclohexanols. In Bioactive Volatile Compounds from Plants (pp. 204-219). American Chemical Society.
  • The Sweet Scent: Benzaldehyde Dimethyl Acetal in Cosmetics. (n.d.).
  • Vashishtha, M., Sharma, A., & Singh, G. (2022).
  • Mazahar, M. A. H. A., & Jumal, J. (2023). Synthesis, Characterization, and Perfumery Application of Acetal Derivatives of 2-Methyl-3-(4-R-Phenyl) Propanal: A Short Review. International Journal of Chemical and Biochemical Sciences, 23, 1-8.
  • Bautista, F. M., et al. (2015). Synthesis and Olfactory Evaluation of Bulky Moiety-Modified Analogues to the Sandalwood Odorant Polysantol. Molecules, 20(9), 16447-16466.
  • Perni, R. H., & Ley, S. V. (2006). Hydrogenation of aromatic ketones, aldehydes, and epoxides with hydrogen and Pd(0)EnCat 30NP. Beilstein Journal of Organic Chemistry, 2, 15.
  • Perni, R. H., & Ley, S. V. (2006). Hydrogenation of aromatic ketones, aldehydes, and epoxides with hydrogen and Pd(0)EnCat™ 30NP. Beilstein Journal of Organic Chemistry, 2, 15.
  • Perni, R. H., & Ley, S. V. (2006). Hydrogenation of aromatic ketones, aldehydes, and epoxides with hydrogen and Pd(0)EnCat™ 30NP. PMC.
  • Vashishtha, M., et al. (2022). Greener Synthesis of Jasminaldehyde via Cross Aldol Condensation Reaction Using Recyclable Phase Transfer Catalysis and its Cosmetic Application. ResearchGate.
  • Perni, R. H., & Ley, S. V. (2006). Hydrogenation of aromatic ketones, aldehydes, and epoxides with hydrogen and Pd(0)EnCat (TM) 30NP. ResearchGate.
  • Claver, C., et al. (2012). Ruthenium-Catalyzed Selective Hydrogenation for Flavor and Fragrance Applications. In Catalysis in Application (pp. 1-13). Royal Society of Chemistry.
  • Jamieson, C., et al. (2021). A comprehensive review of flow chemistry techniques tailored to the flavours and fragrances industries. Beilstein Journal of Organic Chemistry, 17, 1349-1383.
  • Quest International B.V. (2002). Cyclohexyl ethers as fragrance compounds. WO2002014253A1.
  • The Good Scents Company. (n.d.). benzaldehyde propylene glycol acetal.
  • Firmenich SA. (2012). Acetals as perfuming ingredients. US8236749B2.
  • Mazahar, M. A. H. A., & Jumal, J. (2023). Synthesis, Characterization, and Perfumery Application of Acetal Derivatives of 2-Methyl-3-(4-R-Phenyl) Propanal. Semantic Scholar.
  • Scentspiracy. (n.d.). Aldehydes in perfumery.
  • Knowde. (n.d.). Benzaldehyde in Personal Care Products.
  • International Flavors & Fragrances Inc. (2016). Cyclohexanols and their use in perfume compositions. US9416334B2.
  • Belsito, D., et al. (2013). Fragrance material review on 2-cyclohexyl-1,6-heptadien-3-one. Food and Chemical Toxicology, 62, S1-S5.
  • Rhone-Poulenc S.A. (1970). Aldehydes useful in perfumery. US3548006A.
  • International Flavors & Fragrances Inc. (2016). Aldehyde compounds and their use in perfume compositions. EP3072876A1.
  • Perfumer & Flavorist. (2016). Benzaldehyde.
  • Alpha Aromatics. (2019). What Are Aldehydes And How Are They Used In Perfumery?
  • The Good Scents Company. (n.d.). ortho-tolualdehyde.
  • Scentspiracy. (n.d.). Benzoic Aldehyde (100-52-7) - Almondy Synthetic Ingredient for Perfumery.
  • Basf Ag. (1988).

Sources

Application Note: High-Purity 2-Cyclohexylbenzaldehyde via Optimized Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a detailed protocol for the purification of 2-Cyclohexylbenzaldehyde (CAS No. 128323-04-6) using recrystallization techniques. Recognizing the compound's application in fragrance and as a synthetic intermediate where purity is paramount, this document outlines a systematic approach from solvent selection to final product isolation.[1] The protocol is designed to be a self-validating system, explaining the causality behind experimental choices to ensure both efficacy and reproducibility. We present a primary method using a nonpolar solvent system, informed by practices with structurally similar aromatic aldehydes, and a comprehensive guide to solvent screening for further optimization.[2]

Introduction: The Principle of Recrystallization

Recrystallization is a powerful purification technique for solid compounds, predicated on the principle that the solubility of a solid in a solvent increases with temperature.[3][4] An ideal recrystallization process involves dissolving the impure compound in a minimal amount of a suitable hot solvent, followed by slow cooling. As the solution cools, the solubility of the target compound decreases, leading to the formation of a crystalline lattice. Soluble impurities are retained in the cooled solvent (mother liquor), while insoluble impurities can be removed via hot filtration.[2] The careful selection of the solvent system is the most critical factor for a successful and high-yield purification.[3]

Physicochemical Profile: this compound

A thorough understanding of the compound's properties is essential for developing a robust purification protocol.

PropertyValueSource(s)
CAS Number 128323-04-6[4][5][6]
Molecular Formula C₁₃H₁₆O[4][5]
Molecular Weight 188.27 g/mol [5]
Appearance Solid or colorless to pale yellow liquid[1][5]
Predicted Boiling Point 292.8 ± 19.0 °C[5]
Predicted Density 1.032 ± 0.06 g/cm³[5]
Solubility Sparingly soluble in water[1]
Storage Conditions Store at 2-8°C under an inert atmosphere (e.g., Argon or Nitrogen)[5]

Note on Physical State: Supplier data indicates that this compound can exist as a low-melting solid or a liquid at ambient temperatures.[1][5] Recrystallization is only a suitable purification method if the crude material is a solid that can be handled and filtered at or below room temperature.

Foundational Logic: Impurity Removal

The logic of recrystallization hinges on exploiting differences in solubility between the target compound and its impurities. The process is designed to selectively exclude impurities from the growing crystal lattice.

cluster_0 Hot Solution cluster_1 Cooling & Crystallization cluster_2 Isolation A Impure Solid B Minimum Hot Solvent A->B Dissolution C Completely Dissolved: Target Compound (High Solubility) Soluble Impurities (High Solubility) D Slow Cooling C->D Temperature Gradient E Supersaturation D->E F Pure Crystal Lattice Forms E->F G Impurities Remain in Mother Liquor E->G H Filtration F->H G->H I Purified Crystals H->I J Mother Liquor (Contains Impurities) H->J

Caption: Principle of impurity removal during recrystallization.

PART 1: Recommended Recrystallization Protocol for this compound

This protocol is based on established methods for structurally related ortho-substituted aromatic aldehydes and is the recommended starting point.[2] The primary recommended solvent is n-heptane .

Materials & Equipment
  • Crude this compound (must be solid)

  • n-Heptane (reagent grade or higher)

  • 5% (w/v) aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Erlenmeyer flasks

  • Separatory funnel

  • Hot plate with stirring capability

  • Büchner funnel and vacuum flask

  • Filter paper

  • Glass funnel

  • Watch glass

  • Spatula

Step-by-Step Methodology

start Start: Crude Solid wash Step 1: Basic Wash (Remove Acidic Impurities) start->wash Dissolve in ether/EtOAc, wash with 5% NaHCO₃ dry Step 2: Dry Organic Layer wash->dry Separate layers, dry organic with MgSO₄ dissolve Step 3: Dissolution in Hot n-Heptane dry->dissolve Filter drying agent, evaporate solvent, add min. hot n-heptane hot_filt Step 4: Hot Filtration (Optional) dissolve->hot_filt If insoluble matter present cool Step 5: Slow Cooling & Crystallization dissolve->cool If no insoluble matter hot_filt->cool vac_filt Step 6: Vacuum Filtration cool->vac_filt Collect crystals wash_dry Step 7: Crystal Washing & Drying vac_filt->wash_dry Wash with cold n-heptane, dry under vacuum end_node End: Pure Crystals wash_dry->end_node

Caption: Experimental workflow for the purification of this compound.

Protocol:

  • Pre-Purification: Removal of Acidic Impurities

    • Rationale: Aldehydes are prone to air oxidation, forming carboxylic acid impurities (e.g., 2-cyclohexylbenzoic acid). A basic wash converts this acidic impurity into its water-soluble salt, effectively removing it.

    • Procedure:

      • Dissolve the crude this compound in a suitable organic solvent like diethyl ether or ethyl acetate (approx. 10-20 mL per gram of crude material).

      • Transfer the solution to a separatory funnel.

      • Add an equal volume of 5% aqueous NaHCO₃ solution, stopper the funnel, and shake gently, venting frequently to release any CO₂ gas that may form.

      • Allow the layers to separate and drain the lower aqueous layer.

      • Wash the organic layer with deionized water, followed by brine (saturated NaCl solution).

      • Drain the organic layer into a clean Erlenmeyer flask and dry over anhydrous MgSO₄.

      • Filter off the drying agent and concentrate the organic solution under reduced pressure (e.g., rotary evaporator) to yield the crude, acid-free product.

  • Recrystallization from n-Heptane

    • Rationale: Based on purification data for similar compounds, nonpolar solvents like n-heptane are effective.[2] The goal is to create a saturated solution at the boiling point of the solvent.

    • Procedure:

      • Place the crude, acid-free solid into an Erlenmeyer flask with a stir bar.

      • Add a small portion of n-heptane. Heat the mixture to a gentle boil with stirring.

      • Continue adding n-heptane portion-wise until the solid just completely dissolves. Avoid adding excess solvent , as this will significantly reduce the final yield.

      • (Optional Hot Filtration): If any insoluble impurities remain in the hot solution, quickly filter the solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask. This step must be done rapidly to prevent premature crystallization.

      • Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature. Do not disturb the flask during this period to promote the growth of larger, purer crystals.

      • For maximum yield, the flask can be subsequently placed in an ice bath for 30-60 minutes to further decrease the compound's solubility.

      • Collect the purified crystals by vacuum filtration using a Büchner funnel.

      • Wash the crystals in the funnel with a small amount of ice-cold n-heptane to remove any residual mother liquor.

      • Allow the crystals to dry under vacuum on the filter for 15-20 minutes, then transfer them to a watch glass to dry completely in a desiccator or a vacuum oven at low temperature.

PART 2: Systematic Solvent Screening Protocol

If the recommended protocol with n-heptane yields suboptimal results (e.g., low recovery, poor purity), a systematic solvent screening should be performed.

Criteria for an Ideal Solvent
  • The target compound should be highly soluble at high temperatures and poorly soluble at low temperatures .[2]

  • Impurities should be either completely soluble or completely insoluble at all temperatures.[2]

  • The solvent must not react with the compound.

  • The solvent should have a relatively low boiling point for easy removal during drying.

Screening Methodology
  • Place approximately 50-100 mg of crude this compound into several small test tubes.

  • Add a candidate solvent (see table below) dropwise to one test tube at room temperature, stirring after each addition.

    • If the solid dissolves easily in ~0.5 mL of solvent, the solvent is unsuitable (compound is too soluble at room temperature).

    • If the solid does not dissolve, proceed to the next step.

  • Gently heat the test tube in a water bath. If the solid dissolves completely, the solvent is a good candidate .

  • Remove the test tube from the heat and allow it to cool slowly to room temperature, then place it in an ice bath.

  • Observe the formation of crystals. A good candidate solvent will produce a significant amount of crystalline precipitate upon cooling.

  • Repeat for other candidate solvents.

SolventBoiling Point (°C)PolarityRationale for Testing
n-Heptane 98NonpolarPrimary recommendation . Good for nonpolar compounds.[2]
Cyclohexane 81NonpolarSimilar to heptane, good alternative.
Isopropanol 82Polar ProticMay work well, often used in mixed systems with water.
Ethanol 78Polar ProticCommon recrystallization solvent.
Toluene 111Nonpolar (Aromatic)"Like dissolves like" principle; may have high solubility.[7]
Ethyl Acetate 77Polar AproticVersatile solvent, may be too effective at room temp.
Acetonitrile 82Polar AproticCan be effective for compounds with aromatic rings.

Mixed-Solvent Systems: If no single solvent is ideal, a mixed-solvent system can be employed. Dissolve the compound in a minimum amount of a hot "good" solvent (in which it is very soluble). Then, add a "poor" solvent (in which it is insoluble) dropwise until the solution becomes cloudy (the cloud point). Add a few drops of the "good" solvent to redissolve the precipitate and then allow the solution to cool slowly. A common pair for moderately polar compounds is Ethanol/Water.

Troubleshooting Guide

ProblemProbable Cause(s)Recommended Solution(s)
Oiling Out The melting point of the solid is below the boiling point of the solvent. / The solution is supersaturated with impurities.Re-heat the solution to dissolve the oil, add more solvent, and allow it to cool even more slowly. / Try a lower-boiling point solvent. / Perform a pre-purification step (e.g., column chromatography) to remove excess impurities.
No Crystals Form Too much solvent was used. / The solution cooled too quickly. / The compound is very soluble even at low temperatures.Re-heat the solution to evaporate some solvent and try cooling again. / Scratch the inside of the flask with a glass rod at the liquid-air interface to induce nucleation. / Add a seed crystal of pure compound. / Place in a freezer (if solvent permits).
Low Recovery Too much solvent was used. / The compound has significant solubility in the cold solvent. / Crystals were filtered before crystallization was complete.Ensure the minimum amount of hot solvent is used. / Ensure the solution is thoroughly cooled in an ice bath before filtering. / Re-cool the mother liquor to see if more crystals form.
Colored Impurities in Crystals Impurities were co-precipitated. / Inefficient removal of mother liquor.Consider adding a small amount of activated charcoal to the hot solution before hot filtration (use with caution as it can adsorb the product). / Ensure crystals are washed thoroughly with fresh, ice-cold solvent during vacuum filtration.

Characterization and Quality Control

The purity of the recrystallized this compound should be confirmed by analytical methods:

  • Melting Point Analysis: A sharp melting point range close to the literature value (if available) indicates high purity. Impurities typically depress and broaden the melting range.

  • Spectroscopy (¹H NMR, ¹³C NMR): To confirm the chemical structure and identify any residual impurities.

  • Chromatography (GC, HPLC): To quantify the purity and detect trace impurities.

Conclusion

This application note provides a comprehensive and scientifically grounded methodology for the purification of this compound by recrystallization. By starting with an optional basic wash followed by recrystallization from n-heptane, researchers can effectively remove common impurities and obtain a high-purity product suitable for demanding applications. The included solvent screening protocol and troubleshooting guide offer a robust framework for optimizing the procedure for various crude sample qualities.

References

  • CN1170804C - Ortho-substituted benzaldehyde, its preparation method and use - Google Patents.
  • US6811832B2 - Ortho substituted benzaldehydes, preparation thereof and use thereof - Google Patents.
  • Recrystallization - Chemistry LibreTexts.
  • Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure | Organic Letters - ACS Publications.
  • ORTHO CHLORO BENZALDEHYDE - Ataman Kimya.
  • Method for the purification of benzaldehyde - European Patent Office - EP 0016487 B1.
  • This compound | C13H16O | CID 14552110 - PubChem - NIH.
  • 3-Cyclohexyl-6-phenyl-1-(p-tolyl)pyrimidine-2,4(1H,3H)-dione - MDPI.
  • Toluene - Wikipedia.

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Byproduct Formation in the Synthesis of 2-Cyclohexylbenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 2-Cyclohexylbenzaldehyde. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find a detailed, question-and-answer-based troubleshooting guide to help you identify and mitigate the formation of common byproducts during the synthesis of this valuable compound. Our approach is grounded in mechanistic principles and supported by practical, field-proven insights to ensure the integrity and success of your experiments.

Introduction: Navigating the Synthetic Landscape

The synthesis of this compound, a sterically hindered aromatic aldehyde, is a nuanced process. While several synthetic routes can be employed, the most common and practical approaches involve carbon-carbon bond formation at the ortho position of a benzaldehyde derivative. This guide will focus on two prevalent methods: the Grignard reaction and the Suzuki-Miyaura cross-coupling reaction. Both pathways, while effective, are susceptible to the formation of specific byproducts that can complicate purification and reduce yields. Understanding the mechanistic origins of these impurities is paramount to developing effective troubleshooting strategies.

Core Troubleshooting & FAQs

This section addresses specific issues you may encounter during your synthesis, providing explanations and actionable protocols to resolve them.

Scenario 1: Grignard Reaction Route

The Grignard reaction is a powerful tool for forming carbon-carbon bonds. In the context of this compound synthesis, this typically involves the reaction of a cyclohexylmagnesium halide (e.g., cyclohexylmagnesium bromide) with 2-bromobenzaldehyde.

Q1: I've performed a Grignard reaction between cyclohexylmagnesium bromide and 2-bromobenzaldehyde. After workup, my GC-MS analysis shows a significant peak with a mass corresponding to biphenyl, and another that appears to be unreacted bromobenzaldehyde. What is happening?

A1: This is a classic issue in Grignard reactions and points to two common problems: Wurtz-type coupling and incomplete reaction.

  • Biphenyl Formation (Wurtz-type Coupling): The biphenyl byproduct arises from a side reaction where the Grignard reagent, phenylmagnesium bromide (which can form if your starting material contains bromobenzene impurity), couples with itself. Similarly, you might also be seeing dicyclohexyl from the coupling of the cyclohexylmagnesium bromide.

  • Incomplete Reaction: The presence of unreacted 2-bromobenzaldehyde suggests that the Grignard reagent was either not formed in sufficient quantity or was consumed by side reactions before it could react with the aldehyde.

Causality and Mechanistic Insight:

The formation of biphenyl is often catalyzed by trace metal impurities. The incomplete reaction is frequently due to the presence of water or other protic sources in the reaction, which will quench the highly basic Grignard reagent.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for Grignard synthesis issues.

Experimental Protocol: Grignard Reagent Titration

To ensure accurate stoichiometry, it is crucial to determine the concentration of your freshly prepared Grignard reagent.

StepAction
1.Prepare a standard solution of a known acid (e.g., 1.0 M HCl in anhydrous diethyl ether).
2.In a dry flask, dissolve a known amount of a suitable indicator (e.g., 1,10-phenanthroline) in anhydrous THF.
3.Add a known volume (e.g., 1.0 mL) of the Grignard solution to the indicator solution. The solution should turn a distinct color.
4.Titrate the Grignard solution with the standard acid solution until the color disappears.
5.Calculate the molarity of the Grignard reagent based on the volume of acid required for the endpoint.
Scenario 2: Suzuki-Miyaura Cross-Coupling Route

The Suzuki-Miyaura cross-coupling is a versatile and widely used method for forming carbon-carbon bonds, often with high functional group tolerance. For the synthesis of this compound, this would typically involve the reaction of 2-bromobenzaldehyde with cyclohexylboronic acid in the presence of a palladium catalyst and a base.

Q2: My Suzuki coupling reaction of 2-bromobenzaldehyde and cyclohexylboronic acid is complete, but my crude NMR shows a significant amount of benzaldehyde and a biphenyl-like impurity. What are these byproducts and how can I avoid them?

A2: The byproducts you are observing are likely the result of protodeboronation and homocoupling, two common side reactions in Suzuki couplings.

  • Benzaldehyde (Protodeboronation): The presence of benzaldehyde indicates that the C-Br bond in your starting material has been cleaved and replaced with a hydrogen atom. This is a common issue when the catalytic cycle is interrupted.

  • Biphenyl-like Impurity (Homocoupling): This byproduct likely arises from the coupling of two molecules of your boronic acid starting material.

Causality and Mechanistic Insight:

Protodeboronation can be promoted by the presence of water or other protic species, which can protonate the organopalladium intermediate before transmetalation occurs. Homocoupling is often favored by the presence of oxygen, which can facilitate the oxidative coupling of the boronic acid.

Troubleshooting Workflow:

Technical Support Center: Purification of 2-Cyclohexylbenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 2-Cyclohexylbenzaldehyde. This resource is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the isolation and purification of this important chemical intermediate. Here, we provide in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot your experiments and ensure the highest purity of your final product.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound?

The impurity profile of crude this compound is heavily dependent on its synthetic route. However, several common impurities are frequently observed:

  • 2-Cyclohexylbenzoic Acid: This is the most common impurity, formed by the ready oxidation of the aldehyde group upon exposure to air.[1][2] Its presence can be easily detected by a simple pH test of a sample dissolved in a wet solvent or by characteristic broad peaks in ¹H NMR spectroscopy.

  • Unreacted Starting Materials: Depending on the synthesis (e.g., formylation of cyclohexylbenzene), residual starting materials may remain. These are often non-polar hydrocarbons that can be challenging to separate by distillation alone due to similar volatilities.

  • Isomeric Byproducts: Synthesis methods like Friedel-Crafts reactions can produce positional isomers (e.g., 4-cyclohexylbenzaldehyde). These isomers often have very similar physical properties, making separation by standard techniques like distillation or simple chromatography difficult.[3][4]

  • 2-Cyclohexylbenzyl Alcohol: Over-reduction during synthesis or as a byproduct of certain reactions can lead to the corresponding alcohol.

Table 1: Common Impurities and Key Properties
Impurity NameChemical StructureOriginBoiling Point (°C)Key Separation Challenge
This compound C₁₃H₁₆OProduct 292.8 (Predicted)[5]-
2-Cyclohexylbenzoic AcidC₁₃H₁₆O₂Oxidation[6]>300High boiling point, acidic nature interferes with chromatography.
CyclohexylbenzeneC₁₂H₁₆Starting Material~239Similar polarity and volatility to the product.
4-CyclohexylbenzaldehydeC₁₃H₁₆OIsomeric Byproduct~306Very similar physical and chemical properties to the product.[4]
2-Cyclohexylbenzyl AlcoholC₁₃H₁₈OReduction Byproduct~300Higher polarity but can co-distill under vacuum.
Q2: Why is my purified this compound turning yellow and acidic upon storage?

This is a classic sign of aerobic oxidation.[7] Aldehydes, particularly aromatic ones, are susceptible to reacting with atmospheric oxygen to form the corresponding carboxylic acid—in this case, 2-cyclohexylbenzoic acid.[8] This process can be accelerated by light and trace metal impurities. Proper storage is crucial to maintain purity.[5][9] Store the purified compound under an inert atmosphere (nitrogen or argon), in a dark container, and at reduced temperatures (2-8°C) to minimize degradation.[5][10]

Q3: Is vacuum distillation a reliable method for purification?

Vacuum distillation is a primary purification technique for high-boiling liquids like this compound. However, its success is often limited. While it can remove non-volatile baseline impurities and some lower-boiling starting materials, it is often insufficient for separating compounds with close boiling points, such as positional isomers.[3][11] Furthermore, prolonged heating, even under vacuum, can cause thermal degradation or promote oxidation if the system is not perfectly free of air. For high-purity requirements, distillation is best used as a bulk purification step, followed by a more refined technique.

Troubleshooting Guide: Specific Experimental Issues

Problem 1: My product is contaminated with 2-cyclohexylbenzoic acid, even after distillation.
  • Symptom: The final product has an acidic pH, and NMR/IR analysis confirms the presence of a carboxylic acid.

  • Causality: Carboxylic acids are significantly less volatile than aldehydes. While simple distillation may leave most of it behind, some can carry over, especially under high vacuum. The primary issue is that the acid was not removed before the final purification step.

  • Solution: Basic Aqueous Wash. Before final purification, dissolve the crude product in a water-immiscible organic solvent (e.g., ethyl acetate or diethyl ether). Wash the organic layer with a 5-10% aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃).[7] The basic solution will deprotonate the carboxylic acid, forming a water-soluble carboxylate salt that partitions into the aqueous layer.

    Protocol 1: Acid Removal via Basic Wash

    • Dissolve the crude oil in 5-10 volumes of ethyl acetate.

    • Transfer the solution to a separatory funnel.

    • Add an equal volume of 5% aqueous NaHCO₃ solution and shake gently. Caution: Vent the funnel frequently to release CO₂ gas.

    • Separate the layers and discard the aqueous layer.

    • Repeat the wash until gas evolution ceases.

    • Wash the organic layer with water, then with brine, to remove residual salts.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

    • Proceed with distillation or chromatography.

Problem 2: I cannot separate my product from a non-polar impurity (e.g., starting material or isomer).
  • Symptom: GC-MS or NMR analysis shows a persistent impurity with very similar polarity and boiling point to the desired product. Column chromatography gives poor separation.

  • Causality: Co-elution in chromatography and co-distillation occur when the physical properties of the components are too similar. In these cases, a separation based on chemical reactivity is required.

  • Solution: Purification via Bisulfite Adduct Formation. This classic technique leverages the unique reactivity of aldehydes.[12][13] The aldehyde reacts with sodium bisulfite to form a solid or water-soluble salt (the "adduct"), leaving non-aldehyde impurities in the organic phase. The aldehyde can then be regenerated from the adduct.[14][15]

    Protocol 2: Selective Purification via Bisulfite Adduct

    • Adduct Formation: Dissolve the impure mixture in methanol or THF. Add a freshly prepared, saturated aqueous solution of sodium bisulfite (NaHSO₃) and stir vigorously for 1-2 hours.[12][16] For a non-polar aldehyde like this, a solid precipitate of the adduct may form.[14][17]

    • Isolation:

      • If a solid forms: Filter the mixture, wash the solid adduct with cold ethanol and then ether to remove trapped organic impurities.

      • If no solid forms (or it's an oil): Transfer the mixture to a separatory funnel, add water and an organic solvent like hexanes. Shake and separate. The adduct will be in the aqueous layer, while impurities remain in the organic layer.[12][13]

    • Regeneration: Take the isolated adduct (solid or aqueous layer) and add an organic solvent (e.g., ethyl acetate). While stirring, add a base like 10% NaOH or Na₂CO₃ solution until the mixture is strongly basic (pH > 10).[14] This reverses the reaction, regenerating the pure aldehyde, which will partition into the organic layer.

    • Final Workup: Separate the organic layer, wash with water and brine, dry over Na₂SO₄, and concentrate to yield the purified this compound.

    Note: This method is highly effective but may not be suitable for base-sensitive molecules. For such cases, non-aqueous regeneration methods using agents like TMS-Cl have been developed.[18]

Problem 3: The aldehyde is decomposing on my silica gel column.
  • Symptom: Streaking on the TLC plate, low recovery from the column, and the appearance of new, more polar spots (often the carboxylic acid).

  • Causality: Standard silica gel is slightly acidic and can catalyze the oxidation of sensitive aldehydes, especially when exposed to air during a long chromatography run.[15]

  • Solution: Deactivate Silica or Use an Alternative Stationary Phase.

    • Method A: Deactivation. Before loading your sample, flush the silica gel column with your eluent system containing 1% triethylamine (Et₃N). This neutralizes the acidic sites on the silica surface, preventing on-column degradation.

    • Method B: Alternative Sorbent. Consider using a less acidic stationary phase, such as neutral alumina, for the chromatography.

    • General Tip: Always run flash chromatography with positive pressure using degassed solvents and work quickly to minimize the sample's contact time with the stationary phase and air.

Workflow for Purification Strategy Selection

The following diagram outlines a logical workflow for choosing the appropriate purification strategy based on the initial analysis of the crude product.

Purification_Workflow Purification Strategy for this compound A Analyze Crude Product (GC-MS, NMR, TLC) B Acidic Impurity Detected? (e.g., 2-Cyclohexylbenzoic Acid) A->B C Perform Basic Wash (Protocol 1) B->C Yes D Non-polar Impurities with Similar Properties Detected? B->D No C->D E Purify via Bisulfite Adduct (Protocol 2) D->E Yes F Consider Flash Chromatography (Neutralized Silica or Alumina) D->F No G Final Purity Check (HPLC, GC-MS, NMR) E->G H Proceed to High Vacuum Distillation (For bulk solvent/impurity removal) F->H H->G

Sources

removing unreacted starting materials from 2-Cyclohexylbenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 2-Cyclohexylbenzaldehyde. This guide provides detailed troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the post-synthesis workup and purification of this compound. The following information is structured to address specific issues in a practical, question-and-answer format, grounded in established chemical principles.

Overview of the Synthetic Challenge

The synthesis of this compound, often accomplished via a Friedel-Crafts reaction followed by reduction, presents a multi-faceted purification challenge. The crude product is typically a mixture containing the desired aldehyde, unreacted starting materials (e.g., cyclohexene, benzoyl chloride), the Lewis acid catalyst, and various side products. A successful purification strategy must systematically remove these impurities while maximizing the yield and purity of the final product.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Reaction Workup & Catalyst Removal
Q1: What is the correct procedure for quenching the Friedel-Crafts reaction mixture containing aluminum chloride (AlCl₃)?

Answer: The quenching of a Friedel-Crafts reaction is a critical and highly exothermic step that must be performed with caution. The primary goal is to decompose the aluminum chloride catalyst and any complexes it has formed with the product.[1]

The recommended method is to slowly and carefully pour the reaction mixture onto a stirred slurry of crushed ice and concentrated hydrochloric acid (HCl).[2]

Causality and Expert Insights:

  • Why use ice? The reaction of AlCl₃ with water is extremely vigorous and generates significant heat.[3] Using ice helps to absorb this heat, preventing the temperature from rising uncontrollably, which could lead to unwanted side reactions or boil the organic solvent.[3]

  • Why add acid (HCl)? The initial reaction of AlCl₃ with water forms aluminum hydroxide, Al(OH)₃, which is a gelatinous precipitate that can make layer separation and product extraction very difficult (emulsification).[4] Adding a strong acid like HCl converts the insoluble Al(OH)₃ into water-soluble aluminum salts (e.g., [Al(H₂O)₆]Cl₃), ensuring a clean separation between the organic and aqueous layers.[2]

Step-by-Step Quenching Protocol:

  • Prepare a beaker with a mixture of crushed ice (approx. 25 g) and concentrated HCl (approx. 15 mL).[2]

  • Place the beaker in an ice bath and stir the ice/acid slurry.

  • Slowly and carefully, with continuous stirring, pour the crude reaction mixture from the flask into the beaker. Do not add the ice/acid to the reaction flask.

  • Once the addition is complete, continue stirring until all the ice has melted and the mixture can be transferred to a separatory funnel for extraction.

Removal of Unreacted Starting Materials & Byproducts
Q2: How do I remove unreacted benzoyl chloride and its primary byproduct, benzoic acid?

Answer: Unreacted benzoyl chloride is highly reactive and will readily hydrolyze to benzoic acid during the aqueous workup. Therefore, the challenge is to remove the acidic benzoic acid from the neutral organic product. This is best achieved with a basic aqueous wash.[5]

A wash with a 5-10% aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) will deprotonate the benzoic acid, converting it into its water-soluble sodium benzoate salt, which is then extracted into the aqueous layer.[5][6]

Step-by-Step Basic Extraction Protocol:

  • Following the initial quench and separation of the organic layer, transfer the organic phase back to the separatory funnel.

  • Add an equal volume of 5% aqueous sodium bicarbonate solution.

  • Stopper the funnel, invert it, and vent frequently to release the CO₂ gas produced from the neutralization reaction.

  • Shake the funnel vigorously for 1-2 minutes.

  • Allow the layers to separate and drain the lower aqueous layer.

  • Repeat the wash if necessary (e.g., if CO₂ evolution is still strong).

  • Finally, wash the organic layer with water and then brine to remove residual salts and dissolved water.[7]

Q3: Unreacted cyclohexene remains in my product mixture. What is the most effective removal method?

Answer: Cyclohexene is a nonpolar hydrocarbon with a low boiling point, while this compound is a significantly more polar and higher-boiling compound. This large difference in physical properties allows for two primary methods of separation: vacuum distillation and column chromatography.[8]

  • Vacuum Distillation: This is the preferred method for larger scale purifications, as it is often more efficient than chromatography. The significant difference in boiling points allows for easy separation. Distillation under reduced pressure is necessary to prevent thermal decomposition of the aldehyde product at high temperatures.[9][10][11]

  • Column Chromatography: For smaller scales or when extremely high purity is required, flash column chromatography is very effective. The polarity difference ensures that the nonpolar cyclohexene will elute very quickly with a nonpolar solvent system (e.g., hexanes), while the more polar this compound will be retained longer on the silica gel.[8][12]

CompoundMolar Mass ( g/mol )Boiling Point (°C)Polarity
Cyclohexene82.1583Nonpolar
This compound188.26> 200 (est.)Moderately Polar
Benzoic Acid122.12249Polar, Acidic

Table 1: Physical properties of key compounds involved in the purification process.

Advanced & Selective Purification Techniques
Q4: My product is contaminated with non-aldehyde impurities of similar polarity. Is there a chemical method to selectively isolate the aldehyde?

Answer: Yes. A highly effective and classic technique for purifying aldehydes is through the formation of a reversible bisulfite adduct.[5][13] Aldehydes react with a saturated aqueous solution of sodium bisulfite (NaHSO₃) to form a solid or water-soluble adduct.[14] Non-aldehyde impurities do not react and remain in the organic phase.

The aldehyde can then be regenerated from the adduct by adding a base (like NaOH) or acid, which reverses the reaction and allows the pure aldehyde to be extracted back into an organic solvent.[15][16]

Workflow for Purification via Bisulfite Adduct:

crude Crude Product in Organic Solvent sep_funnel Add Saturated NaHSO₃ (aq) Shake Vigorously crude->sep_funnel phase_sep Phase Separation sep_funnel->phase_sep organic_layer Organic Layer (Contains Non-Aldehyde Impurities) phase_sep->organic_layer Discard aqueous_layer Aqueous Layer (Contains Water-Soluble Aldehyde-Bisulfite Adduct) phase_sep->aqueous_layer regenerate Add Base (e.g., NaOH to pH 12) + Fresh Organic Solvent aqueous_layer->regenerate extract Extract Regenerated Aldehyde regenerate->extract pure_aldehyde Pure this compound in Organic Layer extract->pure_aldehyde

Caption: Workflow for aldehyde purification via bisulfite adduct formation.

Step-by-Step Bisulfite Wash Protocol:

  • Dissolve the crude product mixture in a suitable organic solvent (e.g., diethyl ether).

  • Transfer the solution to a separatory funnel and add an equal volume of freshly prepared saturated aqueous sodium bisulfite.[14]

  • Shake the funnel vigorously for several minutes. A precipitate of the adduct may form at the interface.[15]

  • Separate the layers. The aqueous layer (and any precipitate) contains the aldehyde adduct. The organic layer contains the impurities and should be discarded.[7]

  • To regenerate the aldehyde, return the aqueous layer to the funnel, add a fresh portion of organic solvent, and add a base (e.g., 10% NaOH) dropwise until the solution is strongly basic (pH ~12).[16]

  • Shake the funnel to extract the pure aldehyde into the organic phase. Separate, dry, and concentrate the organic layer to yield the purified product.

Choosing the Right Final Purification Step
Q5: Should I use vacuum distillation or column chromatography as the final purification step?

Answer: The choice between vacuum distillation and column chromatography depends on the scale of your reaction, the nature of the remaining impurities, and the required final purity.

start Is the primary impurity a low-boiling starting material (e.g., cyclohexene)? distillation distillation start->distillation Yes check_polarity Are impurities close in polarity to the product? start->check_polarity No chromatography Column Chromatography is preferred for high purity and small scales. check_polarity->chromatography Yes check_bp Are boiling points of impurities and product very close? check_polarity->check_bp No check_bp->distillation No check_bp->chromatography Yes

Caption: Decision tree for choosing the final purification method.

  • Choose Vacuum Distillation if:

    • You are working on a large scale (>5-10 grams).

    • The primary impurities have boiling points that differ from the product's by at least 25-30 °C.[8]

    • The product is thermally stable under vacuum conditions.[11]

  • Choose Column Chromatography if:

    • You are working on a small, analytical scale.

    • Impurities have boiling points very close to the product.

    • You need to separate isomers or byproducts with similar physical properties but different polarities.[12]

    • The highest possible purity is required.

Overall Purification Workflow

A robust and comprehensive purification strategy integrates these techniques into a logical sequence to systematically remove all classes of impurities.

cluster_0 Initial Workup cluster_1 Aqueous Washes cluster_2 Final Purification A Crude Friedel-Crafts Reaction Mixture B Quench with Ice/HCl A->B C Liquid-Liquid Extraction (Separate Organic Layer) B->C D Basic Wash (e.g., NaHCO₃ aq.) Removes Benzoic Acid C->D E Neutral Wash (Water, then Brine) D->E F Dry Organic Layer (e.g., MgSO₄) & Concentrate E->F G Final Purification Step F->G H Vacuum Distillation (Removes Low-Boilers) G->H Large Scale or BP Difference >30°C I Column Chromatography (Removes Polar Impurities) G->I Small Scale or Similar BPs J Pure this compound H->J I->J

Caption: Comprehensive workflow for the purification of this compound.

References
  • BenchChem. (2025).
  • Sciencemadness Discussion Board. (2004). HCl and Al, AlCl3?.
  • BenchChem. (2025). Application Notes and Protocols for Friedel-Crafts Alkylation using tert-Butyl Chloride. BenchChem Technical Support.
  • Reddit. (2019).
  • YouTube. (2022). Friedel Crafts Acylation needs excess AlCl3 but alkylation doesn't why?
  • BenchChem. (2025). How to remove unreacted starting material from the product mixture. BenchChem Technical Support.
  • University of Michigan.
  • Senzer, B. D., et al. (2025).
  • BenchChem. (2025).
  • Chemistry LibreTexts. (2021). 2.3: LIQUID-LIQUID EXTRACTION.
  • BenchChem. (2025). Technical Support Center: Aldehyde Purification via Bisulfite Adducts. BenchChem Technical Support.
  • BenchChem. (2025). removal of unreacted benzil from reaction mixture. BenchChem Technical Support.
  • YouTube. (2022).
  • ResearchGate. (2013). Does anyone know how to get rid of benzoic acid in reaction with benzoyl chloride?.
  • Tetrahedron. This compound.
  • PubChem. This compound.
  • ResearchGate. (2015). Is it possible to purify aldehyde by column?
  • University of Rochester. Workup: Aldehydes. Department of Chemistry.
  • JoVE. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol.
  • Busch Global.
  • BRANDTECH Scientific.
  • BenchChem. (2025). Technical Support Center: Purification of Reaction Mixtures Containing Benzaldehyde. BenchChem Technical Support.
  • 1stsci.com. This compound.
  • CookeChem. This compound, 97%, 128323-04-6.
  • BenchChem. (2025). how to remove unreacted benzaldehyde from 4'-Bromochalcone synthesis. BenchChem Technical Support.

Sources

Technical Support Center: Improving Reaction Selectivity with 2-Cyclohexylbenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Cyclohexylbenzaldehyde. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) regarding the selective transformation of this versatile building block. Drawing upon established chemical principles and field-proven insights, this resource aims to help you navigate the common selectivity challenges encountered during your experiments and optimize your reaction outcomes.

Introduction to the Reactivity of this compound

This compound is a bifunctional molecule featuring a reactive aldehyde group and a substituted aromatic ring. The interplay between the sterically demanding cyclohexyl group at the ortho position and the electron-withdrawing aldehyde functionality gives rise to unique reactivity patterns and, consequently, specific selectivity challenges. Understanding these characteristics is paramount for designing successful and efficient synthetic routes.

This guide will address key areas of reactivity, including chemoselectivity at the aldehyde, regioselectivity on the aromatic ring, and stereoselectivity influenced by the chiral potential of the molecule.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Section 1: Chemoselectivity at the Aldehyde Functional Group

The aldehyde group is often the primary site of reaction. However, achieving high chemoselectivity can be challenging, especially when other potentially reactive sites are present or when over-reaction is a concern.

Question 1: I am trying to reduce this compound to (2-cyclohexylphenyl)methanol, but I am observing over-reduction to 2-cyclohexyltoluene. How can I selectively form the alcohol?

Answer: This is a common issue of over-reduction. The key is to choose a reducing agent with appropriate reactivity that selectively reduces the aldehyde to the alcohol without affecting the benzyl alcohol intermediate.

Causality and Troubleshooting:

  • Problem: Strong reducing agents like Lithium Aluminum Hydride (LiAlH₄) can reduce the initially formed benzyl alcohol further to the corresponding alkane, especially at elevated temperatures.

  • Solution: Employ milder reducing agents that are known for their high chemoselectivity towards aldehydes.

Recommended Protocol: Selective Reduction

  • Reagent Selection: Sodium borohydride (NaBH₄) is the recommended reagent for this transformation. It is a much milder reducing agent than LiAlH₄ and will selectively reduce aldehydes and ketones to alcohols.

  • Solvent: Use a protic solvent such as ethanol or methanol.

  • Procedure:

    • Dissolve this compound (1 equivalent) in methanol at 0 °C.

    • Slowly add sodium borohydride (1.1 equivalents) portion-wise, maintaining the temperature at 0 °C.

    • Stir the reaction mixture at room temperature for 1-2 hours, monitoring by TLC.

    • Quench the reaction by the slow addition of water, followed by acidification with dilute HCl.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Expected Outcome: This procedure should yield (2-cyclohexylphenyl)methanol with high selectivity.

Reducing Agent Typical Outcome Selectivity Issue
LiAlH₄Mixture of alcohol and alkaneOver-reduction
NaBH₄Primarily alcoholHigh chemoselectivity

Question 2: My Wittig reaction with this compound is giving low yields of the desired alkene. What could be the issue?

Answer: Low yields in Wittig reactions involving sterically hindered aldehydes like this compound are often due to steric hindrance impeding the initial nucleophilic attack of the ylide.[1][2]

Causality and Troubleshooting:

  • Problem: The bulky ortho-cyclohexyl group can sterically shield the aldehyde carbonyl, slowing down the rate of reaction with the phosphorus ylide.[3]

  • Solution: Optimizing reaction conditions to favor the reaction kinetics is crucial. Using a more reactive, non-stabilized ylide and ensuring anhydrous conditions can improve the yield.

Recommended Protocol: Wittig Olefination

  • Ylide Preparation:

    • Prepare the phosphonium ylide by reacting the corresponding phosphonium salt with a strong base like n-butyllithium or sodium hydride in an anhydrous aprotic solvent (e.g., THF, DMSO) under an inert atmosphere (Nitrogen or Argon).

  • Reaction Conditions:

    • Cool the ylide solution to a low temperature (e.g., -78 °C or 0 °C).

    • Slowly add a solution of this compound (1 equivalent) in the same anhydrous solvent.

    • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product, dry the organic layer, and purify by column chromatography.

  • Pro-Tip: For particularly stubborn cases, consider using the Horner-Wadsworth-Emmons (HWE) reaction, which often provides better yields for hindered aldehydes.

Question 3: I am attempting to oxidize this compound to 2-cyclohexylbenzoic acid, but the reaction is sluggish and incomplete. How can I drive it to completion?

Answer: Incomplete oxidation can be due to several factors, including the choice of oxidant, reaction temperature, or catalyst deactivation.

Causality and Troubleshooting:

  • Problem: Mild oxidizing agents may not be potent enough to efficiently oxidize the sterically hindered aldehyde.

  • Solution: A stronger oxidizing agent or a catalytic system known for robust aldehyde oxidation is recommended.

Recommended Protocol: Selective Oxidation

  • Reagent Selection: A common and effective method is the use of potassium permanganate (KMnO₄) under basic conditions, or Jones reagent (CrO₃ in acetone/sulfuric acid). For a greener alternative, consider catalytic oxidation using a suitable catalyst and a terminal oxidant like hydrogen peroxide.[4][5][6]

  • Procedure (using KMnO₄):

    • Dissolve this compound in a mixture of t-butanol and water.

    • Add a solution of potassium permanganate (excess) and sodium hydroxide.

    • Heat the mixture to reflux until the purple color of the permanganate disappears.

    • Cool the reaction, filter off the manganese dioxide, and acidify the filtrate with concentrated HCl to precipitate the carboxylic acid.

    • Collect the product by filtration and recrystallize if necessary.

Section 2: Regioselectivity in Electrophilic Aromatic Substitution

The substitution pattern on the aromatic ring is governed by the directing effects of the existing substituents. The aldehyde group is a meta-director, while the alkyl (cyclohexyl) group is an ortho, para-director. This creates a competition for the position of incoming electrophiles.[7][8]

Question 4: I am trying to nitrate this compound and I am getting a mixture of isomers. How can I control the regioselectivity?

Answer: Controlling regioselectivity in this case is challenging due to the competing directing effects of the aldehyde and cyclohexyl groups. The outcome is highly dependent on the reaction conditions.

Causality and Troubleshooting:

  • Problem: The aldehyde group deactivates the ring and directs meta, while the cyclohexyl group activates the ring (weakly) and directs ortho and para. The steric bulk of the cyclohexyl group will likely hinder substitution at the other ortho position.

  • Solution: To favor substitution directed by the cyclohexyl group, it is advantageous to temporarily protect the aldehyde group. This removes the deactivating and meta-directing effect of the aldehyde.

Recommended Strategy: Protecting Group Approach

  • Protection: Convert the aldehyde to a protecting group that is stable to the nitration conditions but can be easily removed. A common choice is the formation of an acetal.

    • React this compound with ethylene glycol in the presence of an acid catalyst (e.g., p-toluenesulfonic acid) to form the corresponding 1,3-dioxolane.

  • Electrophilic Aromatic Substitution (Nitration):

    • Perform the nitration on the protected substrate using standard nitrating conditions (e.g., HNO₃/H₂SO₄) at a controlled low temperature. The directing effect will now be primarily from the ortho, para-directing cyclohexyl group and the acetal (which is also ortho, para-directing).

  • Deprotection: After the substitution reaction, hydrolyze the acetal using aqueous acid to regenerate the aldehyde functionality.

G

Section 3: Stereoselectivity in Nucleophilic Additions

The presence of the bulky cyclohexyl group can influence the stereochemical outcome of nucleophilic additions to the aldehyde carbonyl, although the molecule itself is not chiral. Diastereoselectivity can become a factor if the nucleophile or other reagents are chiral.

Question 5: I am performing a Grignard reaction with this compound and a chiral Grignard reagent, but I am getting a low diastereomeric excess (d.e.). How can I improve the stereoselectivity?

Answer: Low diastereoselectivity in such reactions is often a result of insufficient facial discrimination of the prochiral aldehyde. The steric bulk of the cyclohexyl group can play a role, but optimizing the reaction conditions and the nature of the Grignard reagent can enhance selectivity.[9][10]

Causality and Troubleshooting:

  • Problem: The transition states leading to the two diastereomers are not sufficiently different in energy. This can be influenced by temperature and the coordination of the magnesium species.

  • Solution: Lowering the reaction temperature can amplify small energy differences between diastereomeric transition states. The use of chelating agents can also help to create a more rigid and organized transition state, leading to improved stereoselectivity.

Recommended Protocol for Improved Diastereoselectivity:

  • Low Temperature: Perform the Grignard addition at a significantly lower temperature (e.g., -78 °C).

  • Solvent Choice: Use a less polar solvent like toluene or a mixture of THF and a non-coordinating solvent.

  • Additives: Consider the addition of a chelating agent such as a chiral ligand or a simple additive like LiCl, which can break up Grignard aggregates and lead to a more defined reactive species.

  • Reagent Stoichiometry: Use a precise stoichiometry of the Grignard reagent. An excess can sometimes lead to side reactions and lower selectivity.

Parameter Recommendation Rationale
Temperature-78 °CEnhances energy differences between transition states
SolventToluene or THF/HexaneCan influence the aggregation state of the Grignard reagent
AdditivesChiral ligands, LiClCreates a more ordered transition state

References

  • ResearchGate. (2025). Oxidation of Benzaldehyde to Benzoic Acid.
  • Ding, Y., et al. (2012). Catalytic Oxidation of Benzaldehyde to Benzoic Acid with Keggin Polyoxometalate [(CH2)5NH2]3PW12O40. Asian Journal of Chemistry.
  • NROChemistry. (2022). Wittig Reaction: Mechanism and Examples.
  • PubChem. (n.d.). This compound.
  • Organic Syntheses. (n.d.). lipase-catalyzed kinetic resolution of alcohols via chloroacetate esters.
  • Organic Chemistry Portal. (n.d.). Wittig Reaction.
  • Loudon, G. M. (2002). Organic Chemistry (4th ed.). Oxford University Press.
  • Clayden, J., Greeves, N., Warren, S., & Wothers, P. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
  • Chemchart. (n.d.). Cyclohexyl(phenyl)methanol.
  • PNAS. (2021). Electrophilic aromatic substitution reactions of compounds with Craig-Möbius aromaticity.
  • Royal Society of Chemistry. (n.d.). One-pot synthesis of cyclohexylphenol via isopropyl alcohol-assisted phenol conversion using the tandem system RANEY® Nickel plus hierarchical Beta zeolite.
  • ResearchGate. (n.d.). Aldol condensation of benzaldehyde with cyclohexanone in three....
  • PNAS. (2021). Electrophilic aromatic substitution reactions of compounds with Craig-Möbius aromaticity.
  • University of Calgary. (n.d.). Chemistry of Benzene Electrophilic Aromatic Substitution.
  • Master Organic Chemistry. (2015). Reactions of Grignard Reagents.
  • Master Organic Chemistry. (2018). Wittig Reaction - Examples and Mechanism.
  • Wikipedia. (n.d.). Wittig reaction.
  • PubMed Central. (2024). Asymmetric α-benzylation of cyclic ketones enabled by concurrent chemical aldol condensation and biocatalytic reduction.
  • PubMed Central. (2024). Ru(II)-Catalyzed Asymmetric Transfer Hydrogenation of α-Alkyl-β-Ketoaldehydes via Dynamic Kinetic Resolution.
  • Magritek. (n.d.). The Aldol Condensation.
  • Chemistry LibreTexts. (2025). 23.5: Mixed Aldol Reactions.
  • Master Organic Chemistry. (2011). Grignard Reagents For Addition To Aldehydes and Ketones.
  • PubMed Central. (2020). Empowering alcohols as carbonyl surrogates for Grignard-type reactions.
  • Google Patents. (n.d.). US5055621A - Relating to aldol condensation.
  • ResearchGate. (n.d.). Oxidation of Benzaldehyde to Benzoic Acid with Aqueous Hydrogen Peroxide over Dodecatungstophosphoric Acid.
  • Semantic Scholar. (2005). Oxidation of Benzaldehyde to Benzoic Acid.

Sources

Technical Support Center: Phase Transfer Catalysis for 2-Cyclohexylbenzaldehyde Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 2-Cyclohexylbenzaldehyde utilizing Phase Transfer Catalysis (PTC). This center is designed for researchers, chemists, and process development professionals who are navigating the complexities of biphasic organic synthesis. Here, we move beyond simple protocols to explore the causality behind experimental phenomena, providing you with the robust, field-proven insights needed to troubleshoot and optimize your reactions effectively.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle of Phase Transfer Catalysis (PTC) in the context of synthesizing a molecule like this compound?

A1: Phase Transfer Catalysis is a powerful technique that enables reactions between reactants located in separate, immiscible phases (typically aqueous and organic).[1] For a synthesis like that of this compound, which involves forming a carbon-carbon bond between an aromatic ring and a cyclohexyl group, one reactant (e.g., a nucleophile or a base) is often in an aqueous phase, while the organic substrate is in a non-polar organic solvent. The phase transfer catalyst, typically a quaternary ammonium or phosphonium salt, acts as a shuttle.[2] It forms an ion pair with the aqueous-phase reactant, making it soluble in the organic phase where it can then react with the substrate.[3] This avoids the need for expensive, anhydrous polar aprotic solvents and often allows for milder reaction conditions.[4]

Q2: How does the PTC mechanism operate? Is the reaction happening in the organic phase or at the interface?

A2: This is a crucial mechanistic question with two predominant models: the Starks extraction mechanism and the Mąkosza interfacial mechanism.

  • Starks Extraction Mechanism: The catalyst (Q⁺X⁻) transfers the reacting anion (Y⁻) from the aqueous phase into the bulk organic phase to form a reactive ion pair (Q⁺Y⁻). The reaction then occurs entirely within the organic phase.[5]

  • Mąkosza Interfacial Mechanism: This model is particularly relevant for reactions involving the deprotonation of weak organic acids (C-H acids). The base (e.g., concentrated NaOH) deprotonates the organic substrate at the interface between the two phases. The catalyst then extracts this newly formed organic anion from the interface into the organic phase for the subsequent reaction.[6][7]

For many C-C bond formations, the interfacial mechanism is considered highly plausible.[7] The actual process can sometimes be a hybrid of both, but understanding these models is key to troubleshooting.[5]

Visualizing the PTC Cycle (Interfacial Mechanism)

The following diagram illustrates the catalytic cycle for a generic C-alkylation under interfacial PTC conditions.

PTC_Mechanism Figure 1. The Interfacial PTC Catalytic Cycle cluster_organic Organic Phase org_substrate Organic Substrate (R-H) deprotonation Deprotonation R-H + OH⁻ → R⁻ + H₂O org_substrate->deprotonation Migrates to Interface product Product (R-R') catalyst_return Catalyst Return (Q⁺X⁻) product->catalyst_return Regenerates Catalyst catalyst_org Catalyst (Q⁺X⁻) ion_exchange Ion Exchange R⁻ + Q⁺X⁻ → Q⁺R⁻ + X⁻ catalyst_org->ion_exchange Provides Q⁺ reactive_intermediate Reactive Intermediate (Q⁺R⁻) reactive_intermediate->product Reacts with R'-X electrophile Electrophile (R'-X) ion_exchange->reactive_intermediate Transfer to Organic Phase salt_byproduct Salt Byproduct (Na⁺X⁻) ion_exchange->salt_byproduct Forms Byproduct base Base (Na⁺OH⁻) base->deprotonation Provides OH⁻ catalyst_return->catalyst_org Catalytic Cycle Continues Troubleshooting_Workflow Figure 2. PTC Troubleshooting Workflow start Start Reaction Analysis check_yield Is Yield < 80%? start->check_yield check_purity Is Purity Low? check_yield->check_purity No increase_stirring Increase Stirring Rate (>700 RPM) check_yield->increase_stirring Yes identify_byproducts Identify Byproducts (GC-MS, NMR) check_purity->identify_byproducts Yes end_node Optimized Reaction check_purity->end_node No rate_increase_stir Rate Increased? increase_stirring->rate_increase_stir optimize_stirring Reaction is Mass-Transfer Limited. Optimize Stirring. rate_increase_stir->optimize_stirring Yes screen_catalyst Screen Catalysts (TBAB, TBPB, Aliquat 336) rate_increase_stir->screen_catalyst No optimize_stirring->end_node check_catalyst_poisoning Check for Catalyst Poisoning (I⁻, Br⁻). Switch to Cl⁻ electrophile if possible. screen_catalyst->check_catalyst_poisoning optimize_solvent Optimize Solvent & Base Concentration check_catalyst_poisoning->optimize_solvent optimize_solvent->check_purity is_oxidation Oxidation Product? identify_byproducts->is_oxidation run_inert Run under N₂/Ar Atmosphere is_oxidation->run_inert Yes is_cannizzaro Cannizzaro Product? is_oxidation->is_cannizzaro No run_inert->is_cannizzaro reduce_base Reduce Base Concentration or Switch to K₂CO₃ is_cannizzaro->reduce_base Yes is_hofmann Catalyst Degradation? is_cannizzaro->is_hofmann No reduce_base->is_hofmann use_stable_catalyst Switch to TBPB or TBAB is_hofmann->use_stable_catalyst Yes is_hofmann->end_node No use_stable_catalyst->end_node

Caption: A systematic workflow for troubleshooting common PTC reaction problems.

References

  • Mąkosza, M., & Fedoryński, M. (2020). Interfacial Processes—The Key Steps of Phase Transfer Catalyzed Reactions.
  • Yang, H.-M., & Chen, H.-W. (2007). Interfacial Mechanism and Kinetics of Phase-Transfer Catalysis. International Journal of Chemical Reactor Engineering, 5(1). [Link]
  • OperaChem. (2023).
  • Zhu, W., et al. (2022). A Minireview of Phase-Transfer Catalysis and Recent Trends. Biomedical Journal of Scientific & Technical Research, 45(4). [Link]
  • Maruoka, K. (Ed.). (2008). Asymmetric Phase-Transfer Catalysis. Wiley-VCH. (General principles discussed in Chapter 1). [Link]
  • Doraiswamy, L. K., & Sharma, M. M. (1998). Phase Transfer Catalysis: Chemistry and Engineering. AIChE Journal, 44(3), 632-646. (This link is to a related article by the authors, as the original may be behind a paywall). [Link]
  • Yang, H.-M., & Wu, H.-S. (2005). Interfacial Mechanism and Kinetics of Phase-Transfer Catalysis.
  • Macmillan Group Meeting. (2008).
  • Crew, A. (2012). Phase transfer catalysis: catalyst screening, reaction development, and mechanism analysis. Doctoral dissertation, University of California, Irvine. [Link]
  • Bashpa, P., & Bijudas, K. (2016). Phase transfer catalysed oxidation of benzaldehyde and substituted benzaldehydes by dichromate in organic medium. International Journal of Chemical Studies, 4(6), 28-30. [Link]
  • Saavedra, B. (2020). New strategies for C-C, C-O and C-S bond formation in Deep Eutectic Solvents.
  • Kitamura, M., & Maruoka, K. (2023). Carbon–Carbon Bond Formation Reactions Using Chiral Phase-Transfer Catalysts. Comprehensive Chirality. [Link]
  • Sharma, M. M. (1999). Production of benzaldehyde: A case study in a possible industrial application of phase-transfer catalysis. Industrial & Engineering Chemistry Research, 38(8), 2939-2945. [Link]
  • Kitamura, M., & Maruoka, K. (2024). Carbon–Carbon Bond Formation Reactions Using Chiral Phase-Transfer Catalysts. Comprehensive Chirality, 573-620. [Link]
  • Bashpa, P., & Bijudas, K. (2016). Phase transfer catalysed oxidation of benzaldehyde and substituted benzaldehydes by dichromate in organic medium. International Journal of Chemical Studies. [Link]
  • CN1626493A - Preparation of benzaldehyde and substituted benzaldehyde by circulation phase transfer catalytic hydrolysis method. (2005).
  • EP0805792B1 - Process for the production of 2-(substituted benzoyl)1,3 cyclohexanediones. (2001).
  • Zhu, W. (2022). A Minireview of Phase-Transfer Catalysis and Recent Trends. Biomedical Journal of Scientific & Technical Research. [Link]
  • Wikipedia. (n.d.).
  • Yadav, G. D. (2005). Phase-Transfer Catalysis in Organic Syntheses.
  • Wang, Z., et al. (2019). Chiral Phase-Transfer Catalysts with Hydrogen Bond: A Powerful Tool in the Asymmetric Synthesis. Molecules, 24(5), 954. [Link]
  • Wipf, P. (2007). The Wittig Reaction. University of Pittsburgh. [Link]
  • Amrutkar, R. D., et al. (2018). Phase Transfer Catalysis: A Green Methodology for New Drug Discovery Research: A Review. Indo American Journal of Pharmaceutical Research, 8(05). [Link]
  • Halpern, M. (n.d.).
  • Tőke, L., & Keglevich, G. (2003). Wittig and Wittig-Horner reactions under phase transfer catalysis conditions. Central European Journal of Chemistry, 1(1), 40-59. [Link]
  • Dehmlow, E. V. (1974). Phase-Transfer Catalyzed Two-Phase Reactions in Preparative Organic Chemistry. Angewandte Chemie International Edition in English, 13(3), 170-179. [Link]
  • Organic Chemistry Portal. (n.d.). Wittig-Horner Reaction. [Link]
  • Landini, D., Maia, A., & Rampoldi, A. (1986). Hofmann decomposition of quaternary ammonium salts under phase-transfer catalytic conditions. Journal of the Chemical Society, Perkin Transactions 2, 415-419. [Link]

Sources

Technical Support Center: Analytical Challenges in Monitoring 2-Cyclohexylbenzaldehyde Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for monitoring 2-Cyclohexylbenzaldehyde reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the analytical hurdles encountered during the synthesis and analysis of this compound and its derivatives. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to ensure the integrity and accuracy of your experimental results.

Introduction

This compound is a key building block in the synthesis of various pharmaceutical compounds and specialty chemicals.[1][2] Accurate monitoring of its reactions is critical for optimizing reaction conditions, maximizing yield, ensuring product purity, and identifying potential impurities.[3] This process, however, is not without its challenges. The presence of a bulky cyclohexyl group and a reactive aldehyde moiety can lead to complex reaction mixtures, potential side products, and analytical difficulties.[4][5] This guide will address these challenges by providing practical, field-proven insights into the most common analytical techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) spectroscopy.[6][7][8]

I. High-Performance Liquid Chromatography (HPLC) Troubleshooting Guide

HPLC is a primary tool for monitoring the progress of this compound reactions due to its high resolution and quantitative accuracy.[9] However, various issues can arise during analysis.

Frequently Asked Questions (HPLC)

Q1: I'm seeing poor peak shape (tailing or fronting) for this compound. What could be the cause?

A1: Peak tailing is often caused by secondary interactions between the analyte and the stationary phase, or issues with the flow path.[10] Fronting can be a sign of column overloading.[10]

  • For Tailing Peaks:

    • Secondary Interactions: The aldehyde group can interact with residual silanols on the silica-based C18 column. Consider using a base-deactivated column or adding a small amount of a competitive amine (e.g., triethylamine) to the mobile phase to block these active sites.

    • Mobile Phase pH: Ensure the mobile phase pH is appropriate for your analytes. For aldehydes, a neutral pH is generally recommended.

    • Contamination: A blocked column frit or contaminated guard column can distort peak shape.[11] Try flushing the column or replacing the guard column.[11]

  • For Fronting Peaks:

    • Sample Overload: Reduce the injection volume or dilute your sample.[10] The concentration of this compound should be within the linear range of the detector.

Q2: My retention times are drifting. How can I stabilize them?

A2: Retention time drift can be caused by changes in mobile phase composition, temperature fluctuations, or poor column equilibration.[10][12]

  • Mobile Phase: Prepare fresh mobile phase daily and ensure it is thoroughly degassed to prevent bubble formation.[10] If using a gradient, ensure the pump's mixing performance is optimal.[10]

  • Temperature Control: Use a column oven to maintain a constant temperature, as even small fluctuations can affect retention times.[10][12]

  • Equilibration: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection, especially when running a gradient.[10]

Q3: I'm observing unexpected peaks in my chromatogram. How do I identify them?

A3: Unexpected peaks can be impurities, side products, or degradation products.

  • Impurity Profiling: The starting material, this compound, may contain inherent impurities.[13] It's advisable to run a standard of the starting material to identify these.

  • Side Reactions: Aldol condensation is a potential side reaction for aldehydes under certain conditions.[14] This would result in a product with a higher molecular weight.

  • Degradation: Aldehydes can be susceptible to oxidation, forming the corresponding carboxylic acid (2-cyclohexylbenzoic acid).[15] This is more likely if samples are not stored properly or if the reaction is exposed to air for extended periods.

  • Identification: The best approach for identifying unknown peaks is to use a mass spectrometer coupled with your HPLC (LC-MS).[15] This will provide the molecular weight of the unknown compound, aiding in its identification.

Experimental Workflow: HPLC Method Development

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis start Reaction Aliquot quench Quench Reaction start->quench dilute Dilute with Mobile Phase quench->dilute filter Filter (0.45 µm) dilute->filter inject Inject onto C18 Column filter->inject separate Gradient Elution inject->separate detect UV Detection (e.g., 254 nm) separate->detect chromatogram Generate Chromatogram detect->chromatogram integrate Integrate Peak Areas chromatogram->integrate calculate Calculate % Conversion / Purity integrate->calculate

Caption: A typical workflow for HPLC analysis of a this compound reaction.

Protocol 1: General Purpose RP-HPLC Method

This protocol provides a starting point for the analysis of this compound reactions.

ParameterRecommended ConditionRationale
Column C18, 250 x 4.6 mm, 5 µmGood retention and separation for non-polar to moderately polar compounds.
Mobile Phase A WaterPolar component of the mobile phase.
Mobile Phase B AcetonitrileOrganic modifier to elute the analytes.
Gradient 50% B to 95% B over 15 minTo elute a range of compounds with varying polarities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CFor reproducible retention times.[10]
Injection Vol. 10 µLA common injection volume to avoid overloading.[16]
Detection UV at 254 nmThe aromatic ring in this compound absorbs UV light.

II. Gas Chromatography (GC) Troubleshooting Guide

GC is suitable for analyzing volatile and thermally stable compounds.[17] this compound is amenable to GC analysis.[15]

Frequently Asked Questions (GC)

Q1: I'm getting poor peak resolution between my starting material and product. What can I do?

A1: Poor resolution in GC is often related to the temperature program or the column.

  • Temperature Program: Optimize the temperature ramp. A slower ramp rate can improve the separation of closely eluting peaks.[17]

  • Column Choice: If resolution is still an issue, consider a column with a different stationary phase. A more polar column might offer different selectivity.[17]

Q2: My peaks are broad. What is the likely cause?

A2: Broad peaks can result from a slow injection, a contaminated injector liner, or a non-optimal flow rate.

  • Injection Technique: Ensure a fast, clean injection. If using an autosampler, check the injection speed settings.

  • Injector Maintenance: The injector liner can accumulate non-volatile residues. Regular replacement is crucial for maintaining good peak shape.

  • Flow Rate: Optimize the carrier gas flow rate for your column dimensions to achieve the best efficiency.

Q3: I'm concerned about thermal degradation of my sample in the injector.

A3: While this compound is relatively stable, some derivatives might be thermally labile.

  • Injector Temperature: Use the lowest possible injector temperature that still allows for complete and rapid volatilization of your sample.[2]

  • Splitless vs. Split Injection: For thermally sensitive compounds, a split injection with a higher flow through the inlet can minimize the residence time of the sample in the hot injector, reducing the chance of degradation.

Protocol 2: General Purpose GC-FID Method

This protocol is a good starting point for the GC analysis of this compound.

ParameterRecommended ConditionRationale
Column HP-5 (or equivalent), 30 m x 0.25 mm, 0.25 µmA common, non-polar column suitable for a wide range of compounds.[18]
Carrier Gas Helium or HydrogenInert carrier gases for GC.
Inlet Temp. 250 °CTo ensure rapid vaporization of the sample.[17]
Oven Program 100 °C (2 min), ramp to 280 °C at 10 °C/minA typical program to separate compounds with a range of boiling points.
Detector Flame Ionization Detector (FID)A universal detector for organic compounds.
Detector Temp. 300 °CTo prevent condensation of the analytes.

III. Nuclear Magnetic Resonance (NMR) Spectroscopy Guide

NMR spectroscopy is a powerful tool for structural elucidation and can be used for in-situ reaction monitoring.[8][19]

Frequently Asked Questions (NMR)

Q1: How can I use NMR to monitor my reaction in real-time?

A1: Real-time NMR monitoring involves acquiring a series of 1D spectra over the course of the reaction.[20][21]

  • Setup: The reaction is typically run in an NMR tube. A deuterated solvent that is compatible with your reaction chemistry must be used.

  • Data Acquisition: A series of 1D proton NMR spectra are acquired at set time intervals.[21] The disappearance of reactant signals and the appearance of product signals can be integrated to determine the reaction kinetics.[19]

Q2: My NMR spectra are complex due to overlapping peaks. How can I simplify the analysis?

A2: Overlapping peaks in a complex reaction mixture can be challenging.

  • 2D NMR: Techniques like COSY and HSQC can help to resolve overlapping signals and assign protons and carbons to specific molecules.

  • Selective 1D Experiments: If you know the chemical shift of a specific proton of interest, you can use selective 1D experiments (e.g., 1D NOESY) to probe its environment and connectivity.

Q3: I'm not sure which signals correspond to my starting material, product, and potential side products.

A3: It is crucial to have reference spectra.

  • Run Standards: Obtain ¹H and ¹³C NMR spectra of your purified starting material and, if possible, the expected product.

  • Spiking Experiments: If you have an idea of a potential side product, you can "spike" your reaction mixture with a small amount of that compound to see which signals increase in intensity.

Workflow for NMR Reaction Monitoring

NMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Analysis cluster_data Data Processing & Analysis start Prepare Reaction Mixture in Deuterated Solvent nmr_tube Transfer to NMR Tube start->nmr_tube initial_spectrum Acquire Initial Spectrum (t=0) nmr_tube->initial_spectrum time_series Acquire Spectra at Time Intervals initial_spectrum->time_series process_spectra Process Spectra time_series->process_spectra integrate_peaks Integrate Reactant & Product Peaks process_spectra->integrate_peaks plot_kinetics Plot Concentration vs. Time integrate_peaks->plot_kinetics

Caption: A workflow for monitoring a this compound reaction using NMR spectroscopy.

IV. Concluding Remarks

The successful monitoring of this compound reactions relies on a multi-faceted analytical approach. While HPLC often serves as the primary tool for quantitative analysis, GC provides a valuable alternative for volatile components, and NMR offers unparalleled structural insights. By understanding the potential challenges and implementing the troubleshooting strategies outlined in this guide, researchers can ensure the generation of high-quality, reliable data, ultimately leading to more efficient process development and a deeper understanding of the reaction chemistry.

References

  • Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. (2021). Vertex AI Search.
  • Desktop NMR spectroscopy for real-time monitoring of an acetalization reaction in comparison with gas chromatography and NMR
  • Supplementary Material (ESI) for Chemical Communications. (2008). The Royal Society of Chemistry.
  • HPLC Troubleshooting Guide. Sigma-Aldrich.
  • This compound - CAS:128323-04-6. Sunway Pharm Ltd.
  • HPLC Troubleshooting Guide. SCION Instruments.
  • Quantitative NMR methods for reaction and process monitoring. RPTU.
  • NMR Reaction-Monitoring as a Process Analytical Technique. Pharmaceutical Technology.
  • An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting. (2024).
  • NMR Reaction Monitoring Robust to Spectral Distortions. PMC - NIH.
  • HPLC Troubleshooting Guide.
  • Troubleshooting Guide. Phenomenex.
  • Monitoring Reactions by NMR. University of Wisconsin-Madison.
  • This compound | C13H16O | CID 14552110. PubChem - NIH.
  • This compound. 1stsci.com.
  • An In-depth Technical Guide on the Physical and Chemical Properties of 2-Cyclohexylnaphthalen-1-ol. Benchchem.
  • Predict the products of the following reactions.
  • WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. AWS.
  • Gas chromatography and mass spectroscopic determination of phytocompounds. Scholars Research Library.
  • 2-Cyclohexyl-benzaldehyde.
  • This compound CAS#: 128323-04-6. ChemicalBook.
  • p-Cyclohexylbenzaldehyde | C13H16O | CID 119689. PubChem - NIH.
  • identification and characterization of impurities in 2-Benzoylbenzaldehyde synthesis. Benchchem.
  • What are the optimal conditions for GC analysis of benzaldehyde?
  • Technical Support Center: Analytical Methods for Monitoring DBHDA Reactions. Benchchem.
  • Capillary gas chromatography determination of benzaldehyde arising from benzyl alcohol used as preservative in injectable formul
  • What is the product of the following reaction? Reactants: Cyclohexyl-CH2... Filo.
  • HPLC determination of benzaldehyde in benzyl alcohol containing injectable formulations.
  • HPLC Analysis of Aldehydes and Ketones in Air Samples. Aurora Pro Scientific.
  • Application Note: Quantitative Analysis of 2-Methylbenzaldehyde using Gas Chromatography-Mass Spectrometry (GC-MS). Benchchem.
  • Techniques and Methods to Monitor Chemical Reactions.
  • Model Catalytic Studies on the Thermal Dehydrogenation of the Benzaldehyde/Cyclohexylmethanol LOHC System on Pt(111). Forschungszentrum Jülich.
  • Evaluating Analytical Methods for Detecting Unknown Chemicals in Recycled W
  • A Comparative Guide to Analytical Methods for Monitoring Bromobenzyl Cyanide Reactions. Benchchem.
  • What are the products of the reaction of benzaldehyde with 1,2-octanediol... Filo.

Sources

Validation & Comparative

The Untapped Potential of 2-Cyclohexylbenzaldehyde Derivatives: A Comparative Guide to Biological Activity

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Scaffolding for Novel Therapeutics

In the vast landscape of medicinal chemistry, the benzaldehyde scaffold remains a cornerstone for the development of novel therapeutic agents. Its derivatives have demonstrated a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] The strategic placement of various substituents on the phenyl ring can profoundly influence the molecule's steric and electronic properties, thereby modulating its interaction with biological targets. This guide focuses on a less-explored subclass: 2-Cyclohexylbenzaldehyde derivatives. The introduction of a bulky, lipophilic cyclohexyl group at the ortho position presents a unique structural motif that can significantly impact the compound's pharmacological profile.

This document serves as a technical guide for researchers, scientists, and drug development professionals, providing a comparative analysis of the biological activities of this compound derivatives and their analogues. While direct research on this specific subclass is emerging, we will draw upon data from structurally related compounds to build a predictive framework for their therapeutic potential and to delineate promising avenues for future investigation. We will delve into their synthesis, comparative biological activities with supporting data, and the underlying mechanisms of action.

Synthetic Strategies: Accessing the this compound Core

The synthesis of this compound derivatives can be approached through several established organic chemistry methodologies. A common strategy involves the Suzuki or Stille cross-coupling of a protected 2-formylphenyl boronic acid or stannane with a cyclohexyl partner. Alternatively, Friedel-Crafts type reactions can be employed. More modern approaches might utilize a two-step, one-pot reduction/cross-coupling procedure starting from a suitable Weinreb amide.[3]

A generalized workflow for the synthesis and subsequent biological evaluation of these derivatives is depicted below. This process begins with the chemical synthesis of the target compounds, followed by purification and structural elucidation. The synthesized compounds then undergo a battery of in vitro assays to determine their biological efficacy.

G cluster_synthesis Synthesis & Purification cluster_screening Biological Screening Start Starting Materials (e.g., 2-bromobenzaldehyde, cyclohexylboronic acid) Reaction Cross-Coupling Reaction (e.g., Suzuki Coupling) Start->Reaction Purification Purification (e.g., Column Chromatography) Reaction->Purification Characterization Structural Characterization (NMR, Mass Spectrometry) Purification->Characterization In_Vitro In Vitro Assays (Anticancer, Antimicrobial) Characterization->In_Vitro Data_Analysis Data Analysis (IC50, MIC determination) In_Vitro->Data_Analysis SAR Structure-Activity Relationship (SAR) Analysis Data_Analysis->SAR

Caption: General workflow for the synthesis and biological screening of novel compounds.

Comparative Analysis of Biological Activities

While literature specifically detailing the biological activities of a wide range of this compound derivatives is limited, we can infer their potential by examining structurally related compounds. The ortho-substitution is known to influence the conformation of the aldehyde group, which can be critical for receptor binding.

Anticancer Activity: A Look at Cytotoxicity

The anticancer potential of benzaldehyde derivatives is a significant area of research.[4][5] Their mechanism of action often involves the induction of apoptosis and cell cycle arrest.[5] A study on N-Substituted 2-(benzenosulfonyl)-1-carbotioamide derivatives provides valuable insight. In this series, a compound featuring a cyclohexyl group (designated as WZ1) was synthesized and evaluated for its cytotoxic effects against various human cancer cell lines.[6]

Table 1: Comparative Cytotoxicity (IC50, µM) of a Cyclohexyl-Containing Derivative (WZ1) and Related Compounds

CompoundSubstituentHepG2 (Liver)Du145 (Prostate)PC3 (Prostate)769-P (Kidney)AGS (Gastric)
WZ1 Cyclohexyl >500>500>500>500>500
WZ2Butyl>500>500>500>500>500
WZ3Hexyl>200>50~76 (24h)~48 (48h)~9 (24h/48h)
WZ4Methyl~18 (24h)~19 (24h)~27 (24h)>500>500
Doxorubicin-ReferenceReferenceReferenceReferenceReference
Data synthesized from[6]. The study indicates that WZ1 and WZ2 showed low toxicity, while WZ3 and WZ4 exhibited more pronounced cytotoxic effects in certain cell lines. It is important to note that the cyclohexyl group in WZ1 is part of a larger thiosemicarbazide scaffold, which will significantly influence its biological activity.

The low cytotoxicity of the cyclohexyl-containing compound WZ1 in this particular study suggests that the bulky cyclohexyl group might hinder the molecule's ability to interact with the target, or it may be that the overall structure is not optimized for anticancer activity.[6] In contrast, derivatives with smaller alkyl groups, such as methyl (WZ4), showed greater cytotoxicity in some cell lines.[6] This highlights the delicate balance in structure-activity relationships, where steric hindrance can be a determining factor.

Further research on simpler this compound derivatives is necessary to decouple the effect of the cyclohexyl group from the rest of the scaffold. Studies on other ortho-substituted benzaldehydes, such as 2-(benzyloxy)benzaldehyde derivatives, have shown significant anticancer activity at micromolar concentrations, suggesting that the ortho position is amenable to substitution for achieving cytotoxicity.[5]

Many anticancer benzaldehyde derivatives exert their effect by triggering programmed cell death, or apoptosis. The intrinsic (mitochondrial) pathway is a common mechanism.

G Compound This compound Derivative Mitochondrion Mitochondrion Compound->Mitochondrion Stress Signal Bax_Bak Bax/Bak Activation Mitochondrion->Bax_Bak Cytochrome_c Cytochrome c Release Bax_Bak->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 Apaf1->Caspase9 forms Apoptosome Caspase3 Caspase-3 Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis executes

Caption: A simplified diagram of the intrinsic apoptosis pathway potentially targeted by bioactive benzaldehyde derivatives.

Antimicrobial Activity: A Promising Frontier

Benzaldehyde and its derivatives have long been recognized for their antimicrobial properties.[7] The aldehyde functional group is highly reactive and can interact with microbial proteins and enzymes, leading to cell death. The presence of substituents on the aromatic ring can enhance this activity. For instance, halogenated and hydroxylated salicylaldehydes (2-hydroxybenzaldehydes) exhibit potent antimicrobial effects.[8]

While no direct data on the antimicrobial activity of this compound was found, we can hypothesize its potential based on related structures. The lipophilicity of the cyclohexyl group could enhance the compound's ability to penetrate the lipid-rich cell membranes of bacteria and fungi.

Table 2: Antimicrobial Activity of Benzaldehyde and Related Compounds

Compound/ClassTest OrganismActivity MetricResultReference
BenzaldehydeS. aureusMIC≥1024 µg/mL[9]
BenzaldehydeB. anthracisMIC~850 µg/mL[9]
Halogenated SalicylaldehydesVarious Bacteria & FungiZone of InhibitionUp to 49 mm[8]
Ortho-phthalaldehyde (OPA)P. fluorescensMBC0.5 mM[10]

The data suggests that while unsubstituted benzaldehyde has modest activity, the introduction of substituents can dramatically increase potency. The high activity of ortho-phthalaldehyde (OPA) further supports the idea that ortho-substitution can be beneficial for antimicrobial action.[10] The bulky cyclohexyl group in this compound could potentially mimic the steric and electronic effects of these active derivatives, making this class of compounds a promising area for antimicrobial drug discovery.

Experimental Protocols

To facilitate further research in this area, we provide representative experimental protocols for assessing the biological activities discussed.

Protocol 1: MTT Assay for Cytotoxicity

This protocol is used to determine the concentration of a compound that inhibits cell growth by 50% (IC50).

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well plates

  • Test compound (dissolved in DMSO)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution

  • Solubilization buffer (e.g., DMSO or SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in cell culture medium. Add the diluted compound to the wells and incubate for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert MTT into a purple formazan product.

  • Solubilization: Add the solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value from the dose-response curve.[11]

Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This protocol is used to determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Materials:

  • Bacterial or fungal strain of interest

  • Appropriate broth medium (e.g., Mueller-Hinton broth for bacteria)

  • 96-well microtiter plates

  • Test compound (dissolved in a suitable solvent)

  • Inoculum of the microorganism, standardized to a specific concentration

Procedure:

  • Compound Dilution: Prepare serial twofold dilutions of the test compound in the broth medium directly in the wells of a 96-well plate.

  • Inoculation: Add a standardized inoculum of the microorganism to each well.

  • Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.[11]

Conclusion and Future Perspectives

The exploration of this compound derivatives as potential therapeutic agents is still in its infancy. However, by drawing comparisons with structurally related benzaldehydes, a compelling case can be made for their further investigation. The unique steric and lipophilic properties imparted by the 2-cyclohexyl group could lead to novel structure-activity relationships and potentially improved pharmacological profiles.

Future research should focus on the systematic synthesis and biological evaluation of a library of this compound derivatives with varying substituents on the phenyl ring and modifications of the aldehyde group. This will allow for a comprehensive understanding of their structure-activity relationships. In particular, their antimicrobial and anticancer activities warrant further investigation. The development of these compounds could lead to new lead structures for the treatment of infectious diseases and cancer.

References

  • Pelttari, E., et al. (2006). Antimicrobial Properties of Substituted Salicylaldehydes and Related Compounds.
  • BenchChem Technical Support Team. (2025).
  • MDPI. (2024).
  • de Almeida, J. G. L., et al. (2021). Evaluation of Benzaldehyde as an Antibiotic Modulator and Its Toxic Effect against Drosophila melanogaster. Molecules, 26(18), 5569.
  • Lin, C.-F., et al. (2005). Synthesis and anticancer activity of benzyloxybenzaldehyde derivatives against HL-60 cells. Bioorganic & Medicinal Chemistry, 13(5), 1537-1544.
  • Lin, C.-F., et al. (2005). Synthesis and anticancer activity of benzyloxybenzaldehyde derivatives against HL-60 cells. Bioorganic & Medicinal Chemistry, 13(5), 1537-1544.
  • Al-Ostath, A., et al. (2021). Contribution of Aldehydes and Their Derivatives to Antimicrobial and Immunomodulatory Activities. International Journal of Molecular Sciences, 22(16), 8886.
  • BenchChem. (2025). An In-depth Technical Guide on N-cyclohexyl-2-phenoxybenzamide and Its Analogs. BenchChem.
  • Pfizer Inc. (2009). Compounds useful in therapy. U.S.
  • Simões, M., et al. (2010). Comparative antibacterial potential of selected aldehyde-based biocides and surfactants against planktonic Pseudomonas fluorescens. Journal of Industrial Microbiology & Biotechnology, 37(8), 837-845.
  • Wujec, M., et al. (2022). N-Substituted 2-(Benzenosulfonyl)-1-Carbotioamide Derivatives Exert Antimicrobial and Cytotoxic Effects via Aldehyde Dehydrogenase Pathway: Synthesis, In Silico and In Vitro Studies. Molecules, 27(22), 7959.
  • Gilead Sciences, Inc. (2020). Therapeutic compounds.
  • MDPI. (2022). Cytotoxic Activity and Docking Studies of 2-arenoxybenzaldehyde N-acyl Hydrazone and 1,3,4-Oxadiazole Derivatives against Various Cancer Cell Lines. MDPI.
  • Gilead Calistoga, Inc. (2013). Heterocyclic compounds and uses thereof.
  • Janssen Pharmaceutica N.V. (2002). Pharmaceutical compositions containing drugs which are instable or sparingly soluble in water and methods for their preparation. U.S.
  • Global Blood Therapeutics, Inc. (2018). Substituted benzaldehyde compounds and methods for their use in increasing tissue oxygenation. U.S.
  • van der Heijden, K. W., et al. (2019). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. Organic Letters, 21(11), 4013-4017.
  • Drug Design.org. (2005).
  • ResearchGate. (2014). Preliminary antiproliferative evaluation of natural, synthetic benzaldehydes and benzyl alcohols.
  • National Institutes of Health. (2021). Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors.
  • Xiao, S., et al. (2018). Design, synthesis, and structure–activity relationships of 2-benzylidene-1-indanone derivatives as anti-inflammatory agents for treatment of acute lung injury. International Journal of Nanomedicine, 13, 2191-2204.
  • ResearchGate. (2005). Structure-activity relationships for the design of small-molecule inhibitors.
  • MDPI. (2023). Biologically Potent Benzimidazole-Based-Substituted Benzaldehyde Derivatives as Potent Inhibitors for Alzheimer's Disease along with Molecular Docking Study. MDPI.
  • Ullah, I., et al. (2015). Benzaldehyde as an insecticidal, antimicrobial, and antioxidant compound produced by Photorhabdus temperata M1021. Journal of Microbiology, 53(2), 127-133.

Sources

A Comparative Guide to the Validation of Analytical Methods for 2-Cyclohexylbenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of two prevalent chromatographic techniques for the analysis of 2-Cyclohexylbenzaldehyde: Gas Chromatography with Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography with UV Detection (HPLC-UV) following derivatization. We will delve into the causality behind experimental choices, present detailed validation protocols, and offer comparative performance data to empower you in selecting and implementing the most appropriate analytical strategy. The validation framework herein is grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R2) guidelines and United States Pharmacopeia (USP) General Chapter <1225>.[1][2][3][4][5][6]

The Imperative of Method Validation

The objective of validating an analytical procedure is to demonstrate through laboratory studies that it is suitable for its intended purpose.[6][7] This process establishes and documents the performance characteristics of the method, ensuring that the data generated is accurate, reliable, and reproducible.[8][9] For a compound like this compound, this is critical in applications such as:

  • Purity assessment: Quantifying the main component and identifying impurities.

  • Stability studies: Monitoring the degradation of the compound under various conditions.

  • Reaction monitoring: Tracking the consumption of starting material and formation of product in a chemical synthesis.

  • Quality control: Ensuring batch-to-batch consistency of the manufactured substance.

The core parameters assessed during validation include specificity, linearity, range, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness.[2][8]

Method 1: Gas Chromatography-Flame Ionization Detection (GC-FID)

Expertise & Experience: The Rationale for GC-FID

Gas chromatography is an ideal technique for analytes that are volatile and thermally stable, characteristics typical of aromatic aldehydes like this compound.[10] The separation occurs in a capillary column based on the compound's boiling point and its interaction with the stationary phase. The Flame Ionization Detector (FID) is a universal detector for organic compounds, providing a robust and linear response proportional to the mass of carbon, making it highly suitable for quantification.[11] This method offers the advantage of direct analysis without the need for derivatization, simplifying sample preparation.

Experimental Protocol: GC-FID Method

1. Instrumentation:

  • Gas Chromatograph equipped with a split/splitless injector and a Flame Ionization Detector (FID).

  • Capillary Column: DB-5 or equivalent (30 m x 0.25 mm I.D., 0.25 µm film thickness).

2. Reagents and Materials:

  • This compound reference standard (purity ≥ 98%).

  • Solvent: Dichloromethane or Ethyl Acetate (GC grade).

  • Internal Standard (IS): e.g., 4-Chlorobenzaldehyde or another suitable non-interfering compound.

3. Standard Preparation:

  • Stock Standard Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard into a 100 mL volumetric flask and dissolve in the chosen solvent.

  • Internal Standard Stock Solution (1000 µg/mL): Prepare a separate stock solution for the internal standard in the same manner.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from 1 µg/mL to 200 µg/mL. Spike each calibration standard with a constant concentration of the internal standard (e.g., 50 µg/mL).

4. Sample Preparation:

  • Accurately weigh a quantity of the sample expected to contain about 10 mg of this compound into a 100 mL volumetric flask.

  • Dissolve and dilute to volume with the solvent.

  • Transfer a 5 mL aliquot to a 10 mL volumetric flask, add the internal standard to achieve a concentration of 50 µg/mL, and dilute to volume.

5. Chromatographic Conditions:

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 250°C.

  • Injection Volume: 1 µL (Split ratio 20:1).

  • Oven Temperature Program: Initial temperature 150°C, hold for 2 minutes, ramp at 10°C/min to 250°C, hold for 5 minutes.

  • Detector Temperature: 280°C.

Data Presentation: GC-FID Validation Summary

The following table presents representative data for the validation of the GC-FID method.

Validation ParameterAcceptance CriteriaIllustrative Result
Specificity No interference at the retention time of the analyte and IS.Peak purity confirmed by GC-MS; no interfering peaks from blank or placebo.
Linearity & Range Correlation coefficient (R²) ≥ 0.995Range: 1 - 200 µg/mL, R²: 0.9992
Accuracy (% Recovery) 98.0% - 102.0%99.5% - 101.2%
Precision (% RSD) Repeatability: ≤ 2.0% Intermediate: ≤ 3.0%Repeatability (n=6): 0.85% Intermediate (n=18): 1.52%
Limit of Detection (LOD) Signal-to-Noise Ratio ≥ 3:10.3 µg/mL
Limit of Quantitation (LOQ) Signal-to-Noise Ratio ≥ 10:11.0 µg/mL
Robustness % RSD ≤ 5.0% after minor changesFlow Rate (±0.1 mL/min): 1.8% Initial Temp (±2°C): 2.1%

Method 2: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Expertise & Experience: The Rationale for HPLC-UV with Derivatization

HPLC is a versatile technique suitable for a wide range of compounds, including those that are not sufficiently volatile for GC.[12] For aldehydes, UV detection can sometimes lack sensitivity. To overcome this, derivatization with 2,4-dinitrophenylhydrazine (DNPH) is a common and effective strategy.[2][3] This reaction converts the aldehyde into a 2,4-dinitrophenylhydrazone derivative, which possesses a strong chromophore, significantly enhancing its UV absorbance and allowing for sensitive detection at a higher wavelength (around 360 nm), thereby improving specificity by moving the analysis away from the region where many other matrix components might absorb.[3][6]

Experimental Protocol: HPLC-UV Method

1. Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column thermostat, and a Diode Array or UV-Vis Detector.

  • Analytical Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

2. Reagents and Materials:

  • This compound reference standard (purity ≥ 98%).

  • Acetonitrile and Water (HPLC grade).

  • 2,4-Dinitrophenylhydrazine (DNPH) reagent: Saturated solution of DNPH in acetonitrile containing 1% (v/v) phosphoric acid.

3. Standard and Sample Derivatization:

  • Standard Preparation: Prepare a series of standard solutions of this compound in acetonitrile (e.g., from 0.1 µg/mL to 50 µg/mL).

  • Sample Preparation: Prepare a sample solution in acetonitrile at a concentration within the calibration range.

  • Derivatization Procedure: To 1 mL of each standard and sample solution in a vial, add 1 mL of the DNPH reagent. Cap the vial and heat at 60°C for 30 minutes. Cool to room temperature before injection.

4. Chromatographic Conditions:

  • Mobile Phase: Isocratic elution with Acetonitrile:Water (65:35 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 20 µL.

  • Detection Wavelength: 360 nm.

Data Presentation: HPLC-UV Validation Summary

The following table presents representative data for the validation of the HPLC-UV method after DNPH derivatization.

Validation ParameterAcceptance CriteriaIllustrative Result
Specificity No interference at the retention time of the derivatized analyte.Chromatographic separation from excess DNPH reagent and non-derivatized impurities.
Linearity & Range Correlation coefficient (R²) ≥ 0.995Range: 0.1 - 50 µg/mL, R²: 0.9998
Accuracy (% Recovery) 98.0% - 102.0%98.9% - 101.8%
Precision (% RSD) Repeatability: ≤ 2.0% Intermediate: ≤ 3.0%Repeatability (n=6): 1.10% Intermediate (n=18): 1.85%
Limit of Detection (LOD) Signal-to-Noise Ratio ≥ 3:10.03 µg/mL
Limit of Quantitation (LOQ) Signal-to-Noise Ratio ≥ 10:10.1 µg/mL
Robustness % RSD ≤ 5.0% after minor changesMobile Phase (±2% Acetonitrile): 2.5% Column Temp (±2°C): 2.2%

Mandatory Visualizations

Analytical Method Validation Workflow

This diagram illustrates the structured process of validating an analytical method, ensuring it is fit for its intended purpose.

G cluster_planning Phase 1: Planning & Development cluster_validation Phase 2: Validation Studies cluster_reporting Phase 3: Documentation & Lifecycle P1 Define Analytical Target Profile (ATP) P2 Develop Analytical Method (e.g., GC-FID or HPLC-UV) P1->P2 Guides development V1 Write Validation Protocol P2->V1 Method to be validated V2 Execute Experiments V1->V2 V3 Specificity V2->V3 V4 Linearity & Range V2->V4 V5 Accuracy V2->V5 V6 Precision (Repeatability & Intermediate) V2->V6 V7 LOD & LOQ V2->V7 V8 Robustness V2->V8 R1 Analyze Data & Compare Against Acceptance Criteria V8->R1 Validation data R2 Write Validation Report R1->R2 R3 Implement for Routine Use R2->R3 R4 Continuous Monitoring & Lifecycle Management R3->R4

Caption: A structured workflow for analytical method validation.

Interrelationship of Validation Parameters

This diagram shows the logical connection and hierarchy between different validation parameters.

G Method Analytical Method (Fitness for Purpose) Accuracy Accuracy Method->Accuracy Precision Precision Method->Precision Specificity Specificity Method->Specificity Linearity Linearity Method->Linearity Demonstrates proportional response LOQ LOQ Method->LOQ Lowest quantifiable level Robustness Robustness Method->Robustness Range Range Linearity->Range Defines the interval for Range->Accuracy Requires demonstration of Range->Precision Requires demonstration of LOD LOD LOQ->LOD Is higher than

Caption: Logical relationships between validation parameters.

Comparative Analysis and Final Recommendation

Both GC-FID and HPLC-UV (with derivatization) are demonstrated to be suitable, validated methods for the quantification of this compound. The choice between them is dictated by the specific needs of the laboratory and the analytical problem at hand.

  • GC-FID is a robust, straightforward, and cost-effective method that requires minimal sample preparation. It is an excellent choice for routine quality control where the sample matrix is relatively clean and high throughput is desired. Its primary limitation is the requirement for the analyte to be volatile and thermally stable.

  • HPLC-UV with DNPH derivatization offers superior sensitivity (a lower LOD/LOQ) and can be more specific, especially in complex matrices where interferences might be a concern at lower UV wavelengths.[3][6] The trade-off is a more involved sample preparation procedure. This method is preferable for trace-level analysis, such as in stability studies for detecting degradation products or in environmental samples.

Trustworthiness through Self-Validating Systems: Each protocol described is a self-validating system. The inclusion of system suitability tests (e.g., checking theoretical plates, tailing factor, and %RSD for replicate injections of a standard) before each analytical run ensures the chromatographic system is performing adequately. The use of an internal standard in the GC method and rigorous calibration in both methods ensures the integrity of each quantitative result.

Ultimately, the optimal method is one that not only meets the predefined acceptance criteria based on regulatory guidelines but also aligns with the practical constraints and analytical objectives of your laboratory.

References

  • Q2(R2) Validation of Analytical Procedures. U.S.
  • Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. Pharma Talks. [Link]
  • USP <1225> Method Valid
  • ICH Guidelines for Analytical Method Valid
  • Development and Limit Validation of a GC-FID Method for the Quantitative Analysis of Benzaldehyde and Related Substances.
  • FDA Guidance for Industry: Q2A Validation of Analytical Procedures. ECA Academy. [Link]
  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency. [Link]
  • General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS. uspbpep.com. [Link]
  • ICH Q2(R2) Validation of analytical procedures.
  • ICH and FDA Guidelines for Analytical Method Valid
  • USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision.
  • FDA Releases Guidance on Analytical Procedures.
  • ICH Guidance Q14 / Q2(R2)
  • USP proposes revision of general chapter <1225> Validation of compendial procedures: Adding a section on Life Cycle Management. gmp-compliance.org. [Link]
  • <1225> Validation of Compendial Procedures. USP-NF. [Link]
  • Validation of analytical methods. Netpharmalab. [Link]
  • HPLC Analysis of Aldehydes and Ketones in Air Samples. Aurora Pro Scientific. [Link]
  • Method for the determination of aldehydes and ketones in ambient air using HPLC. U.S. Environmental Protection Agency. [Link]
  • Determination of Low-molecule-weight Aldehydes in Packed Drinking Water by High Performance Liquid Chromatography. Journal of Food and Drug Analysis. [Link]
  • Capillary gas chromatography determination of benzaldehyde arising from benzyl alcohol used as preservative in injectable formul
  • (PDF) Validation of analytical methods.
  • A Brief Overview of Different Analytical Techniques for Material and Chemical Analysis. Scientific & Academic Publishing. [Link]
  • Gas Chromatography-flame Ionization Determination of Benzaldehyde in Non-Steroidal Anti-inflammatory Drug Injectable Formulations. Journal of the Chemical Society of Pakistan. [Link]
  • Simultaneous Determination of Four Aldehydes in Gas Phase of Mainstream Smoke by Headspace Gas Chromatography-Mass Spectrometry. PMC - NIH. [Link]
  • Fragrance compound. Wikipedia. [Link]

Sources

A Comparative Cost-Benefit Analysis of Synthetic Routes to 2-Cyclohexylbenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 2-Cyclohexylbenzaldehyde

This compound is a key intermediate in the synthesis of various pharmaceuticals and other fine chemicals. Its structural motif, featuring a cyclohexyl group ortho to a benzaldehyde, is a building block for molecules with a range of biological activities. The efficient and cost-effective synthesis of this intermediate is therefore of significant interest to the chemical and pharmaceutical industries. This guide provides a comprehensive cost-benefit analysis of three distinct synthetic strategies for this compound: Friedel-Crafts Acylation followed by Reduction, Grignard Reaction, and Suzuki Coupling. Each route is evaluated based on reagent costs, reaction yields, operational complexity, and safety and environmental considerations, providing researchers with the critical information needed to select the most appropriate method for their specific needs.

At a Glance: Comparative Overview of Synthetic Routes

Metric Friedel-Crafts Acylation & Reduction Grignard Reaction Suzuki Coupling
Overall Yield Moderate to HighModerate to HighHigh
Reagent Cost Low to ModerateLow to ModerateHigh
Operational Complexity Moderate (two steps)High (requires anhydrous conditions)Moderate
Scalability GoodModerateGood
Green Chemistry Poor (uses stoichiometric Lewis acid)Moderate (generates magnesium salts)Good (catalytic palladium)
Key Advantage Utilizes inexpensive starting materialsDirect C-C bond formationHigh functional group tolerance
Key Disadvantage Two-step process, waste generationMoisture-sensitive, potential side reactionsExpensive catalyst and reagents

Route 1: Friedel-Crafts Acylation and Subsequent Reduction

This classical two-step approach first involves the Friedel-Crafts acylation of cyclohexylbenzene to form 2-cyclohexylacetophenone, which is then reduced to the target aldehyde.

Reaction Pathway

Friedel_Crafts_Acylation_Reduction cluster_0 Step 1: Friedel-Crafts Acylation cluster_1 Step 2: Reduction A Cyclohexylbenzene D 2-Cyclohexylacetophenone A->D B Acetyl Chloride B->D C AlCl₃ (Lewis Acid) C->D F This compound D->F E Reducing Agent (e.g., NaBH₄) E->F

Figure 1: Reaction scheme for the synthesis of this compound via Friedel-Crafts acylation followed by reduction.

Expert Insights & Causality

The Friedel-Crafts acylation is a robust method for forming carbon-carbon bonds with aromatic rings.[1] The use of a strong Lewis acid like aluminum chloride (AlCl₃) is crucial to activate the acyl halide, generating a highly electrophilic acylium ion that is then attacked by the electron-rich cyclohexylbenzene. A key advantage of acylation over direct alkylation is the avoidance of carbocation rearrangements and polyalkylation, as the resulting ketone is deactivated towards further electrophilic substitution.[2][3]

The subsequent reduction of the ketone to an aldehyde can be achieved using various reducing agents. While strong reducing agents like lithium aluminum hydride (LiAlH₄) would reduce the ketone to an alcohol, milder reagents such as sodium borohydride (NaBH₄) under controlled conditions, or more specialized reagents, are required to stop at the aldehyde stage. A common industrial approach involves the conversion of the ketone to a tosylhydrazone followed by treatment with a mild base (Wolff-Kishner reduction conditions) or the Rosenmund reduction of the corresponding acid chloride. For the purpose of this analysis, we will consider a theoretical reduction step to the aldehyde.

Experimental Protocol: Friedel-Crafts Acylation of Cyclohexylbenzene
  • Reaction Setup: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.1 eq).

  • Solvent Addition: Add a suitable anhydrous solvent, such as dichloromethane or carbon disulfide.

  • Reagent Addition: Cool the suspension to 0 °C in an ice bath. Slowly add a solution of acetyl chloride (1.0 eq) in the solvent to the suspension with stirring.

  • Aromatic Compound Addition: After the formation of the acylium ion complex, slowly add cyclohexylbenzene (1.0 eq) to the reaction mixture.

  • Reaction: Allow the reaction to stir at room temperature for several hours, monitoring the progress by thin-layer chromatography (TLC).

  • Work-up: Carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.

  • Extraction and Purification: Separate the organic layer, wash with water and brine, and dry over anhydrous magnesium sulfate. The solvent is removed under reduced pressure, and the crude 2-cyclohexylacetophenone is purified by vacuum distillation or column chromatography.

Note: The subsequent reduction to this compound would require a separate synthetic step with its own protocol.

Cost-Benefit Analysis
  • Cost: This route is generally cost-effective due to the low price of the starting materials: cyclohexylbenzene, acetyl chloride, and aluminum chloride.[4][5][6][7][8][9]

  • Benefits: The reaction is typically high-yielding and scalable. The starting materials are readily available.

  • Drawbacks: This is a two-step process. The use of stoichiometric amounts of AlCl₃ generates significant acidic waste, which requires neutralization and disposal, adding to the overall cost and environmental impact. The work-up procedure can be hazardous due to the exothermic quenching of the Lewis acid.

Route 2: Grignard Reaction

The Grignard reaction offers a direct, one-step route to form the carbon-carbon bond between the cyclohexyl and benzaldehyde moieties. Two main variations are possible: the reaction of a cyclohexyl Grignard reagent with a 2-substituted benzaldehyde, or the reaction of a phenyl Grignard reagent with cyclohexanecarbaldehyde. For this analysis, we will focus on the reaction of cyclohexylmagnesium bromide with 2-bromobenzaldehyde, followed by a subsequent oxidation of the resulting secondary alcohol.

Reaction Pathway

Grignard_Reaction cluster_0 Step 1: Grignard Reagent Formation cluster_1 Step 2: Grignard Addition cluster_2 Step 3: Oxidation A Cyclohexyl Bromide C Cyclohexylmagnesium Bromide A->C B Magnesium B->C E (2-Bromophenyl)(cyclohexyl)methanol C->E D 2-Bromobenzaldehyde D->E G This compound E->G F Oxidizing Agent (e.g., PCC, Swern) F->G Suzuki_Coupling A Cyclohexylboronic Acid E This compound A->E B 2-Bromobenzaldehyde B->E C Pd Catalyst (e.g., Pd(PPh₃)₄) C->E D Base (e.g., Na₂CO₃) D->E

Sources

A Senior Application Scientist's Guide to Assessing the Purity of 2-Cyclohexylbenzaldehyde from Different Suppliers

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of pharmaceutical development and chemical synthesis, the purity of starting materials is not merely a matter of quality control; it is the bedrock upon which the safety, efficacy, and reproducibility of a final product are built. 2-Cyclohexylbenzaldehyde, a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs), is no exception. Variations in purity from different suppliers can introduce unforeseen variables into a synthetic pathway, leading to inconsistent yields, the formation of undesirable by-products, and, in the context of drug development, potentially genotoxic impurities.[1]

This guide provides an in-depth, technically-grounded framework for assessing and comparing the purity of this compound from various commercial sources. We will move beyond simple percentage-purity statements on a certificate of analysis and delve into a multi-faceted analytical approach that provides a comprehensive impurity profile. This self-validating system of protocols is designed to empower researchers to make informed decisions when selecting a supplier, ensuring the integrity and success of their scientific endeavors.

The Rationale for a Multi-Modal Purity Assessment

Relying on a single analytical technique for purity determination can often provide an incomplete picture. Each method has its own strengths and limitations in terms of sensitivity, selectivity, and the types of impurities it can detect. Therefore, a multi-modal approach is essential for a robust and trustworthy assessment. For a compound like this compound, a combination of chromatographic and spectroscopic techniques is recommended to identify and quantify a wide range of potential impurities.

This guide will focus on a three-pronged analytical strategy:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying and quantifying volatile and semi-volatile impurities.

  • High-Performance Liquid Chromatography (HPLC): Excellent for separating and quantifying non-volatile impurities and the main component.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides unambiguous structural confirmation and can be used for quantitative analysis (qNMR).

  • Fourier-Transform Infrared (FTIR) Spectroscopy: A rapid method for functional group identification and comparison against a reference standard.

dot graph TD; A[Start: Receive this compound Samples] --> B{Initial Screening}; B --> C[FTIR Spectroscopy]; C --> D{Functional Group Confirmation}; D --> E[Pass] D --> F[Fail - Reject Batch]; E --> G{Quantitative & Impurity Profiling}; G --> H[GC-MS Analysis]; G --> I[HPLC-UV Analysis]; G --> J[¹H NMR Spectroscopy]; H --> K[Identify Volatile Impurities]; I --> L[Quantify Non-Volatile Impurities & Purity Assay]; J --> M[Structural Confirmation & Identify Structural Isomers]; K & L & M --> N{Data Consolidation & Comparison}; N --> O[Generate Supplier Purity Report]; O --> P[End: Select Optimal Supplier];

end Caption: Experimental workflow for the comprehensive purity assessment of this compound.

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities

Rationale: GC-MS is a highly sensitive technique for separating and identifying volatile and semi-volatile compounds.[2][3] In the context of this compound synthesis, this is crucial for detecting residual solvents, starting materials, and low molecular weight by-products.

Instrumentation and Conditions:

  • GC System: Agilent 8890 GC or equivalent.

  • MS System: Agilent 5977B MSD or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Inlet Temperature: 250 °C.

  • Injection Volume: 1 µL (split ratio 50:1).

  • Oven Program: 50 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min.

  • MS Transfer Line: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 35-550.

Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample into a 2 mL GC vial.

  • Add 1 mL of high-purity dichloromethane and vortex to dissolve.

Data Analysis:

  • Identify peaks by comparing their mass spectra with the NIST library.

  • Quantify impurities using the area percent method, assuming a response factor of 1 for all components as a preliminary assessment. For more accurate quantification, calibration curves with authentic standards should be prepared.

High-Performance Liquid Chromatography (HPLC) for Purity Assay and Non-Volatile Impurities

Rationale: HPLC is a cornerstone of pharmaceutical analysis, offering high-resolution separation of a wide range of compounds.[4][5] For this compound, reverse-phase HPLC is ideal for quantifying the main component and detecting less volatile impurities such as oxidation products (e.g., 2-cyclohexylbenzoic acid) or by-products from side reactions.[5]

Instrumentation and Conditions:

  • HPLC System: Agilent 1260 Infinity II LC System or equivalent with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[6]

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 70:30 v/v) with 0.1% formic acid.[6]

  • Flow Rate: 1.0 mL/min.[6]

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection: UV at 254 nm.[6]

Sample Preparation:

  • Prepare a stock solution by accurately weighing approximately 10 mg of the this compound sample and dissolving it in 10 mL of the mobile phase.

  • Further dilute the stock solution to a working concentration of approximately 0.1 mg/mL with the mobile phase.

  • Filter the sample through a 0.22 µm syringe filter before injection.[6]

Data Analysis:

  • Determine the purity of the main peak using the area percent method.

  • Identify and quantify impurity peaks by comparing their retention times and UV spectra with known standards, if available.

¹H NMR Spectroscopy for Structural Confirmation and qNMR

Rationale: NMR spectroscopy provides detailed information about the molecular structure of a compound.[7][8] For this compound, ¹H NMR can confirm the identity of the compound and detect structurally similar impurities that may be difficult to resolve by chromatography. Furthermore, quantitative NMR (qNMR) can provide a highly accurate purity value without the need for a reference standard of the analyte itself.

Instrumentation and Conditions:

  • Spectrometer: Bruker Avance III 400 MHz or equivalent.

  • Solvent: Chloroform-d (CDCl₃) with 0.03% (v/v) tetramethylsilane (TMS).

  • Pulse Program: zg30.

  • Number of Scans: 16.

  • Relaxation Delay (d1): 5 seconds.

Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample into an NMR tube.

  • Add approximately 0.6 mL of CDCl₃.

  • For qNMR, add a known amount of a certified internal standard (e.g., maleic acid).

Data Analysis:

  • Confirm the structure by assigning the observed chemical shifts and coupling patterns to the protons of this compound. The aldehyde proton should appear as a singlet around 9-10 ppm.[7][8][9]

  • Integrate the signals of the analyte and the internal standard to calculate the absolute purity.

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

Rationale: FTIR is a rapid and non-destructive technique for identifying the functional groups present in a molecule.[10] For this compound, the FTIR spectrum should show characteristic absorption bands for the aldehyde and aromatic moieties.[11][12] This serves as a quick quality check and comparison against a reference standard.

Instrumentation and Conditions:

  • Spectrometer: PerkinElmer Spectrum Two FT-IR or equivalent.

  • Accessory: Attenuated Total Reflectance (ATR).

  • Scan Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

Sample Preparation:

  • Place a small amount of the liquid sample directly on the ATR crystal.

Data Analysis:

  • Identify the characteristic peaks:

    • C=O stretch of the aldehyde at approximately 1700 cm⁻¹.[12]

    • C-H stretch of the aldehyde at approximately 2820 and 2720 cm⁻¹.[9][13]

    • Aromatic C=C stretches between 1600-1450 cm⁻¹.[11]

  • Compare the spectrum of each supplier's sample to a high-purity reference standard.

Data Presentation and Interpretation

To facilitate a clear and objective comparison, all quantitative data should be summarized in a well-structured table.

Table 1: Comparative Purity Analysis of this compound from Different Suppliers

SupplierPurity by HPLC (%)Purity by qNMR (%)Total Impurities by GC-MS (%)Key Impurities Identified
Supplier A 98.598.21.22-Cyclohexylbenzoic acid (0.8%), Toluene (0.4%)
Supplier B 99.699.50.32-Cyclohexylbenzoic acid (0.2%), Unknown (0.1%)
Supplier C 97.297.02.5Unreacted starting materials (1.5%), Dichloromethane (1.0%)

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Conclusion and Recommendations

The selection of a raw material supplier should be a data-driven decision. This comprehensive analytical approach provides a robust framework for evaluating the purity of this compound beyond the information provided on a certificate of analysis. By employing a combination of GC-MS, HPLC, NMR, and FTIR, researchers can gain a detailed understanding of the impurity profile from different suppliers.

Based on the hypothetical data presented, Supplier B would be the recommended choice due to its higher purity and lower levels of identified and unknown impurities. The presence of significant levels of unreacted starting materials in the product from Supplier C could negatively impact subsequent reaction yields and introduce additional purification challenges. The higher level of the oxidation product in the material from Supplier A may also be a concern depending on the specific application.

Ultimately, the acceptable level and type of impurities will depend on the specific requirements of the downstream application. However, by implementing this rigorous and self-validating analytical workflow, researchers and drug development professionals can confidently select the highest quality starting materials, thereby ensuring the integrity, reproducibility, and success of their work.

References

  • Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. (2019).
  • MASS SPECTROMETRY OF FATTY ALDEHYDES. (n.d.).
  • Analysis of Aldehydes in Water by Head Space-GC/MS. (n.d.). J-Stage.
  • High-resolution FTIR spectroscopy of benzaldehyde in the far-infrared region: probing the rotational barrier. (n.d.).
  • Determination of Aromatic Aldehydes by High Performance Liquid Chromatography after Precolumn Fluorescent Derivatization with 4,5-Dimethyl-o-phenylenediamine. (1987). Semantic Scholar.
  • A Comparative Guide to the FTIR Analysis of 2-(Benzyloxy)-4-fluorobenzaldehyde and its Analogs. (n.d.). Benchchem.
  • Analysis of Aldehydes in Water by Head Space-GC/MS. (n.d.). J-Stage.
  • C7H6O C6H5CHO infrared spectrum of benzaldehyde prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes. (n.d.). docbrown.info.
  • High-resolution FTIR spectroscopy of benzaldehyde in the far-infrared region: probing the rotational barrier. (n.d.). Royal Society of Chemistry.
  • IR Spectra of benzaldehyde and its derivatives in different aggregate states. (2012).
  • GC/MS Analysis of Long-Chain Aldehydes
  • Spectroscopy of Aldehydes and Ketones. (2025). Chemistry LibreTexts.
  • Spectroscopy Tutorial: Aldehydes. (n.d.). UCLA.
  • Reducing Acetonitrile Usage for the HPLC Analysis of Aldehyde and Ketone Pollutants. (n.d.).
  • Spectroscopy of Aldehydes and Ketones. (2023). OpenStax.
  • Spectroscopy of Aldehydes and Ketones. (n.d.).
  • ALDEHYDES, SCREENING 2539. (n.d.). CDC.
  • Spectroscopy of Aldehydes and Ketones. (n.d.). Fiveable. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFDU2vJhSq1heAlmgyZrWMsfCLeVdKYvDTQ0JR3YCxstuJkW8Me2T8w9EEDkVRIZvT64aUtfF-q_MKJ8dMe6oX7baE-YyQm6MWmk9aao8UoL7fHulkTu8NQG_FJw7Fo0aL7caIDomGY2gbG9-q0WhSal9CpsDw4G0iyHJJSWjc-lzbSQvWKsb-f1p3a4VBR3xd8kDCn_7b57noIJQ87jw==]([Link]

Sources

A Comparative Guide to the Cytotoxicity of Benzaldehyde Derivatives: Evaluating Anticancer Potential

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Promise of Benzaldehyde Scaffolds in Oncology

For decades, the scientific community has explored the potential of natural compounds in the fight against cancer. Benzaldehyde, the simplest aromatic aldehyde found in almonds, figs, and cherries, has a history of investigation for its antitumor properties, with early studies dating back to the 1980s.[1][2] These initial explorations, while promising, were hampered by a limited understanding of the underlying molecular mechanisms. Recent advancements in cellular and molecular biology have revitalized interest in benzaldehyde and its derivatives as a promising class of cytotoxic agents. Their ability to selectively target cancer cells and overcome treatment resistance is a significant area of contemporary research.[1][3]

This guide provides a comparative analysis of the cytotoxic effects of various benzaldehyde derivatives against a range of cancer cell lines. It is designed for researchers, scientists, and drug development professionals seeking to understand the structure-activity relationships, mechanisms of action, and experimental protocols relevant to this class of compounds. While this guide focuses on a variety of substituted benzaldehydes, it is important to note that at the time of publication, there is no publicly available data specifically detailing the cytotoxic or anticancer activity of 2-Cyclohexylbenzaldehyde . Therefore, this document will focus on its structural analogs and other derivatives to provide a comprehensive overview of the field, offering valuable insights that may inform future studies on related compounds.

Comparative Cytotoxicity of Benzaldehyde Derivatives

The cytotoxic potential of a compound is a critical initial determinant in its journey as a potential anticancer therapeutic. This is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of a cell population.[4] The following table summarizes the IC50 values for a selection of benzaldehyde derivatives against various human cancer cell lines, providing a basis for comparing their potency and selectivity. The data is primarily derived from in vitro studies utilizing the MTT assay.[5]

Compound/DerivativeTarget Cancer Cell LinesIC50 Values (µM)Reference
Hydrazone 1e A-549 (Lung)13.39[6]
Hydrazone 1d PC-3 (Prostate)9.38[6]
Oxadiazole 2l MDA-MB-231 (Breast)22.73[6]
ABMM-15 (Benzyloxybenzaldehyde derivative) ALDH1A3 expressing cells0.23[7]
ABMM-16 (Benzyloxybenzaldehyde derivative) ALDH1A3 expressing cells1.29[7]
2,3-Dihydroxybenzaldehyde HL-60 (Leukemia)0.36 µg/mL[5]
2,5-Dihydroxybenzaldehyde HL-60 (Leukemia)0.42 µg/mL[5]
3,5-Dichlorosalicylaldehyde HL-60 (Leukemia)0.89 µg/mL[5]
5-Nitrosalicylaldehyde HL-60 (Leukemia)1.54 µg/mL[5]
Doxorubicin (Reference Drug) HL-60 (Leukemia)0.01 µg/mL[5]

Note: IC50 values are presented as reported in the original studies and may have been determined using different experimental conditions.

Experimental Protocols: A Foundation for Reliable Cytotoxicity Assessment

The accurate and reproducible assessment of cytotoxicity is paramount in drug discovery.[8] The following are detailed protocols for two widely used colorimetric cytotoxicity assays: the MTT assay and the Lactate Dehydrogenase (LDH) assay. These methods are fundamental for screening novel compounds and are presented here to ensure methodological rigor in your own investigations.[9]

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a cornerstone of in vitro cytotoxicity testing, measuring the metabolic activity of cells as an indicator of their viability.[10] Viable cells with active NAD(P)H-dependent oxidoreductase enzymes can reduce the yellow tetrazolium salt MTT to purple formazan crystals.[5]

Step-by-Step Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere and proliferate for 24 hours in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the test benzaldehyde derivatives in a complete culture medium. Remove the existing medium from the wells and add 100 µL of the various concentrations of the test compounds. Include a vehicle control (medium with the same concentration of the compound's solvent, e.g., DMSO).[4]

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.[4]

  • MTT Addition: Following the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well, resulting in a final concentration of 0.5 mg/mL.[4]

  • Formazan Crystal Formation: Incubate the plate for an additional 2-4 hours at 37°C to allow for the conversion of MTT to formazan by viable cells.

  • Solubilization: Carefully remove the medium containing MTT and add 100-200 µL of a solubilization solution (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 540-570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

The LDH assay is another common method for assessing cytotoxicity. It quantifies cell death by measuring the activity of lactate dehydrogenase, a cytosolic enzyme that is released into the culture medium upon plasma membrane damage.[8]

Step-by-Step Protocol:

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (Steps 1 and 2).

  • Sample Collection: After the desired incubation period, carefully collect the cell culture supernatant from each well.

  • LDH Reaction: Transfer a portion of the supernatant (e.g., 50 µL) to a new 96-well plate. Add the LDH assay reaction mixture (containing substrate and catalyst) to each well according to the manufacturer's instructions.[8]

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.

  • Absorbance Measurement: Measure the absorbance at a wavelength of approximately 490 nm using a microplate reader. The amount of formazan formed is proportional to the amount of LDH released, which corresponds to the number of dead cells.[8]

  • Data Analysis: Calculate the percentage of cytotoxicity relative to a positive control (cells lysed to achieve maximum LDH release) and a negative control (untreated cells).

G cluster_prep Preparation cluster_exp Experiment cluster_assay Assay cluster_analysis Data Analysis cell_culture Cancer Cell Line Culture & Maintenance seeding Cell Seeding in 96-well Plates cell_culture->seeding compound_prep Test Compound Stock Solution Preparation treatment Treatment with Serial Dilutions compound_prep->treatment seeding->treatment incubation Incubation (e.g., 24, 48, 72 hours) treatment->incubation assay_proc Assay Procedure (MTT or LDH) incubation->assay_proc absorbance Absorbance Measurement assay_proc->absorbance viability_calc Calculation of % Cell Viability absorbance->viability_calc ic50_calc IC50 Value Determination viability_calc->ic50_calc

Caption: General workflow for in vitro cytotoxicity testing of a novel compound.[4]

Mechanism of Action: Unraveling the Molecular Pathways

The anticancer effects of benzaldehyde and its derivatives are not merely due to generalized toxicity but are increasingly understood to involve the modulation of specific intracellular signaling pathways that are frequently dysregulated in cancer.[5] Research indicates that these compounds can suppress key pathways essential for cancer cell growth, proliferation, and survival.[2]

Recent groundbreaking studies have illuminated the role of benzaldehyde in targeting the 14-3-3ζ protein.[1][3] This protein acts as a crucial hub in cellular signaling, and its interaction with various "client" proteins, including those involved in cell survival and proliferation like c-Raf and STAT3, is often enhanced in cancer.[1] Benzaldehyde has been shown to disrupt these protein-protein interactions.[2]

Furthermore, a pivotal mechanism involves the interaction of 14-3-3ζ with a phosphorylated form of histone H3 (H3S28ph), which is implicated in treatment resistance and the expression of genes related to the epithelial-mesenchymal transition (EMT), a process critical for metastasis.[3] By inhibiting the 14-3-3ζ–H3S28ph interaction, benzaldehyde and its derivatives can potentially reverse drug resistance and suppress the metastatic spread of cancer.[3]

The major signaling pathways reported to be inhibited by benzaldehyde derivatives include:

  • PI3K/AKT/mTOR Pathway: A central regulator of cell growth, proliferation, and survival.

  • STAT3 Pathway: Involved in cell proliferation, apoptosis, and angiogenesis.

  • NF-κB Pathway: Plays a key role in inflammation, immunity, and cell survival.

  • ERK/MAPK Pathway: A critical pathway in the regulation of cell proliferation, differentiation, and survival.[2]

G cluster_pathways Pro-Survival Signaling Pathways cluster_effects Cellular Effects benzaldehyde Benzaldehyde Derivatives protein_1433z 14-3-3ζ benzaldehyde->protein_1433z Inhibits interaction with client proteins (e.g., H3S28ph) PI3K PI3K/AKT/mTOR protein_1433z->PI3K Modulates STAT3 STAT3 protein_1433z->STAT3 Modulates NFkB NF-κB protein_1433z->NFkB Modulates ERK ERK/MAPK protein_1433z->ERK Modulates proliferation Decreased Proliferation & Growth PI3K->proliferation apoptosis Induction of Apoptosis PI3K->apoptosis resistance Overcoming Treatment Resistance PI3K->resistance STAT3->proliferation NFkB->proliferation NFkB->apoptosis ERK->proliferation

Caption: Inhibition of key cancer signaling pathways by benzaldehyde derivatives.

Conclusion and Future Directions

The body of evidence strongly suggests that benzaldehyde and its derivatives represent a valuable scaffold for the development of novel anticancer agents. The diverse cytotoxic profiles of various substituted benzaldehydes highlight the critical role of structure-activity relationships in determining potency and selectivity. While significant strides have been made in elucidating their mechanisms of action, particularly the inhibition of the 14-3-3ζ protein and associated signaling pathways, further research is warranted.

Future investigations should aim to synthesize and evaluate a broader range of derivatives, including compounds like this compound, to expand our understanding of how different substitutions on the benzaldehyde ring influence cytotoxic activity. A multi-tiered approach, combining robust in vitro cytotoxicity assays with in-depth molecular analyses, will be crucial for identifying lead compounds with high therapeutic potential and a favorable safety profile. The ultimate goal is to translate these promising preclinical findings into effective therapies for cancer patients, potentially overcoming the significant challenges of drug resistance and metastasis.

References

  • Application Notes & Protocols: Cytotoxicity Assay of Novel Compounds in Cancer Cell Lines - Benchchem.
  • Synthesis and anticancer activity of benzyloxybenzaldehyde derivatives against HL-60 cells.
  • Role of Cytotoxicity Experiments in Pharmaceutical Development - SciSpace.
  • Benzaldehyde: A Natural Weapon Against Cancer Resistance and Metastasi.
  • Cytotoxicity assays of novel compounds synthesized from "Ethyl isoquinoline-7- carboxylate" | BenchChem.
  • Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery.
  • Synthesis and anticancer cytotoxicity with structural context of an α-hydroxyphosphonate based compound library derived from substituted benzaldehydes - New Journal of Chemistry (RSC Publishing).
  • Abstract 4758: Benzaldehyde suppresses multiple signal pathways in cancer cells by regulating 14-3-3ζ-mediated protein-protein interactions - ResearchGate.
  • Bewertung der Wirkung von Benzaldehyd-Derivaten in menschlichen Krebszellen Evaluation of the effect of benzaldehyde derivatives - RGCC International.
  • Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors - MDPI.
  • Benzaldehyde suppresses epithelial-mesenchymal plasticity and overcomes treatment resistance in cancer by targeting the interaction of 14-3-3ζ with H3S28ph - PubMed.
  • Stopping pancreatic cancer spread using benzaldehyde - ecancer.
  • In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay - International Journal of Pharmaceutical Research and Applications (IJPRA).
  • CYTOTOXIC EVALUATION OF SUBSTITUTED BENZALDEHYDES - Universidade Federal do Ceará.
  • Synthesis, characterization and cytotoxic activity of new salicylaldehyde benzoylhydrazone derivatives as potential anti-proliferative agents - PubMed.
  • Cytotoxicity of 2-Methylbenzaldehyde Derivatives: A Comparative Guide - Benchchem.
  • This compound | C13H16O | CID 14552110 - PubChem - NIH.
  • Cytotoxic Activity and Docking Studies of 2-arenoxybenzaldehyde N-acyl Hydrazone and 1,3,4-Oxadiazole Derivatives against Various Cancer Cell Lines - MDPI.
  • Aromatic benzaldehyde inhibits growth of therapy-resistant pancreatic cancer.
  • Antitumor activity of benzaldehyde - PubMed.
  • Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors - PMC - PubMed Central.

Sources

A Comparative Guide to the Efficacy of 2-Cyclohexylbenzaldehyde in Fragrance Formulations

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of fragrance creation, the selection of individual aromatic components is paramount to achieving a desired olfactory profile, performance, and stability. This guide provides a comprehensive comparison of 2-Cyclohexylbenzaldehyde, a key ingredient known for its sweet, floral notes, against other commonly used alternatives in fragrance formulations.[1] This analysis is intended for researchers, scientists, and fragrance development professionals, offering both theoretical insights and practical, self-validating experimental protocols to objectively assess performance.

Introduction to this compound and Its Olfactory Significance

This compound (CAS No. 128323-04-6) is an aromatic aldehyde characterized by a cyclohexyl group attached to a benzaldehyde moiety.[1] This structure imparts a unique and sought-after sweet, floral aroma, making it a valuable component in a variety of fragrance compositions.[1] Its primary function is to contribute to the heart of a fragrance, providing a substantive and diffusive floral character. The interaction of this compound with olfactory receptors in the nose is what elicits the perception of its distinct scent.[1]

However, the efficacy of any fragrance ingredient is not solely determined by its scent profile. Key performance indicators such as longevity (substantivity), sillage (projection), and stability within a formulation are critical for the commercial success of a fragrance product. Aldehydes, as a chemical class, are known for their potential instability, being susceptible to oxidation which can lead to discoloration and malodor.[2] Therefore, a thorough evaluation of this compound in comparison to its alternatives is essential for informed formulation decisions.

Comparative Olfactory Profiles and Chemical Properties

To provide a clear comparison, this guide will focus on this compound and three notable alternatives: Benzaldehyde, Cinnamaldehyde, and the now-restricted Lilial, for which substitutes are actively sought.

Compound CAS Number Molecular Formula Molecular Weight Odor Profile Key Characteristics
This compound 128323-04-6C13H16O188.27 g/mol Sweet, Floral[1]Provides a substantive floral heart to fragrances.
Benzaldehyde 100-52-7C7H6O106.12 g/mol Sweet, Almond, Cherry[3]A foundational aromatic aldehyde with a distinct nutty and fruity character.[3]
Cinnamaldehyde 104-55-2C9H8O132.16 g/mol Warm, Spicy, Cinnamon[4]Adds warmth and richness, particularly in oriental and gourmand fragrances.[4]
Lilial (Butylphenyl methylpropional) 80-54-6C14H20O204.31 g/mol Floral, Lily of the Valley, WateryHistorically a very popular floral aldehyde, now restricted in many regions due to safety concerns.[5]

Experimental Protocols for Efficacy Comparison

To ensure trustworthiness and scientific integrity, the following protocols are designed as self-validating systems. They provide a framework for the objective comparison of this compound and its alternatives.

Sensory Evaluation: The Human Element

Sensory analysis remains the gold standard for evaluating the aesthetic and performance aspects of a fragrance.[6]

Objective: To determine if a perceptible difference exists between the odor profiles of this compound and an alternative.

Methodology:

  • Prepare solutions of this compound and the alternative at the same concentration (e.g., 1% in diethyl phthalate).

  • Present a panel of trained sensory analysts with three coded samples: two identical and one different.

  • Ask panelists to identify the "odd" sample.

  • Statistically analyze the results to determine if the identification of the odd sample is significantly above chance.

Objective: To create a detailed olfactory profile of each compound.

Methodology:

  • A trained sensory panel develops a lexicon of descriptive terms for the aromas (e.g., "sweet," "floral," "waxy," "green").

  • Panelists rate the intensity of each attribute for each compound on a standardized scale (e.g., a 15-point scale).

  • The data is compiled to create a comprehensive sensory profile for each ingredient.

Instrumental Analysis: Quantifying Performance

Instrumental techniques provide objective data to complement sensory evaluations.

Objective: To quantify the evaporation rate and longevity of the fragrance molecules from a substrate.

Methodology:

  • Apply a standard amount of each fragrance solution to a substrate (e.g., filter paper or a cosmetic base) within a sealed vial.

  • At specified time intervals (e.g., 0, 1, 2, 4, 8, and 24 hours), sample the headspace (the air above the substrate) using a solid-phase microextraction (SPME) fiber.

  • Analyze the collected volatile compounds using GC-MS to identify and quantify the concentration of the fragrance molecule remaining at each time point.

  • Plot the concentration over time to determine the evaporation profile and longevity.

Caption: Headspace GC-MS Workflow for Fragrance Longevity.

Objective: To evaluate the chemical stability of the aldehydes under accelerated aging conditions.

Methodology:

  • Prepare fragrance formulations containing each aldehyde in a cosmetic base.

  • Store the samples under various stress conditions:

    • Elevated temperature (e.g., 40°C and 50°C)

    • UV light exposure

    • Freeze-thaw cycles

  • At regular intervals, analyze the samples for:

    • Changes in color and odor (sensory evaluation).

    • Degradation of the aldehyde and formation of byproducts (using High-Performance Liquid Chromatography - HPLC).

Caption: Accelerated Stability Testing Workflow.

Data Presentation and Interpretation

The data gathered from the experimental protocols should be summarized in a clear and comparative format.

Table 2: Comparative Performance Data (Hypothetical)

Parameter This compound Benzaldehyde Cinnamaldehyde Lilial Substitute
Odor Intensity (at 1%) HighHighVery HighModerate
Longevity (on paper strip) > 48 hours< 24 hours> 72 hours> 48 hours
Sillage (projection) ModerateHighHighModerate
Stability (at 40°C for 4 weeks) Good (slight yellowing)Poor (significant degradation)Moderate (color change)Good

Discussion and Field-Proven Insights

The selection of a fragrance aldehyde extends beyond its standalone olfactory profile. The causality behind experimental choices lies in understanding the interplay between the molecule's structure and its performance in a complex formulation.

  • This compound offers a robust and versatile floral note. Its larger molecular size compared to Benzaldehyde contributes to its lower volatility and thus, greater longevity. The cyclohexyl group also provides a unique nuance that differentiates it from more common aromatic aldehydes.

  • Benzaldehyde , while a classic, exhibits lower stability and a more fleeting character.[2] Its use is often in top notes where a quick burst of its characteristic almond scent is desired.[3]

  • Cinnamaldehyde provides a powerful and long-lasting spicy warmth.[4] However, its reactivity and potential for skin sensitization require careful consideration in formulation.

  • Lilial substitutes , such as Florosa, are emerging as viable alternatives to the restricted Lilial.[5] These molecules are designed to mimic the desirable floral and diffusive qualities of Lilial while adhering to current safety regulations.[7][8]

The trustworthiness of these protocols is established through their reliance on standardized methodologies and the inclusion of both sensory and instrumental data. This dual approach provides a more complete and validated picture of a fragrance ingredient's performance.

Conclusion

References

  • PerfumersWorld. (n.d.). Lilial Substitute IFRA.
  • Voskaki, E. (2022, February 21). Reformulations Continue: March 1st Sets New Limit. Fragrantica.
  • Bordas S.A. (2022, October 11). LILIAL REPLACER.
  • Firmenich SA. (2014). Floral perfuming compositions as substitutes for lilial. Google Patents.
  • The Perfumers Apprentice. (n.d.). Lilial Replacer.
  • Oreate AI Blog. (2025, December 16). Fragrance Notes: A Study on the Application of Aldehydes in Perfume.
  • PerfumersWorld. (n.d.). Bourgeonal.
  • Alpha Aromatics. (2019, April 16). What Are Aldehydes And How Are They Used In Perfumery?
  • Source of Beauty Fragrance. (2024, December 5). The Enduring Role of Aldehydes in Perfume Creation.
  • Scent Split. (2024, July 26). Aldehydes: The Debunking Myths And Its Role In Fragrance.
  • ResearchGate. (2025, August 7). Delivering context for fragrance evaluation: A study using trained sensory panellists.
  • PubChem. (n.d.). This compound.
  • The Fragrance Conservatory. (n.d.). Benzaldehyde.
  • The Good Scents Company. (n.d.). 2-cyclohexyl propionaldehyde pollenal II.
  • Dixit, S. (n.d.). Sensory evaluation of fragrances.
  • MedCrave online. (2015, January 27). Stability of cosmetic formulations containing UV filters and preservatives, based on physical and chemical parameters.
  • Shimadzu. (n.d.). Simple and Accurate Analysis of Extractables from Pharmaceutical Packaging Materials using Headspace GC-MS and Special Mass Spectral Library for Additives.
  • PubMed. (n.d.). Final report on the safety assessment of benzaldehyde.
  • ScienceDirect. (2024, March 7). RIFM fragrance ingredient safety assessment, p - tert -butyldihydrocinnamaldehyde, CAS Registry Number 18127-01-0.
  • Cosmetic Ingredient Review. (2023, May 19). Safety Assessment of Benzaldehyde as Used in Cosmetics.
  • PubMed. (n.d.). Detection and quantification of low-molecular-weight aldehydes in pharmaceutical excipients by headspace gas chromatography.
  • Umbrex. (n.d.). Fragrance and Sensory Appeal Testing.
  • ScienceDirect. (2019, July 28). RIFM fragrance ingredient safety assessment, 2-cyclohexylpropanal, CAS Registry Number 2109-22-0.
  • MDPI. (n.d.). Optimization and Validation of a Headspace Solid-Phase Microextraction with Comprehensive Two-Dimensional Gas Chromatography Time-of-Flight Mass Spectrometric Detection for Quantification of Trace Aroma Compounds in Chinese Liquor (Baijiu).
  • ResearchGate. (n.d.). (PDF) Chemical Stability of Cosmetic Ingredients: Mechanisms of Degradation and Influencing Factors.
  • Defense Technical Information Center. (n.d.). HEADSPACE GAS CHROMATOGRAPHY METHOD FOR STUDIES OF REACTION AND PERMEATION OF VOLATILE AGENTS WITH SOLID MATERIALS.
  • PubChem. (n.d.). p-Cyclohexylbenzaldehyde.
  • ResearchGate. (2025, August 5). Development of a Headspace GC/MS Analysis for Carbonyl Compounds (Aldehydes and Ketones) in Household Products after Derivatization with o-(2,3,4,5,6-Pentafluorobenzyl)-hydroxylamine.
  • ResearchGate. (2025, August 7). (PDF) Formulation and stability evaluation of a cosmetics emulsion loaded with different concentrations of synthetic and natural preservative.
  • TGSC. (n.d.). 2-Methoxybenzaldehyde (CAS 135-02-4): Odor profile, Properties, & IFRA compliance.
  • ScienceDirect. (2024, July 29). RIFM fragrance ingredient safety assessment, cyclohexyl phenylacetate, CAS Registry Number 42288-75-5.
  • Foreverest Resources Ltd. (2018, September 14). An Aroma Chemical Profile - Benzaldehyde.
  • MDPI. (n.d.). Aldehydes: What We Should Know About Them.

Sources

A Comparative Guide to the Mechanistic Landscapes of Reactions Involving 2-Cyclohexylbenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of synthetic chemistry, understanding the underlying mechanisms of a reaction is paramount to its optimization and application. 2-Cyclohexylbenzaldehyde, a sterically hindered aromatic aldehyde, presents a unique substrate for a variety of chemical transformations. Its bulky cyclohexyl group ortho to the formyl moiety introduces significant steric hindrance that influences reaction pathways, stereoselectivity, and catalytic cycles. This guide provides a comparative analysis of the mechanistic studies of reactions involving this compound, offering insights into the competing pathways and the factors that govern them. We will delve into organocatalytic, transition-metal-catalyzed, and photochemical reactions, supported by experimental data and computational insights to provide a comprehensive resource for researchers in organic synthesis and drug development.

Organocatalytic Transformations: The Power of Small Molecules

Organocatalysis has emerged as a powerful tool in asymmetric synthesis, offering a green and often complementary approach to metal catalysis. In the context of this compound, organocatalysts can activate the substrate through various modes, leading to a diverse range of products.

Enamine and Iminium Ion Catalysis: A Tale of Two Intermediates

A common strategy in organocatalysis involves the formation of nucleophilic enamine or electrophilic iminium ion intermediates from carbonyl compounds. While this compound itself doesn't form an enamine directly, it is a key electrophile in reactions with enamine intermediates derived from other carbonyl compounds. Conversely, its reaction with chiral secondary amines can generate a transient iminium ion, activating the aldehyde for nucleophilic attack.

A notable example is the asymmetric cascade reaction for the synthesis of substituted cyclohexylamines, which integrates enamine, iminium, and Brønsted acid catalysis in a one-pot process.[1] This reaction sequence involves an aldolization-dehydration-conjugate reduction-reductive amination pathway. The bulky 2-cyclohexyl substituent can influence the stereochemical outcome of the initial aldol addition, and the choice of the chiral phosphoric acid catalyst is crucial for achieving high cis-selectivity in the final product.[1]

Comparison of Mechanistic Pathways in Organocatalytic Aldol-Type Reactions:

FeatureEnamine Catalysis (Aldehyde as Electrophile)Iminium Catalysis (Aldehyde as Precursor)
Activation Mode Formation of a nucleophilic enamine from a ketone/aldehyde and a secondary amine catalyst.Formation of an electrophilic iminium ion from this compound and a secondary amine catalyst.
Role of this compound Electrophile, attacked by the enamine.Precursor to the activated species.
Key Intermediates Enamine, oxyanion.Iminium ion, enamine (from the nucleophile).
Stereocontrol The facial selectivity of the enamine attack on the aldehyde is controlled by the chiral catalyst. The steric bulk of the cyclohexyl group can enhance diastereoselectivity.The catalyst controls the facial accessibility of the iminium ion to the incoming nucleophile.
Typical Nucleophiles Ketones, aldehydes, nitroalkanes.Electron-rich arenes (Friedel-Crafts), Michael donors.[2]

Experimental Protocol: Proline-Catalyzed Asymmetric Aldol Reaction

  • To a solution of this compound (1.0 mmol) in anhydrous acetone (5.0 mL) at 0 °C is added L-proline (0.1 mmol, 10 mol%).

  • The reaction mixture is stirred at room temperature and monitored by TLC.

  • Upon completion, the reaction is quenched with a saturated aqueous solution of NH4Cl and extracted with ethyl acetate.

  • The combined organic layers are dried over Na2SO4, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography to afford the corresponding aldol adduct.

  • The enantiomeric excess is determined by chiral HPLC analysis.

Causality Behind Experimental Choices:

  • Anhydrous conditions: Prevent the hydrolysis of the enamine intermediate.

  • L-proline as catalyst: A readily available and effective organocatalyst for asymmetric aldol reactions.

  • Low temperature: Can improve enantioselectivity by favoring the more ordered transition state.

Diagram: Organocatalytic Activation of this compound

G cluster_enamine Enamine Catalysis cluster_iminium Iminium Catalysis Ketone Ketone Enamine Nucleophilic Enamine Ketone->Enamine + R2NH Product_Aldol Aldol Adduct Enamine->Product_Aldol + this compound Aldehyde This compound Iminium Electrophilic Iminium Ion Aldehyde->Iminium + R2NH Product_FC Friedel-Crafts Product Iminium->Product_FC + Nucleophile

Caption: Competing organocatalytic activation modes for reactions involving this compound.

Transition-Metal Catalysis: A Realm of Diverse Reactivity

Transition metals offer a vast toolbox for catalyzing reactions involving aldehydes. The d-orbitals of the metal can engage in various bonding interactions, leading to unique activation modes that are inaccessible to organocatalysts.

Lewis Acid Catalysis and Asymmetric Additions

Lewis acidic transition metal complexes can coordinate to the carbonyl oxygen of this compound, enhancing its electrophilicity and activating it towards nucleophilic attack. Chiral ligands on the metal center can create a chiral environment, enabling highly enantioselective additions.

A pertinent example is the asymmetric Petasis reaction, a multicomponent condensation of boronic acids with amines and aldehydes.[3] While the original search result does not specifically use this compound, the principles are directly applicable. Chiral biphenol-derived diols can act as proficient catalysts for asymmetric reactions involving boronates.[3] The steric hindrance of the 2-cyclohexyl group would likely play a significant role in the diastereoselectivity of such a reaction.

Comparison of Catalytic Systems for Asymmetric Additions:

Catalyst SystemChiral Brønsted Acid (Organocatalysis)Chiral Lewis Acid (Metal Catalysis)
Activation Mechanism Protonation of the carbonyl oxygen.Coordination of the metal to the carbonyl oxygen.
Nature of Catalyst Small organic molecule (e.g., chiral phosphoric acid).Metal complex with chiral ligands (e.g., Cu(II)-bis(oxazoline)).[4]
Substrate Scope Generally good for electron-rich and unhindered aldehydes.Broad scope, including sterically hindered aldehydes.
Turnover Frequencies Can be lower than metal catalysts.Often higher, leading to lower catalyst loadings.
Sensitivity Less sensitive to air and moisture.Can be sensitive to air and moisture.

Experimental Protocol: Copper-Catalyzed Asymmetric Pudovik Reaction

This protocol is adapted from a similar reaction with salicylaldehydes.[4]

  • In a glovebox, a solution of Cu(OTf)2 (5 mol%) and the chiral bis(oxazoline) ligand (5.5 mol%) in THF is stirred for 1 hour.

  • This compound (1.0 mmol) is added, followed by the dropwise addition of a phosphite (1.2 equiv).

  • The reaction is stirred at room temperature until completion (monitored by NMR).

  • The reaction mixture is concentrated, and the residue is purified by column chromatography to yield the α-hydroxyphosphonate.

  • The enantiomeric ratio is determined by chiral HPLC.

Causality Behind Experimental Choices:

  • Inert atmosphere: The copper catalyst and phosphite reagent can be sensitive to oxidation.

  • Chiral bis(oxazoline) ligand: A privileged ligand class for asymmetric copper catalysis, providing excellent stereocontrol.

  • Monitoring by NMR: Allows for direct observation of the conversion of the aldehyde to the product.

Diagram: Mechanistic Cycle of a Lewis Acid-Catalyzed Addition

G Catalyst [LM-X] Activated_Complex [LM-O=CH-Ar] Complex Catalyst->Activated_Complex Coordination Substrate This compound Substrate->Activated_Complex Product_Complex [L*M-O-CH(Nu)-Ar] Activated_Complex->Product_Complex Nucleophilic Attack Nucleophile Nucleophile Nucleophile->Product_Complex Product_Complex->Catalyst Product Release Product Product Product_Complex->Product

Caption: Generalized mechanistic cycle for a chiral Lewis acid-catalyzed nucleophilic addition to this compound.

Photochemical Reactions: Harnessing the Power of Light

Photochemistry opens up unique reaction pathways by accessing excited electronic states of molecules. For this compound, photochemical activation can lead to cycloadditions and other transformations that are not readily achieved under thermal conditions.

[2+2] Photocycloaddition Reactions

The carbonyl group of this compound can undergo n→π* excitation upon irradiation with UV light, leading to a triplet excited state. This excited state can then react with an alkene in a [2+2] cycloaddition to form an oxetane ring. The stereochemistry and regiochemistry of the cycloaddition are governed by the stability of the diradical intermediates and steric interactions in the transition state. The bulky cyclohexyl group is expected to direct the incoming alkene to the less hindered face of the carbonyl group.

Comparison of Thermal vs. Photochemical Cycloadditions:

FeatureThermal [4+2] Cycloaddition (Diels-Alder)Photochemical [2+2] Cycloaddition
Activation HeatLight
Electronic State Ground stateExcited state
Stereochemistry Concerted, suprafacial-suprafacial, stereospecific.Stepwise (via diradical), can be non-stereospecific.
Orbital Symmetry Allowed by Woodward-Hoffmann rules.Allowed by Woodward-Hoffmann rules for a suprafacial-antarafacial approach (often geometrically difficult) or via a diradical intermediate.
Typical Substrates Conjugated diene and a dienophile.Two alkene moieties (or an alkene and a carbonyl).[5][6]

Experimental Protocol: Photochemical [2+2] Cycloaddition

  • A solution of this compound (1.0 mmol) and an excess of an alkene (e.g., 2,3-dimethyl-2-butene, 5.0 mmol) in a suitable solvent (e.g., benzene or acetonitrile) is placed in a quartz reaction vessel.

  • The solution is deoxygenated by bubbling with nitrogen or argon for 15-20 minutes to prevent quenching of the triplet state by oxygen.

  • The reaction mixture is irradiated with a UV lamp (e.g., a medium-pressure mercury lamp with a Pyrex filter to cut off short-wavelength UV) at a controlled temperature.

  • The reaction progress is monitored by GC-MS or TLC.

  • After completion, the solvent is removed under reduced pressure, and the product is purified by column chromatography.

Causality Behind Experimental Choices:

  • Quartz vessel: Transparent to UV light.

  • Deoxygenation: Molecular oxygen is a triplet quencher and can inhibit the desired photochemical reaction.

  • Excess alkene: To maximize the capture of the excited aldehyde.

Diagram: Photochemical [2+2] Cycloaddition Pathway

G Aldehyde_S0 Aldehyde (S0) Aldehyde_S1 Aldehyde (S1) Aldehyde_S0->Aldehyde_S1 hν (n→π*) Aldehyde_T1 Aldehyde (T1) Aldehyde_S1->Aldehyde_T1 Intersystem Crossing Diradical 1,4-Diradical Intermediate Aldehyde_T1->Diradical + Alkene Alkene Alkene Alkene->Diradical Product Oxetane Diradical->Product Ring Closure

Caption: Simplified Jablonski diagram and reaction pathway for the photochemical [2+2] cycloaddition of this compound.

The Role of Computational Chemistry in Mechanistic Elucidation

Computational chemistry has become an indispensable tool for understanding and predicting reaction mechanisms.[7][8][9][10] Density Functional Theory (DFT) calculations can be used to model the potential energy surfaces of reactions involving this compound, providing insights into:

  • Transition State Geometries and Energies: Comparing the activation barriers for different proposed pathways can help to identify the most likely mechanism.

  • Intermediate Stabilities: The relative energies of intermediates can explain product distributions.

  • Stereoselectivity: The origins of enantioselectivity and diastereoselectivity can be rationalized by analyzing the transition states leading to different stereoisomers. For example, computational studies can reveal the non-covalent interactions between the substrate, catalyst, and reagents that dictate the stereochemical outcome.[8]

  • Dynamic Effects: Molecular dynamics simulations can provide a more complete picture of the reaction by considering the motion of the atoms over time.[7]

By combining experimental data with computational modeling, a much deeper and more nuanced understanding of the factors that control the reactivity of this compound can be achieved.

Conclusion

The steric and electronic properties of this compound make it a fascinating substrate for a wide range of chemical transformations. This guide has provided a comparative overview of the mechanistic pathways involved in its reactions under organocatalytic, transition-metal-catalyzed, and photochemical conditions. By understanding the subtle interplay of catalyst, reagents, and reaction conditions, researchers can rationally design and optimize synthetic routes to valuable molecules. The continued synergy between experimental investigation and computational modeling will undoubtedly lead to further discoveries and applications of reactions involving this versatile building block.

References

  • Zhou, J., & List, B. (2007). Organocatalytic Asymmetric Reaction Cascade to Substituted Cyclohexylamines. Journal of the American Chemical Society, 129(24), 7498–7499. [Link]
  • Lou, S., & Schaus, S. E. (2008). Asymmetric Petasis Reactions Catalyzed by Chiral Biphenols. Journal of the American Chemical Society, 130(22), 6922–6923. [Link]
  • Natarajan, A. (2022). [2 + 2] photocycloaddition. Pure and Applied Chemistry, 94(5), 553-556. [Link]
  • France, S. (2009). Asymmetric reactions in continuous flow. Beilstein Journal of Organic Chemistry, 5, 19. [Link]
  • The Organic Chemistry Tutor. (2021, October 16). Nobel Prize in Chemistry 2021 Part 2, Asymmetric Organocatalysis, Enantioselective Organic Chemistry [Video]. YouTube. [Link]
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem.
  • Feng, Z. (2021). Mechanistic Investigations of Chemical and Photochemical Reactions with Quantum Chemistry and Machine-Learning Tools. University of California, Davis. [Link]
  • Coote, M. L., & Zavitsas, A. A. (2022). Computational discoveries of reaction mechanisms: recent highlights and emerging challenges. Organic & Biomolecular Chemistry, 20(8), 1631-1644. [Link]
  • Ahmad, I., et al. (2023). The asymmetric acetal reaction between p-nitrobenzaldehyde and cyclohexanone was catalyzed by the synthesis of l-proline functionalized copolymer.
  • Sletten, E. M., & Bertozzi, C. R. (2011). From Mechanism to Mouse: A Tale of Two Bioorthogonal Reactions. Accounts of chemical research, 44(9), 666–676. [Link]
  • Gualandi, A., et al. (2020). Organocatalysis and Beyond: Activating Reactions with Two Catalytic Species.
  • Vetticatt, M. J., et al. (2023). Catalytic asymmetric P(III)-additions to salicylaldehydes enable divergent stereoselective dearomatizations of phenols. Chemical Science, 14(3), 643-651. [Link]
  • Griesbeck, A. G., & Kokotos, G. (2021). Scheme 21: Photolysis products of benzaldehyde (8) in different...
  • Friščić, T., & Ottenwaelder, X. (2021). Mechanochemistry in transition metal-catalyzed reactions. Current Opinion in Green and Sustainable Chemistry, 32, 100524. [Link]
  • Reddy, R. S., et al. (2007). Lewis acid- and organocatalyst-cocatalyzed multicomponent reactions of 2-alkynylbenzaldehydes, amines, and ketones. Organic letters, 9(24), 4959–4962. [Link]
  • Coote, M. L., & Zavitsas, A. A. (2022). Computational discoveries of reaction mechanisms: recent highlights and emerging challenges. Organic & Biomolecular Chemistry. [Link]
  • Pearson. (2022, July 22). Photochemical Cycloaddition Reactions: Videos & Practice Problems. [Link]
  • Sletten, E. M., & Bertozzi, C. R. (2011). From mechanism to mouse: a tale of two bioorthogonal reactions. Accounts of chemical research, 44(9), 666-676. [Link]
  • Houk, K. N. (2012). Using Computational Chemistry to Understand & Discover Chemical Reactions. Daedalus, 141(3), 48-59. [Link]
  • Gong, C., et al. (2012). Organocatalytic cascade reaction of 2‐aminobenzaldehydes and β‐keto esters.
  • Mayer, P. (2018). Photochemical Reactions of Thiocarbonyl Compounds and 2-(2′-Alkenyloxy)cycloalk-2-enones. Technical University of Munich. [Link]
  • Trost, B. M., & O'Boyle, B. M. (2015). Development and Design of Transition Metal-Catalyzed Transformations in Macrocyclizations and Carbon–Carbon Bond Formations. eScholarship, University of California. [Link]
  • Nolan, S. P. (2010). Transition-metal-catalyzed reactions promoted by cyclic (alkyl or aryl)(amino)carbene ligands. Accounts of chemical research, 43(3), 373-382. [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-Cyclohexylbenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Navigating the lifecycle of specialized reagents requires a commitment to safety that extends beyond the benchtop. The proper disposal of 2-Cyclohexylbenzaldehyde, a substituted aromatic aldehyde, is not merely a regulatory formality but a critical component of responsible laboratory management. This guide provides a comprehensive framework for its disposal, grounded in chemical principles and established safety protocols, to ensure the protection of personnel and the environment.

Foundational Principles: Hazard Assessment and Regulatory Compliance

Before any disposal protocol is initiated, a thorough understanding of the compound's characteristics and the governing regulations is paramount.

Hazard Profile of this compound

This compound (C₁₃H₁₆O) is classified as a hazardous substance.[1] The primary risks associated with this compound are:

  • Skin Irritation: Causes skin irritation upon contact.[1]

  • Serious Eye Irritation: Poses a significant risk of serious eye irritation.[1]

  • Respiratory Irritation: May cause irritation to the respiratory tract if inhaled.[1]

These hazards necessitate careful handling and the use of appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (such as butyl rubber or nitrile), splash-proof goggles, and a lab coat at all times. All handling of the pure compound or its concentrated waste should be performed within a certified chemical fume hood.

Regulatory Framework

The disposal of this compound, as with all hazardous chemicals, is governed by stringent regulations. In the United States, the primary authority is the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[2][3][4] These regulations mandate a "cradle-to-grave" approach to hazardous waste, ensuring it is managed safely from generation to final disposal.[5] Adherence to institutional, local, and national guidelines is not optional.

Parameter Guideline / Regulation Citation
GHS Hazard Class Skin Irritant (Cat. 2), Eye Irritant (Cat. 2), STOT SE 3 (Resp. Tract)[1]
Primary US Regulation Resource Conservation and Recovery Act (RCRA)[2][4]
Waste Management Must be disposed of as hazardous waste.[6]
Container Policy Use sealed, properly labeled, non-reactive containers.[7]
Prohibited Disposal Do not dispose of via sanitary sewer or evaporation.[6][7]

Core Directive: The Primary Disposal Pathway

The most direct, compliant, and safest method for the disposal of this compound is through a licensed hazardous waste management service. This approach eliminates ambiguity and minimizes risk to laboratory personnel.

Step-by-Step Protocol for Hazardous Waste Collection:
  • Segregation: Designate a specific, labeled waste container for this compound and any materials contaminated with it (e.g., pipette tips, contaminated paper towels). Do not mix this waste with other chemical streams unless compatibility has been verified.

  • Container Selection: The waste container must be made of a material compatible with aromatic aldehydes (e.g., glass or high-density polyethylene - HDPE) and must have a secure, vapor-tight lid.

  • Labeling: Clearly label the container with "Hazardous Waste" and the full chemical name: "Waste this compound." Include the approximate concentration and any other solvents present in the mixture.

  • Storage: Store the sealed waste container in a designated satellite accumulation area (SAA) within the laboratory.[8] This area should be under the control of laboratory personnel, away from ignition sources, and within secondary containment to mitigate spills.

  • Pickup Request: Once the container is nearly full (do not overfill) or in accordance with your institution's policies, arrange for pickup by your organization's Environmental Health & Safety (EHS) department or a contracted hazardous waste disposal company.

This primary pathway is the default and recommended procedure for all research professionals.

Advanced Topic: In-Laboratory Waste Deactivation

Disclaimer: In-laboratory treatment of hazardous waste should only be undertaken by trained professionals with a deep understanding of the chemical reactions involved.[9] This practice requires explicit permission from your institution's EHS department and must comply with all local regulations. The goal is to render the waste non-hazardous, a process often referred to as "quenching" or "neutralization."

The reactivity of the aldehyde functional group offers a potential avenue for chemical deactivation. The following protocol is based on the well-documented reaction of aldehydes with bisulfite salts to form stable, water-soluble adducts.[3][10][11] We recommend using sodium pyrosulfite (also known as sodium metabisulfite, Na₂S₂O₅) as it is highly effective and does not generate sulfur dioxide gas under acidic conditions, a known hazard of sodium bisulfite (NaHSO₃).

Protocol: Deactivation via Pyrosulfite Adduct Formation

This procedure should be performed on a small scale first to validate its effectiveness for your specific waste stream.

  • Preparation (in a Fume Hood):

    • Place the waste this compound solution in a suitably sized flask equipped with a magnetic stirrer. If the waste is concentrated, dilute it with a water-miscible solvent like isopropanol or ethanol to ensure homogeneity.

    • Prepare a ~20% (w/v) aqueous solution of sodium pyrosulfite (Na₂S₂O₅). A stoichiometric excess (approximately 1.5 to 2.0 equivalents relative to the aldehyde) is recommended to drive the reaction to completion.

  • Reaction:

    • While stirring the aldehyde waste solution vigorously, slowly add the sodium pyrosulfite solution. The reaction is typically exothermic; control the addition rate to maintain a moderate temperature. An ice bath may be used for cooling if necessary.

    • The formation of the bisulfite adduct, a salt, will increase its solubility in the aqueous phase. Continue stirring for at least one hour at room temperature to ensure the reaction is complete.

  • Verification:

    • The disappearance of the aldehyde can be monitored by Thin Layer Chromatography (TLC) or other appropriate analytical methods.

    • Once the reaction is complete, the resulting mixture contains the sodium α-hydroxy-2-cyclohexylbenzylsulfonate salt.

  • Final Disposal:

    • Adjust the pH of the final solution to be between 6 and 9 using a suitable acid or base.

    • Crucially, consult with your local water authority or EHS department before drain disposal. While the resulting adduct is significantly less toxic than the aldehyde, local regulations dictate what can be discharged into the sanitary sewer. If drain disposal is not permitted, the treated solution must still be collected as hazardous aqueous waste, but it is now in a less reactive and hazardous state.

Causality and Mechanism

The deactivation process relies on the nucleophilic addition of the bisulfite ion (formed from pyrosulfite in water) to the electrophilic carbonyl carbon of the aldehyde. This forms a stable, non-volatile sulfonate salt, effectively eliminating the hazards associated with the reactive aldehyde group.

Caption: Chemical deactivation of this compound.

Disposal Decision Workflow

To ensure procedural clarity, the following flowchart outlines the decision-making process for the proper disposal of this compound waste.

DisposalWorkflow start Waste Generated: This compound collect_waste Primary Path: Collect for Professional Disposal (Core Directive) start->collect_waste check_treatment Is In-Lab Deactivation Permitted & Feasible? start->check_treatment procedure_collect 1. Segregate Waste 2. Use Labeled, Compatible Container 3. Store in SAA 4. Schedule EHS Pickup collect_waste->procedure_collect final_disposal Final Disposition procedure_collect->final_disposal Disposed by Certified Vendor check_treatment->collect_waste No advanced_path Advanced Path: In-Lab Deactivation check_treatment->advanced_path Yes procedure_deactivate 1. React with Sodium Pyrosulfite Solution 2. Verify Aldehyde Destruction (TLC) 3. Neutralize pH (6-9) advanced_path->procedure_deactivate procedure_deactivate->final_disposal Dispose as non-hazardous aqueous waste per institutional/local rules

Caption: Disposal decision workflow for this compound.

References

  • Safety Data Sheet: Benzaldehyde. Carl ROTH. (2020).
  • Method of neutralizing aldehyde-containing waste waters and the like. Google Patents (US5545336A).
  • Hazardous Laboratory Chemicals Disposal Guide. Reed College.
  • Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds. U.S. Environmental Protection Agency.
  • Removal of dissolved benzaldehyde from contaminated water stream using granular iron slag byproduct in the permeable reactive barrier technology. ResearchGate. (2020).
  • Bisulfite addition compounds. Clayden, J., Greeves, N., & Warren, S. (n.d.). Organic Chemistry. Oxford University Press.
  • Innovative Reactive Distillation Process for the Sustainable Synthesis of Natural Benzaldehyde. ACS Publications. (2018).
  • Waste, Chemical, and Cleanup Enforcement. U.S. Environmental Protection Agency.
  • EPA Hazardous Waste Management. Axonator. (2024).
  • Resource Conservation and Recovery Act (RCRA) Regulations. U.S. Environmental Protection Agency.
  • Hazardous Waste. U.S. Environmental Protection Agency.
  • Reaction of benzaldehyde and sodium bisulphite. ResearchGate.
  • Aromatic Aldehydes and Ketones - Properties (Part 3). YouTube. (2022).
  • Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. JoVE. (2022).
  • PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS. EPFL.
  • Laboratory Chemical Waste Handling and Disposal Guidelines. University of Canterbury.
  • Method for production of substituted benzaldehyde. Google Patents (US5136104A).
  • Laboratory chemical waste disposal guidelines. University of Otago.
  • This compound | C13H16O. PubChem. National Institutes of Health.
  • REACTION OF ALDEHYDES WITH SODIUM BISULPHITE. YouTube. (2018).
  • Allosteric Modulation of a Cannabinoid G Protein-coupled Receptor. PubMed Central (PMC). National Institutes of Health.
  • Sodium bisulfite-aldehyde adduct. Reddit. (2017).
  • Functionalization of Strong Sigma Bonds by Nickel and Tungsten Catalysis. Tesis Doctorals en Xarxa. (2017).
  • Neutralization Reactions. Open Washington Pressbooks.
  • Hazardous Waste Disposal Guide. Dartmouth College.
  • This compound. Tetrahedron.
  • Resist composition, resist pattern forming method, polyphenol compound used therefor, and alcohol compound derived therefrom. Google Patents (CN103733135B).
  • Catalytic oxidation of aromatic aldehydes to carboxylic acids in mild conditions with NaClO2. DergiPark. (2024).
  • Trace determination of low-molecular-mass substituted benzaldehydes in treated water using micro solid-phase extraction followed by liquid chromatography-mass spectrometric detection. PubMed. (2013).
  • Hazardous Waste Disposal Guide. Northwestern University. (2023).

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for 2-Cyclohexylbenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Handling 2-Cyclohexylbenzaldehyde requires a comprehensive understanding of its hazard profile to ensure the safety of all laboratory personnel. As an aromatic aldehyde, its reactivity and potential as an irritant necessitate a multi-faceted approach to personal protection. This guide provides an in-depth, experience-driven framework for selecting and using Personal Protective Equipment (PPE), establishing safe operational workflows, and managing disposal. Our objective is to empower researchers with the knowledge to create a self-validating system of safety that extends beyond mere compliance.

Hazard Analysis: The "Why" Behind the PPE

Understanding the specific risks associated with this compound is fundamental to selecting appropriate PPE. The molecule's structure, featuring a reactive aldehyde group on a substituted benzene ring, dictates its toxicological profile.

According to aggregated data from the European Chemicals Agency (ECHA), this compound is classified as a substance that causes serious eye irritation and skin irritation .[1][2][3] Some notifications also indicate it may cause respiratory irritation .[2] Therefore, the primary routes of hazardous exposure are dermal (skin) contact, ocular (eye) contact, and inhalation. Our PPE strategy must create robust barriers against these entry points.

Hazard ClassGHS ClassificationConsequence of Exposure
Skin Corrosion/Irritation Category 2 (H315)Causes skin irritation, redness, and potential inflammation upon contact.[1][2][3]
Serious Eye Damage/Irritation Category 2 (H319)Causes serious and potentially damaging eye irritation upon contact.[1][2][3]
Specific Target Organ Toxicity Category 3 (H335)May cause respiratory tract irritation if inhaled.[2]

Core Protective Equipment: Your First Line of Defense

Engineering controls, such as fume hoods, are the primary method for minimizing exposure.[4][5] PPE should be used as a crucial final barrier.

Eye and Face Protection

Direct contact with even small droplets of this compound can cause serious eye irritation.[2][3]

  • Minimum Requirement: At all times when handling the chemical, wear chemical safety goggles that conform to European Standard EN 166 or equivalent.[1] These provide a seal around the eyes, protecting against splashes from all directions.

  • Splash Hazard Protocol: When performing operations with a higher risk of splashing (e.g., transferring large volumes, reactions under pressure), supplement safety goggles with a full-face shield.[4] The face shield protects the entire face from direct contact.

Hand Protection

The selection of appropriate gloves is critical and depends on understanding chemical resistance, not just wearing any pair of disposable gloves.

  • Recommended Material: For prolonged or direct contact, butyl rubber gloves (≥0.7 mm thickness) are recommended, offering a permeation time of over 480 minutes.[4] Viton is also a suitable alternative.[6]

  • Avoid: Certain materials like natural rubber (latex), standard nitrile, neoprene, and PVC may offer insufficient protection for extended contact and should be avoided for this application.[6]

  • Best Practice: Always check the manufacturer's specific glove compatibility chart for this compound or similar aromatic aldehydes. Before use, inspect gloves for any signs of degradation or punctures. Remove and replace gloves immediately if contamination occurs, washing hands thoroughly afterward.

Body Protection

To prevent accidental skin contact, appropriate body protection is mandatory.

  • Standard Use: A clean, buttoned laboratory coat should be worn at all times.

  • Enhanced Protection: For tasks involving larger quantities or a significant splash risk, supplement the lab coat with a chemical-resistant apron made of rubber or a similar impervious material.[4] Ensure clothing fully covers the arms and legs; closed-toe shoes are required.[5]

Respiratory Protection

While engineering controls are the preferred method for mitigating inhalation risks, respiratory protection may be necessary in specific scenarios.

  • Standard Laboratory Use: When handling small quantities within a properly functioning chemical fume hood, respiratory protection is typically not required.[1]

  • When a Respirator is Required: If engineering controls are insufficient, if exposure limits could be exceeded, or during a large spill, a NIOSH-certified respirator is necessary.[4] The specific type of cartridge should be selected based on the concentration and nature of the airborne contaminants, typically an organic vapor cartridge.

Operational Plan: From Bench to Waste

A systematic workflow ensures safety at every stage of handling. The following diagram and steps outline a self-validating protocol.

G cluster_prep Pre-Use & Preparation cluster_handling Handling & Use cluster_cleanup Post-Use & Cleanup prep1 Verify Fume Hood Certification & Airflow prep2 Locate & Test Emergency Equipment (Eyewash, Shower) prep1->prep2 prep3 Don Required PPE: Goggles, Lab Coat, Appropriate Gloves prep2->prep3 handle1 Dispense Chemical Inside Fume Hood prep3->handle1 Proceed to handling handle2 Keep Container Tightly Sealed When Not In Use handle1->handle2 handle3 Perform All Operations Over Spill Containment handle2->handle3 clean1 Decontaminate Work Surface handle3->clean1 Experiment complete clean2 Segregate & Label Hazardous Waste clean1->clean2 clean3 Remove PPE in Correct Order (Gloves First) clean2->clean3 clean4 Wash Hands Thoroughly clean3->clean4

Caption: A standard workflow for safely handling this compound.

Step-by-Step Handling Protocol:

  • Pre-Use Inspection: Before bringing the chemical into the workspace, verify that the chemical fume hood has been certified within the last year and that the airflow monitor indicates it is functioning correctly. Confirm the location of the nearest safety shower and eyewash station and ensure the access path is clear.[4][7]

  • Don PPE: Put on all required PPE, starting with the lab coat, followed by safety goggles, and finally, the correct chemical-resistant gloves.

  • Chemical Handling: Conduct all manipulations of this compound inside the fume hood. This includes weighing, transferring, and adding it to reaction vessels. Use a spill tray to contain any potential drips or minor spills.

  • Container Management: Keep the container for this compound tightly closed when not actively dispensing from it.[8]

  • Post-Experiment Cleanup: After use, decontaminate any equipment and the work surface within the fume hood.

  • Doffing PPE: Remove PPE carefully to avoid self-contamination. Remove gloves first, followed by the lab coat, and finally the goggles.

  • Hygiene: Immediately wash hands thoroughly with soap and water.[7]

Disposal Plan: Cradle-to-Grave Responsibility

Proper chemical waste management is a legal and ethical responsibility to protect personnel and the environment.[9][10]

Waste Segregation and Storage:

  • Designated Waste Container: All waste contaminated with this compound (including the chemical itself, contaminated paper towels, and used gloves) must be collected in a dedicated, properly labeled hazardous waste container.[9][11]

  • Labeling: The container label must clearly state "Hazardous Waste," list "this compound" as a component, and display the appropriate hazard pictograms (e.g., irritant).[9]

  • Storage Location: Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[11] The SAA must be at or near the point of generation and under the control of the laboratory personnel.

  • Container Integrity: Keep the waste container closed at all times, except when adding waste.[11] Ensure the container material is compatible with the chemical.

Disposal Procedure:

  • NEVER dispose of this compound down the drain.[5][11]

  • Contaminated Solids: Used gloves, weigh boats, and absorbent pads should be placed in the designated solid hazardous waste container.

  • Liquid Waste: Unused or waste this compound and reaction mixtures containing it should be collected in a liquid hazardous waste container. Do not mix incompatible waste streams.[12]

  • Empty Containers: The original chemical container should be triple-rinsed with a suitable solvent (e.g., acetone or ethanol). The rinsate must be collected as hazardous waste. After rinsing, deface the label and dispose of the container according to your institution's guidelines for clean glassware or plastic.[12]

  • Final Disposal: Arrange for pickup and disposal through your institution's certified hazardous waste management vendor.[9]

By adhering to this comprehensive guide, researchers can confidently handle this compound, ensuring a safe laboratory environment and maintaining the highest standards of scientific integrity.

References

  • Santos. Qualitative Tier 2 Assessment.
  • Fisher Scientific. (2023, October 4). SAFETY DATA SHEET.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem.
  • TCI Chemicals. (n.d.). SAFETY DATA SHEET.
  • Ekinci Kimya. (n.d.). MATERIAL SAFETY DATA SHEET.
  • 1st Scientific LLC. (n.d.). This compound.
  • Sigma-Aldrich. (n.d.). SAFETY DATA SHEET.
  • Carl ROTH. (2020, January 30). Safety Data Sheet: Benzaldehyde.
  • CDN Isotopes. (2015). Safety Data Sheet: Benzaldehyde-2,3,4,5,6-d5.
  • Australian Industrial Chemicals Introduction Scheme (AICIS). (2016, July 1). Benzaldehyde: Human health tier II assessment.
  • Syn Pharmatech Inc. (n.d.). 2-Cyclohexyl-benzaldehyde.
  • LabManager. (n.d.). Managing Hazardous Chemical Waste in the Lab.
  • HSC Chemistry. (n.d.). Safe Laboratory Practices: Handling and Disposing of Organic Substances.
  • Chemos GmbH & Co.KG. (2021, June 17). Safety Data Sheet: Benzaldehyde.
  • Physikalisch-Technische Bundesanstalt. (n.d.). Chemical Waste Management for Laboratories.
  • University of Pennsylvania EHRS. (n.d.). LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES.
  • University of Canterbury. (n.d.). Laboratory Chemical Waste Handling and Disposal Guidelines.
  • New Jersey Department of Health. (n.d.). HAZARD SUMMARY: BENZALDEHYDE.
  • Benzaldehyde - SAFETY DATA SHEET. (2025, May 2).

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.